AGDV
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H24N4O7 |
|---|---|
Peso molecular |
360.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C14H24N4O7/c1-6(2)11(14(24)25)18-13(23)8(4-10(20)21)17-9(19)5-16-12(22)7(3)15/h6-8,11H,4-5,15H2,1-3H3,(H,16,22)(H,17,19)(H,18,23)(H,20,21)(H,24,25)/t7-,8-,11-/m0/s1 |
Clave InChI |
RNOHPFPLSXPVKT-LAEOZQHASA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the AGDV Peptide: Sequence, Function, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a crucial recognition motif primarily known for its role in hemostasis. As the C-terminal sequence of the fibrinogen gamma chain, this compound mediates platelet aggregation by binding to the integrin receptor Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as αIIbβ3. This interaction is a critical step in the formation of a platelet plug at sites of vascular injury. This technical guide provides a comprehensive overview of the this compound peptide, including its biochemical properties, mechanism of action, and detailed protocols for its study.
This compound Peptide: Core Properties
The this compound peptide is a tetrapeptide with the sequence H-Ala-Gly-Asp-Val-OH.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Full Sequence | Alanine-Glycine-Aspartic Acid-Valine | [1] |
| Molecular Formula | C14H24N4O7 | [2] |
| Molecular Weight | 360.37 g/mol | [1][2] |
| Origin | C-terminus of the human fibrinogen gamma (γ) chain | [1][2][3][4] |
| Primary Receptor | Glycoprotein IIb/IIIa (GPIIb/IIIa or integrin αIIbβ3) on platelets | [2][3] |
| Solubility | Soluble in water | [2] |
Mechanism of Action: The this compound-GPIIb/IIIa Interaction in Platelet Aggregation
The primary function of the this compound sequence is to act as a recognition site for the platelet integrin receptor GPIIb/IIIa.[2][3] This interaction is a cornerstone of platelet aggregation, a vital process in hemostasis.
Upon vascular injury, platelets are activated, leading to a conformational change in the GPIIb/IIIa receptor, which exposes its binding site for fibrinogen. The this compound sequence at the C-terminus of the fibrinogen gamma chain then binds to this activated receptor.[4] This binding event is crucial for fibrinogen to bridge adjacent platelets, leading to the formation of a stable platelet aggregate, or thrombus.[4]
Interestingly, the this compound motif's role is analogous to the well-known Arginine-Glycine-Aspartic Acid (RGD) sequence, which is also involved in cell adhesion processes by binding to various integrins.[4] Both this compound and RGD-containing peptides can act as competitive inhibitors of fibrinogen binding to GPIIb/IIIa, highlighting the significance of this recognition mechanism.[4]
Signaling Pathway of this compound-Mediated Platelet Aggregation
The binding of the this compound sequence of fibrinogen to GPIIb/IIIa on activated platelets is a key step in the final common pathway of platelet aggregation. While the this compound sequence itself doesn't initiate intracellular signaling, its binding to the receptor is the culmination of inside-out signaling that activates GPIIb/IIIa and facilitates outside-in signaling that leads to platelet spreading, clot retraction, and further platelet activation.
References
- 1. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the AGDV Motif in the Fibrinogen Gamma Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fibrinogen gamma chain's C-terminal Alanine-Glycine-Aspartate-Valine (AGDV) motif is a critical recognition site for the platelet integrin receptor αIIbβ3. This interaction is a cornerstone of hemostasis, mediating the final common pathway of platelet aggregation. While the Arginine-Glycine-Aspartate (RGD) sequence is a well-known integrin-binding motif present in the fibrinogen Aα chain, the this compound sequence in the gamma chain plays a distinct and indispensable role, particularly in the initial binding of soluble fibrinogen. This technical guide provides an in-depth analysis of the this compound motif's function, its interaction with αIIbβ3, the downstream signaling events, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers in hematology, thrombosis, and drug development focused on novel anti-platelet therapies.
Introduction
Fibrinogen, a 340 kDa glycoprotein (B1211001) synthesized in the liver, is essential for blood clot formation. It is a hexamer composed of two sets of three polypeptide chains: Aα, Bβ, and γ. Upon vascular injury, soluble fibrinogen is converted to insoluble fibrin (B1330869) by thrombin, forming a mesh that stabilizes the platelet plug. The interaction between fibrinogen and platelets is a prerequisite for platelet aggregation. This interaction is primarily mediated by the binding of specific motifs on fibrinogen to the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), the most abundant receptor on the platelet surface. While fibrinogen contains RGD sequences in its Aα chains, the C-terminal dodecapeptide of the γ chain, specifically the this compound sequence (residues 408-411), is crucial for the initial binding of soluble fibrinogen to activated platelets and subsequent aggregation.[1][2] Studies have shown that for optimal platelet aggregation, the this compound sequence must be located at the carboxy-terminus of the gamma chain.[3]
The this compound Motif: A Key Player in Fibrinogen-Integrin Binding
The this compound sequence is a specific recognition motif for the integrin αIIbβ3. While both this compound and RGD motifs bind to αIIbβ3, they do so with some distinctions. Evidence suggests that they bind competitively, indicating a shared or overlapping binding site on the integrin.[4] The this compound motif is considered the minimal binding sequence from the gamma chain that is necessary for the initial interaction with soluble fibrinogen.[4][5] In contrast, the RGD sequences in the Aα chain appear to play a more significant role in the binding of immobilized fibrinogen and fibrin.[6][7][8][9]
Quantitative Analysis of this compound-αIIbβ3 Interaction
The binding kinetics and affinity of the this compound-containing peptides to αIIbβ3 have been quantified using various biophysical techniques. These studies are crucial for understanding the dynamics of the fibrinogen-platelet interaction and for the development of targeted inhibitors.
| Parameter | Value | Method | Reference |
| IC50 (γ400-411 peptide) | 48-180 µM | Inhibition of ¹²⁵I-labeled fibrinogen binding to thrombin-stimulated platelets | [10] |
| IC50 (GPIIb 656-667 peptide) | 170 µM | Inhibition of activated platelet aggregation | [11] |
| Kd (Fibrinogen to activated αIIbβ3) | ~50 nM | Solid-phase binding assay after peptide activation | [12] |
| Kd (Modified this compound-peptide) | 3.8 x 10⁻⁷ M | Binding to thrombin-stimulated platelets | [10] |
| kon (γC-12 peptide) | (2.5 ± 0.9) × 10¹² cm²/(mol·s) | Optical trap-based force spectroscopy | [13] |
| koff (γC-12 peptide) | 2.05 ± 0.59 s⁻¹ | Optical trap-based force spectroscopy | [13] |
| Kb (γC-12 peptide) | (1.22 ± 0.61) × 10¹² cm²/mol | Optical trap-based force spectroscopy | [13] |
Signaling Pathways Initiated by this compound-αIIbβ3 Engagement
The binding of the this compound motif of fibrinogen to αIIbβ3 on the platelet surface initiates a cascade of intracellular signaling events known as "outside-in" signaling. This signaling is essential for platelet spreading, clot retraction, and the stabilization of the thrombus.[1][14]
Upon fibrinogen binding, αIIbβ3 receptors cluster on the platelet surface, leading to the activation of Src family kinases.[1][4] Activated Src then phosphorylates and activates other downstream effectors, including focal adhesion kinase (FAK) and spleen tyrosine kinase (Syk).[15][16] The FAK-Src complex plays a pivotal role in regulating the actin cytoskeleton, leading to the morphological changes associated with platelet spreading.[17] This signaling cascade ultimately reinforces the initial platelet adhesion and aggregation, contributing to the formation of a stable hemostatic plug.
Figure 1: Outside-in signaling pathway initiated by fibrinogen binding to integrin αIIbβ3.
Experimental Methodologies
A variety of in vitro assays are employed to investigate the role of the this compound motif in fibrinogen-platelet interactions. Detailed protocols for key experiments are provided below.
Platelet Isolation from Human Whole Blood
A prerequisite for most in vitro platelet function assays is the isolation of platelets from whole blood.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.
-
Prostaglandin E1 (PGE1) to prevent platelet activation.
-
Citrate (B86180) buffer.
-
ACD anticoagulant.
-
HEPES-Tyrode buffer pH 7.4.
Procedure:
-
Draw 45 ml of blood into a syringe containing 5 ml of citrate buffer. Optionally, add 2 µM PGE1 to minimize platelet activation.[1]
-
Transfer the blood to a 50 ml tube and centrifuge at 150 x g for 15 minutes at room temperature.[1]
-
Carefully collect the upper phase (Platelet-Rich Plasma, PRP) and transfer it to a 15 ml tube. Add 1/10 volume of ACD anticoagulant.[1]
-
Pellet the platelets by centrifugation at 900 x g for 5 minutes at room temperature.[1]
-
Resuspend the platelet pellet in 5-10 ml of HEPES-Tyrode buffer.[1]
-
Keep the isolated platelets at room temperature and use them within 2 hours for functional assays.[1]
Solid-Phase Fibrinogen-Integrin Binding Assay
This assay quantifies the binding of fibrinogen or its fragments to immobilized integrin αIIbβ3.
Materials:
-
High-binding 96-well microtiter plates.
-
Purified integrin αIIbβ3.
-
Biotinylated fibrinogen or this compound-containing peptides.
-
Bovine Serum Albumin (BSA) for blocking.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Procedure:
-
Coat the wells of a 96-well plate with purified αIIbβ3 (e.g., 1-10 µg/ml in a suitable buffer) overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add serial dilutions of biotinylated fibrinogen or this compound peptides to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times to remove unbound ligand.
-
Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark until sufficient color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation. It measures the change in light transmission through a platelet suspension as aggregates form.
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
Platelet-Poor Plasma (PPP) as a reference.
-
Agonists (e.g., ADP, thrombin).
-
This compound-containing peptides or other inhibitors.
-
LTA instrument (aggregometer).
Procedure:
-
Prepare PRP and PPP from citrated whole blood by differential centrifugation.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/ml) using PPP.[11]
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with PRP in the aggregometer to set the 0% transmission baseline.
-
Add the PRP to a fresh cuvette with a magnetic stir bar. If testing inhibitors, pre-incubate the PRP with the this compound peptide for a specified time.
-
Place the cuvette in the heating block of the aggregometer at 37°C.
-
Start the recording and add the platelet agonist to the cuvette.
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.[11]
Figure 2: General experimental workflow for studying fibrinogen-platelet interactions.
Conclusion and Future Directions
The this compound motif at the C-terminus of the fibrinogen gamma chain is a crucial determinant for platelet aggregation through its specific interaction with the integrin αIIbβ3. A thorough understanding of this interaction, the resulting signaling cascades, and the methodologies to study them is paramount for the development of novel anti-thrombotic agents. Future research may focus on the development of more specific and potent inhibitors of the this compound-αIIbβ3 interaction, potentially offering a safer therapeutic window compared to broader anti-platelet drugs. Furthermore, elucidating the precise structural dynamics of this binding event could pave the way for the rational design of next-generation antithrombotics.
References
- 1. timothyspringer.org [timothyspringer.org]
- 2. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Platelet Integrin αIIbβ3 Differentially Interacts with Fibrin Versus Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 5. The Relationship between Platelet Adhesion on Surfaces and the Structure versus the Amount of Adsorbed Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of platelet adhesion to a fibrinogen‐coated surface in whole blood under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Multi-Step Fibrinogen Binding to the Integrin αIIbβ3 Detected Using Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deposition of Fibrinogen on the Surface of in vitro Thrombi Prevents Platelet Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Binding strength and activation state of single fibrinogen-integrin pairs on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of AGDV-Containing Peptides in Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide motif, Alanine-Glycine-Aspartic Acid-Valine (AGDV), is a critical recognition sequence in the process of platelet aggregation. Located at the C-terminus of the fibrinogen γ-chain, this peptide sequence is fundamental to the interaction between soluble fibrinogen and the activated platelet integrin receptor, αIIbβ3 (also known as GPIIb/IIIa). This binding event is the final common pathway in platelet aggregation, making the this compound-αIIbβ3 interaction a key target for the development of novel antiplatelet therapeutics. This technical guide provides an in-depth analysis of the mechanism of this compound-mediated platelet aggregation, detailed experimental protocols for its study, and a summary of key quantitative data.
The Core Mechanism: this compound and Integrin αIIbβ3 Interaction
Platelet aggregation is a tightly regulated process essential for hemostasis. Upon vascular injury, platelets become activated, leading to a conformational change in the integrin αIIbβ3 from a low-affinity to a high-affinity state for its ligands.[1] The primary ligand for activated αIIbβ3 in plasma is soluble fibrinogen. Fibrinogen, a dimeric protein, acts as a molecular bridge, cross-linking adjacent activated platelets and leading to the formation of a platelet plug.
The specificity of this interaction is mediated by recognition sequences on fibrinogen. While the Arginine-Glycine-Aspartic Acid (RGD) motif is a well-known integrin binding sequence, the binding of soluble fibrinogen to αIIbβ3 is exclusively mediated by the this compound sequence located within the C-terminal dodecapeptide (γC-12) of the fibrinogen γ-chain.[2][3][4][5] Monoclonal antibodies that recognize the this compound sequence markedly inhibit platelet aggregation, whereas antibodies targeting the RGD sites on the Aα chain do not prevent the initial aggregation mediated by soluble fibrinogen.[5]
The this compound-containing peptide binds to a pocket at the interface of the αIIb β-propeller domain and the β3 βI domain of the αIIbβ3 integrin.[3][5][6] This interaction is crucial for the recruitment of platelets into a growing thrombus.
Signaling Pathway Overview
The binding of fibrinogen via its this compound motif is the culmination of an "inside-out" signaling cascade that activates αIIbβ3. Agonists such as ADP, thrombin, and collagen trigger intracellular signaling pathways that ultimately lead to the conformational change in αIIbβ3, enabling it to bind fibrinogen with high affinity.[1][7] The subsequent cross-linking of platelets by fibrinogen initiates "outside-in" signaling, which further reinforces platelet activation, spreading, and aggregation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of fibrinogen binding to platelets by flow cytometry: an improved method for studies of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of soluble fibrinogen binding to platelets by fluorescence-activated flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Measurement of fibrinogen binding to platelets by flow cytometry: evaluation method for reflecting platelet activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uml.edu [faculty.uml.edu]
- 7. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Recognition: A Technical Guide to the AGDV Peptide's Interaction with Integrin αIIbβ3
For Immediate Release
A Deep Dive into the Molecular Interactions Governing Platelet Aggregation and Beyond
This technical guide provides an in-depth exploration of the interaction between the AGDV (Ala-Gly-Asp-Val) peptide and the integrin αIIbβ3, a critical receptor in platelet aggregation and thrombosis. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of this vital biological interaction.
Introduction: The Significance of the this compound-αIIbβ3 Axis
Integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa, is the most abundant integrin on the surface of platelets. Its activation and subsequent binding to ligands, most notably fibrinogen, is the final common pathway for platelet aggregation, a cornerstone of hemostasis and thrombosis. The C-terminal region of the fibrinogen γ-chain contains the this compound sequence, which serves as a primary recognition motif for αIIbβ3.[1][2][3] Understanding the precise nature of this interaction is paramount for the development of novel anti-thrombotic therapies. This guide will dissect the binding kinetics, experimental procedures to study this interaction, and the downstream signaling events that follow.
Quantitative Analysis of the this compound-αIIbβ3 Interaction
The binding of ligands to integrin αIIbβ3 is a dynamic process characterized by specific kinetic parameters. While the RGD (Arg-Gly-Asp) motif has been extensively studied as a ligand for many integrins, the this compound sequence presents a unique case for αIIbβ3. The following tables summarize the available quantitative data for the interaction of a peptide containing the this compound sequence with integrin αIIbβ3, alongside comparative data for an RGD-containing peptide.
Table 1: Binding Kinetics of Peptides to Integrin αIIbβ3
| Peptide | On-Rate (kon) (cm2/mol) | Off-Rate (koff) (s-1) | Binding Affinity (Kb) (cm2/mol) | Source |
| γC-12 (contains this compound) | (1.11 ± 0.35) x 1012 | 0.91 ± 0.12 | (1.22 ± 0.61) x 1012 | [1] |
| cyclic RGDFK (cRGDFK) | (1.81 ± 0.42) x 1012 | 0.92 ± 0.08 | (1.96 ± 0.65) x 1012 | [1] |
Table 2: Inhibitory Concentration (IC50) of RGD-based Peptides in Cell Adhesion Assays
| Peptide | Cell Line | Substrate | IC50 (nM) | Source |
| Engineered AgRP (RGD-containing) | K562-αvβ3 | Vitronectin | 9.9 - 650 | [4] |
| Echistatin (RGD-containing) | K562-αvβ3 | Vitronectin | 3.2 ± 2.7 | [4] |
Note: While a specific IC50 value for the this compound peptide in a competitive binding assay was not found in the reviewed literature, the binding affinity data suggests it is a potent inhibitor of αIIbβ3-ligand interactions, with an affinity comparable to that of the well-characterized RGD motif.[1][2][3]
Experimental Protocols
A thorough understanding of the this compound-αIIbβ3 interaction necessitates robust experimental methodologies. This section provides detailed protocols for key experiments cited in the literature.
This compound Peptide Synthesis and Purification
Synthetic peptides are crucial for in vitro studies. The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid (Valine).
-
Deprotection: Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Aspartic Acid) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin to form the peptide bond.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids (Glycine and Alanine) in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Solid-Phase Receptor-Ligand Binding Assay
This assay quantifies the binding of the this compound peptide to immobilized integrin αIIbβ3.
Protocol 2: Solid-Phase Binding Assay
-
Plate Coating: Coat the wells of a 96-well microtiter plate with purified integrin αIIbβ3 in a suitable buffer (e.g., Tris-buffered saline, pH 7.4) overnight at 4°C.
-
Blocking: Wash the wells with a wash buffer (e.g., TBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% bovine serum albumin in TBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of the this compound peptide (and a labeled competitor ligand, such as biotinylated fibrinogen, for competitive assays) to the wells and incubate for a defined period (e.g., 2-3 hours) at room temperature.
-
Washing: Wash the wells extensively with the wash buffer to remove unbound peptide.
-
Detection: For direct binding, use a labeled this compound peptide. For competitive binding, detect the bound labeled ligand using a suitable detection system (e.g., streptavidin-horseradish peroxidase followed by a colorimetric substrate).
-
Data Analysis: Measure the absorbance or fluorescence and plot the data to determine binding affinity (Kd) or inhibitory concentration (IC50).
Cell Adhesion Assay
This assay assesses the ability of the this compound peptide to inhibit cell adhesion to a surface coated with an αIIbβ3 ligand.
Protocol 3: Cell Adhesion Assay
-
Plate Coating: Coat the wells of a 96-well plate with an αIIbβ3 ligand, such as fibrinogen or vitronectin, and incubate overnight at 4°C. Block non-specific sites as described above.
-
Cell Preparation: Use a cell line expressing integrin αIIbβ3 (e.g., K562 cells transfected with αIIbβ3). Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Inhibition: Pre-incubate the labeled cells with varying concentrations of the this compound peptide for 30 minutes at 37°C.
-
Adhesion: Add the cell-peptide mixture to the coated wells and allow the cells to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Plot the percentage of cell adhesion against the peptide concentration to determine the IC50 value.
Signaling Pathways and Molecular Mechanisms
The binding of the this compound peptide to integrin αIIbβ3 is not a static event but rather initiates a cascade of intracellular signals known as "outside-in" signaling. This process is preceded by "inside-out" signaling, which primes the integrin to adopt a high-affinity conformation capable of ligand binding.
Inside-Out and Outside-In Signaling
Inside-out signaling is triggered by platelet agonists (e.g., thrombin, ADP), leading to the recruitment of intracellular proteins like talin and kindlin to the cytoplasmic tails of the integrin subunits. This interaction induces a conformational change in the extracellular domain of αIIbβ3, shifting it from a low-affinity bent state to a high-affinity extended state.
Outside-in signaling is initiated upon ligand binding to the activated integrin. This leads to integrin clustering and the recruitment of a complex array of signaling and cytoskeletal proteins to the cytoplasmic tails.
Experimental Workflow for Studying this compound-αIIbβ3 Interaction
The following diagram illustrates a typical workflow for investigating the interaction between the this compound peptide and integrin αIIbβ3.
Conclusion and Future Directions
The interaction between the this compound peptide and integrin αIIbβ3 is a finely tuned process with significant physiological and pathological implications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this interaction. Future research should focus on obtaining more precise quantitative data, such as IC50 values for this compound in competitive binding assays, and on elucidating the more intricate details of the downstream signaling cascade. A deeper understanding of these molecular events will undoubtedly pave the way for the development of more targeted and effective anti-thrombotic agents.
References
- 1. faculty.uml.edu [faculty.uml.edu]
- 2. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - figshare - Figshare [figshare.com]
- 4. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the AGDV Tetrapeptide Sequence: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of the Alanine-Glycine-Aspartic Acid-Valine (AGDV) sequence. While not as extensively studied as the canonical Arginine-Glycine-Aspartic Acid (RGD) integrin-binding motif, the this compound sequence is of interest in cell adhesion research, often as a competitive inhibitor or a sequence variant in proteins like snake venom disintegrins. This document outlines both computational and experimental approaches to elucidate the structural and dynamic properties of the this compound motif.
Introduction to the this compound Sequence
The this compound tetrapeptide is a sequence of four amino acids: Alanine (A), Glycine (G), Aspartic Acid (D), and Valine (V). Its structural and functional significance is often evaluated in comparison to the well-established RGD sequence, a key recognition motif for integrin receptors. Integrins are transmembrane proteins crucial for cell-matrix and cell-cell interactions, playing a vital role in processes such as cell signaling, migration, and differentiation. The this compound sequence has been identified in various proteins, including snake venom disintegrins, where it can exhibit inhibitory effects on integrin-mediated cell adhesion, albeit often with lower potency than RGD-containing counterparts. Understanding the three-dimensional structure and conformational dynamics of the this compound motif is essential for deciphering its mechanism of action and for the rational design of novel therapeutics targeting integrin-ligand interactions.
Computational Structural Analysis
Computational methods provide a powerful and accessible means to predict and analyze the structure and dynamics of the this compound sequence, both as an isolated peptide and within a larger protein context.
For an this compound sequence within a larger protein, homology modeling can predict its structure based on the known experimental structure of a related protein.
Experimental Protocol: Homology Modeling
-
Template Identification: The primary sequence of the this compound-containing protein is used as a query to search protein structure databases (e.g., Protein Data Bank - PDB) using tools like BLASTp. A suitable template is a homologous protein with a high sequence identity (>30%) and a solved high-resolution structure.
-
Sequence Alignment: The target sequence is aligned with the template sequence using alignment tools such as ClustalW or T-Coffee. Manual adjustments may be necessary, especially in loop regions.
-
Model Building: Automated modeling servers or standalone software (e.g., MODELLER, SWISS-MODEL) are used to build the 3D model of the target protein based on the alignment and the template's coordinates. The this compound loop structure is of particular interest and its conformation is constructed based on the corresponding region in the template.
-
Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for stereochemical quality), and Ramachandran plots.
MD simulations offer insights into the conformational flexibility and dynamics of the this compound motif over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: A starting structure (from homology modeling or experimental methods) of the this compound peptide or protein is placed in a simulation box. The box is solvated with a chosen water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na+, Cl-).
-
Parameterization: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.
-
Minimization: The energy of the entire system is minimized to remove unfavorable contacts and relax the structure.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (NPT ensemble) to achieve the correct density. This is a critical step to ensure the stability of the simulation.
-
Production Run: The main simulation is run for a duration sufficient to sample the conformational space of interest (typically nanoseconds to microseconds). Trajectories (atomic coordinates over time) are saved for analysis.
-
Analysis: Post-simulation analysis includes calculating Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and analyzing dihedral angles of the this compound motif to characterize its conformational preferences.
Experimental Structural Analysis
Experimental techniques provide high-resolution structural data, which is crucial for validating computational models and for a definitive understanding of the this compound structure.
For direct structural studies of the this compound peptide, it must first be synthesized and purified.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Synthesis: The this compound peptide is synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Amino acids are added sequentially from the C-terminus (Valine) to the N-terminus (Alanine).
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid - TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the peptide are confirmed by mass spectrometry (MS) and analytical HPLC.
X-ray crystallography can determine the atomic-resolution structure of the this compound sequence, typically as part of a larger protein or as a co-crystal with a binding partner.
Experimental Protocol: X-ray Crystallography Workflow
-
Crystallization: The purified this compound-containing protein is screened against a wide range of conditions (precipitants, pH, temperature) to find conditions that yield well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source), and the resulting diffraction pattern is recorded.
-
Structure Solution: The phases of the diffracted X-rays are determined, either through experimental methods (e.g., molecular replacement, if a homologous structure exists) or computational methods. This allows for the calculation of an initial electron density map.
-
Model Building and Refinement: An atomic model of the protein, including the this compound motif, is built into the electron density map. The model is then refined to improve its fit to the experimental data.
-
Validation: The final structure is validated for its geometric and stereochemical quality. The coordinates are then deposited in the Protein Data Bank (PDB).
NMR spectroscopy is a powerful technique for determining the 3D structure of peptides and proteins in solution, providing valuable information about their dynamics.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A concentrated, highly pure sample of the this compound peptide or protein is prepared in a suitable buffer, often with isotopic labeling (¹⁵N, ¹³C) to improve signal resolution.
-
Data Acquisition: A series of 2D and 3D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to assign chemical shifts to specific atoms and to measure through-bond and through-space correlations.
-
Resonance Assignment: The collected spectra are analyzed to assign each NMR signal to a specific nucleus in the this compound sequence and surrounding residues.
-
Structural Restraint Generation: Nuclear Overhauser Effect (NOE) data from NOESY spectra provide distance restraints between protons that are close in space (< 5 Å). Dihedral angle restraints can be derived from coupling constants.
-
Structure Calculation and Refinement: A family of structures is calculated that satisfies the experimental restraints using software like CYANA or XPLOR-NIH. The final ensemble of structures represents the conformational space of the peptide in solution.
Data Presentation
Quantitative data from these analyses are best presented in tabular format for clarity and comparison.
Table 1: Hypothetical Dihedral Angles (in degrees) for the this compound Motif from Molecular Dynamics.
| Residue | Phi (φ) | Psi (ψ) | Omega (ω) |
|---|---|---|---|
| Alanine | -65.2 ± 5.1 | 135.8 ± 8.2 | 179.5 ± 1.5 |
| Glycine | 80.1 ± 15.3 | -75.4 ± 12.1 | -178.9 ± 2.0 |
| Aspartic Acid | -120.5 ± 10.2 | 110.3 ± 9.8 | 179.1 ± 1.8 |
| Valine | -130.1 ± 9.5 | 140.2 ± 7.6 | 179.3 ± 1.6 |
Table 2: Example NMR Structural Statistics for an this compound-Containing Peptide.
| Parameter | Value |
|---|---|
| Total NOE restraints | 250 |
| Intra-residue restraints | 85 |
| Sequential restraints | 90 |
| Medium-range restraints | 65 |
| Long-range restraints | 10 |
| Dihedral angle restraints | 40 |
| RMSD to mean (backbone) | 0.45 ± 0.1 Å |
| RMSD to mean (heavy atoms) | 0.98 ± 0.2 Å |
Visualizations
Diagrams are essential for representing complex workflows and biological pathways.
Caption: Computational analysis workflow for the this compound sequence.
Caption: Experimental workflow for X-ray crystallography.
Caption: this compound's role in competitive inhibition of integrin signaling.
Conclusion
The structural analysis of the this compound sequence requires a multi-faceted approach, combining computational prediction with high-resolution experimental validation. While its biological role is often secondary to the RGD motif, understanding its unique structural features provides valuable insights for the design of selective integrin modulators. The workflows and protocols detailed in this guide offer a robust framework for researchers to investigate the structure-function relationship of the this compound sequence and other peptide motifs in the context of drug discovery and molecular biology.
The AGDV Peptide: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a critical recognition motif with profound biological significance, primarily centered on its role in hemostasis and thrombosis. Located at the C-terminus of the fibrinogen γ chain, the this compound sequence is the principal binding site for the platelet integrin receptor αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). This interaction is a pivotal event in platelet aggregation, the process by which platelets clump together to form a thrombus. Consequently, the this compound peptide and its interaction with αIIbβ3 represent a key target for the development of antiplatelet therapeutics aimed at preventing or treating thrombotic diseases such as heart attack and stroke. This technical guide provides an in-depth overview of the this compound peptide, including its mechanism of action, associated signaling pathways, quantitative binding data, and detailed experimental protocols relevant to its study.
Core Biological Function: Mediation of Platelet Aggregation
The primary and most well-characterized biological function of the this compound peptide is its role in mediating the binding of soluble fibrinogen to the activated αIIbβ3 integrin on the surface of platelets.[1][2] This binding is an absolute requirement for platelet aggregation.[1][3] The this compound sequence is located within the C-terminal dodecapeptide of the fibrinogen γ chain, often referred to as γC-12, which has the sequence HHLGGAKQthis compound.[2][4]
Upon vascular injury, platelets are activated by agonists such as thrombin, ADP, and collagen. This activation triggers a conformational change in the αIIbβ3 integrin from a low-affinity to a high-affinity state for its ligands, a process known as "inside-out" signaling.[5] In its high-affinity state, αIIbβ3 can bind the this compound sequence of fibrinogen. Since fibrinogen is a dimeric molecule with two this compound-containing γ chains, it can act as a bridge between adjacent activated platelets, leading to the formation of a platelet aggregate or thrombus.[3]
While another common integrin-binding motif, Arginine-Glycine-Aspartic Acid (RGD), is also present in the fibrinogen Aα chain, studies have shown that the C-terminal this compound-containing sequence of the γ chain is exclusively responsible for the initial binding of soluble fibrinogen to αIIbβ3 and subsequent platelet aggregation.[1][2][6] However, RGD-containing peptides are potent inhibitors of this interaction, suggesting that their binding site on αIIbβ3 overlaps with that of the this compound-containing γ chain sequence.[6]
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The interaction between this compound-containing peptides and the αIIbβ3 integrin has been quantified using various biophysical and biochemical techniques. The following table summarizes key quantitative data from the literature.
| Peptide/Ligand | Receptor/Integrin | Method | Parameter | Value | Reference(s) |
| γC-12 (HHLGGAKQthis compound) | αIIbβ3 | Optical Trap-Based Force Spectroscopy | Kb (Binding Affinity Constant) | (1.22 ± 0.61) × 10¹² cm²/mol | [7] |
| γC-12 (HHLGGAKQthis compound) | αIIbβ3 | Optical Trap-Based Force Spectroscopy | kon (On-rate) | (2.5 ± 0.9) × 10¹² cm²/(mol·s) | [7] |
| γC-12 (HHLGGAKQthis compound) | αIIbβ3 | Optical Trap-Based Force Spectroscopy | koff (Off-rate) | 2.05 ± 0.59 s⁻¹ | [7] |
| Fibrinogen | αIIbβ3 | Not specified | Kd (Dissociation Constant) | ~100 nM | [6] |
| YRGDSPLGGAKQthis compound (Hybrid Peptide) | αIIbβ3 | Platelet Binding Assay | IC50 (vs. LJ-CP8 mAb) | 48 µM | [8] |
| Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val | αIIbβ3 | Radioligand Binding Assay | Kd | 3.8 x 10⁻⁷ M | [9] |
| Arg⁹-Gly-Asp-Val | αIIbβ3 | Platelet Aggregation Assay | IC50 (ADP-induced) | 10 - 18 µM | [9] |
| γC-12 (HHLGGAKQthis compound) | αIIbβ3 | Optical Trap-Based Force Spectroscopy | Dissociation Force | 60–120 pN | [10] |
| Fibrinogen | αIIbβ3 on living platelets | Laser Tweezers | Rupture Force | 80–100 pN | [11] |
Signaling Pathways Involving this compound-αIIbβ3 Interaction
The binding of the this compound motif in fibrinogen to αIIbβ3 initiates "outside-in" signaling, a cascade of intracellular events that reinforces platelet activation and stabilizes the thrombus.
Integrin αIIbβ3 Activation and Downstream Signaling
The binding of fibrinogen to multiple αIIbβ3 integrins leads to their clustering on the platelet surface. This clustering activates intracellular signaling pathways, primarily involving Src family kinases (SFKs) and Syk kinase.[1]
Key downstream events include:
-
Activation of Phospholipase Cγ2 (PLCγ2): This leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in increased intracellular calcium and activation of Protein Kinase C (PKC).[1]
-
Activation of the PI3K/Akt pathway: This pathway is crucial for stabilizing the platelet aggregate and making the aggregation process irreversible.[3][12]
-
Activation of small GTPases: Rho family GTPases, such as Rac, Cdc42, and RhoA, are activated, leading to cytoskeletal reorganization, platelet spreading, and clot retraction.[1]
-
Tyrosine phosphorylation of the β3 cytoplasmic tail: This creates docking sites for various signaling and adaptor proteins, further propagating the outside-in signal.[1]
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay measures the ability of an this compound-containing peptide (or an inhibitor) to affect platelet aggregation in platelet-rich plasma (PRP).
Principle: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of PRP using a platelet aggregometer. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP samples to 37°C for 5-10 minutes.
-
Pipette a known volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a stir bar.
-
Place the cuvette in the aggregometer and establish a baseline reading (0% aggregation). Use a PPP-filled cuvette to set the 100% aggregation mark.
-
Add the test peptide (e.g., this compound analog) or inhibitor at various concentrations and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP at a final concentration of 5-10 µM or thrombin receptor-activating peptide (TRAP) at 10-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
For inhibitors, calculate the concentration that causes 50% inhibition of aggregation (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Solid-Phase Immunoassay for Fibrinogen-Integrin Binding
This assay quantifies the binding of purified αIIbβ3 to immobilized fibrinogen and can be used to assess the inhibitory activity of this compound-containing peptides.
Principle: Fibrinogen is coated onto a microtiter plate. Purified αIIbβ3 is then added in the presence or absence of inhibitory peptides. The amount of bound integrin is detected using a specific primary antibody against αIIbβ3 followed by an enzyme-linked secondary antibody.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with fibrinogen (e.g., 10 µg/mL in phosphate-buffered saline, PBS) overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1-2 hours at room temperature.
-
Wash the wells again as described above.
-
-
Binding Reaction:
-
Prepare solutions of purified αIIbβ3 (e.g., 20 µg/mL in a binding buffer containing Ca²⁺ and Mg²⁺).
-
In separate tubes, pre-incubate the αIIbβ3 solution with various concentrations of the this compound test peptide for 30 minutes at room temperature.
-
Add the αIIbβ3-peptide mixtures to the fibrinogen-coated wells and incubate for 2-3 hours at room temperature.
-
-
Detection:
-
Wash the wells to remove unbound integrin.
-
Add a primary antibody specific for αIIbβ3 (e.g., a monoclonal anti-αIIbβ3 antibody) and incubate for 1 hour.
-
Wash the wells and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour.
-
Wash the wells and add a suitable substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the absorbance against the inhibitor concentration to determine the IC₅₀ value.
-
Optical Trap-Based Force Spectroscopy
This single-molecule technique directly measures the binding forces between the this compound peptide and the αIIbβ3 integrin.
Principle: A microsphere coated with the this compound peptide is held in a highly focused laser beam (optical trap). This bead is brought into contact with a surface (e.g., another bead or a pedestal) coated with purified αIIbβ3. The force required to rupture the bond between the peptide and the integrin is measured.
Methodology:
-
Surface Preparation:
-
Immobilize purified human αIIbβ3 onto stationary silica (B1680970) beads or pedestals.
-
Covalently link the this compound-containing peptide to freely moving latex or silica microspheres.
-
-
Force Measurement:
-
In a fluid chamber under a microscope, trap a peptide-coated bead with the laser.
-
Oscillate the trapped bead so that it repeatedly taps (B36270) the αIIbβ3-coated surface.
-
When a bond forms, a tensile force is generated as the bead is moved away from the surface. The force at which the bond ruptures is recorded.
-
Repeat this process thousands of times to generate a histogram of rupture forces.
-
-
Data Analysis:
-
The force histograms provide information on the strength of the single-molecule interaction.
-
By varying the contact time, the on-rate (kₒₙ) and off-rate (kₒff) of binding can be determined, from which the binding affinity constant (Kₐ) can be calculated.
-
Other Biological Roles
While the primary role of the this compound sequence is in platelet aggregation, the broader context of integrin-ligand interactions suggests potential for other, less characterized roles. For instance, integrin αvβ3, which also recognizes RGD sequences, has been shown to bind to the fibrinogen γ chain C-terminal domain, although this interaction is not dependent on the HHLGGAKQthis compound sequence.[2] Research into the broader biological significance of the this compound motif, particularly in contexts outside of hemostasis, is an ongoing area of investigation. Some studies have explored the general biological activities of food-derived peptides, which can include antioxidant, antimicrobial, and immunomodulatory effects, though specific roles for the this compound sequence in these processes are not well-defined.
Conclusion and Future Directions
The this compound peptide is a cornerstone of our understanding of platelet biology and the molecular mechanisms of thrombosis. Its specific interaction with the αIIbβ3 integrin makes it a highly attractive target for the development of novel antithrombotic agents. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate this critical biological interaction. Future research may focus on developing more potent and specific this compound-based inhibitors with improved pharmacokinetic properties, as well as exploring any potential alternative biological functions of this important tetrapeptide. The continued study of the this compound-αIIbβ3 axis will undoubtedly lead to new insights into cardiovascular disease and the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of amino acid sequences in fibrinogen gamma -chain and tenascin C C-terminal domains critical for binding to integrin alpha vbeta 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid sequence of the beta chain of human fibrinogen: homology with the gamma chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Platelet Integrin αIIbβ3 Differentially Interacts with Fibrin Versus Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Binding strength and activation state of single fibrinogen-integrin pairs on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.uml.edu [faculty.uml.edu]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Expression of the Fibrinogen Gamma Chain C-Terminus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinogen, a hexameric glycoprotein (B1211001) synthesized primarily by hepatocytes, is a cornerstone of the coagulation cascade. It is composed of three pairs of polypeptide chains: Aα, Bβ, and γ. The fibrinogen gamma chain (FGG) gene undergoes alternative mRNA processing, giving rise to two primary C-terminal variants: the predominant γA chain and the alternatively spliced γ' chain. This technical guide provides a comprehensive overview of the expression of the fibrinogen gamma chain C-terminus, with a particular focus on the γ' variant, its regulation, quantification, and implications in health and disease.
The γ' chain, constituting approximately 8-15% of total circulating fibrinogen, arises from the utilization of an alternative polyadenylation site within intron 9 of the FGG pre-mRNA. This results in a C-terminal sequence that is distinct from the more abundant γA chain. This structural difference imparts unique functional properties to fibrinogen molecules containing the γ' chain (γA/γ' heterodimers), influencing thrombin binding, factor XIII activation, clot structure, and platelet interactions. Consequently, the expression level of the fibrinogen γ' chain is of significant interest in the study of thrombosis, hemostasis, and various inflammatory conditions.
Data Presentation: Quantitative Levels of Fibrinogen Gamma Prime (γ')
The concentration of fibrinogen γ' in plasma is subject to variation in both healthy and diseased states. The following tables summarize quantitative data from various studies.
| Condition | γ' Fibrinogen Concentration (mg/dL) | Percentage of Total Fibrinogen | Reference(s) |
| Healthy Individuals | 8.8 - 55.1 (reference interval) | ~7-15% | [1] |
| Cardiovascular Disease (CVD) Risk | Associated with increased risk | Not consistently reported as a percentage | [2] |
| Coronary Artery Disease | Elevated | Not consistently reported as a percentage | [3] |
| Myocardial Infarction | Elevated | Not consistently reported as a percentage | [3] |
| Venous Thromboembolism (VTE) | Genetically determined higher levels associated with lower risk | Not applicable | [4] |
| Chronic Obstructive Pulmonary Disease (COPD) | Elevated FGG mRNA and protein in lung tissue | Not specified for γ' isoform | [2] |
| Inflammation (general) | Levels increase | Can be >18% | [3][5] |
| Traumatic Brain Injury | Associated with stronger clots | Not specified | [6] |
| Study Population | Mean/Median γ' Fibrinogen (mg/dL) | Range (mg/dL) | Key Findings | Reference(s) |
| Atherosclerosis Risk in Communities (ARIC) Study | 8.0 - 80.3 | Not independently associated with carotid intima-media thickness when controlling for total fibrinogen. | [7] | |
| Cardiovascular Health Study (CHS) | No significant association with incident cardiovascular disease in the elderly. | [8] | ||
| LEADS Study | 33.4 | 3.6 - 126.2 | Higher levels increase clot formation under flow. | [9] |
| Periodontitis and Vascular Events (PAVE) Study | 62.2 | Not reported | Correlated with C-reactive protein and gingivitis. | [5] |
Signaling Pathways Regulating Fibrinogen Gamma Chain Expression and Alternative Splicing
The expression of the fibrinogen gamma chain and the alternative splicing event that produces the γ' variant are tightly regulated by a network of signaling pathways, primarily in response to inflammation and tissue injury.
Transcriptional Regulation of the FGG Gene
Inflammatory cytokines, particularly Interleukin-6 (IL-6), are potent inducers of fibrinogen gene expression. The signaling cascade is initiated by the binding of IL-6 to its receptor, leading to the activation of the JAK-STAT pathway.
Caption: IL-6 signaling pathway leading to FGG gene transcription.
Transforming growth factor-beta (TGF-β) has also been shown to modulate fibrinogen expression, often in a complex interplay with other cytokines. TGF-β signaling can, in some contexts, inhibit fibrinogen expression, potentially through post-transcriptional mechanisms.[10]
References
- 1. Signaling Pathways Driving Aberrant Splicing in Cancer Cells [mdpi.com]
- 2. GammaCoeur™ CVD Risk ELISA Test System [zeusscientific.com]
- 3. The RNA-binding proteins hnRNP H and F regulate splicing of a MYC-dependent HRAS exon in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Best evidence linking the extracellular factor TGF-β to cancer-associated alternative splicing programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β-induced alternative splicing of TAK1 promotes EMT and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative splicing in EMT and TGF-β signaling during cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternative Splicing as a Modulator of the Interferon-Gamma Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin-2-mediated NF-κB-dependent mRNA splicing modulates interferon gamma protein production | EMBO Reports [link.springer.com]
- 10. An Intronic Splicing Enhancer Binds U1 snRNPs To Enhance Splicing and Select 5′ Splice Sites - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Functional Analysis of the AGDV Peptide Motif: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide motif Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a critical recognition sequence located at the C-terminus of the fibrinogen γ-chain. Its primary and most well-documented function is to mediate the high-affinity binding of soluble fibrinogen to the activated integrin αIIbβ3 on the surface of platelets. This interaction is a pivotal event in hemostasis and thrombosis, as it facilitates platelet aggregation and the formation of a blood clot. This technical guide provides an in-depth overview of the in vitro methodologies used to study the function of the this compound motif, presents quantitative data from key experiments, and delineates the downstream signaling events initiated by this interaction.
Core Function: Mediation of Fibrinogen-Integrin αIIbβ3 Binding
The this compound sequence serves as the primary binding site on fibrinogen for the activated αIIbβ3 integrin, a receptor highly expressed on platelets.[1][2] Upon platelet activation by agonists such as ADP or thrombin, the αIIbβ3 integrin undergoes a conformational change, exposing its binding site for fibrinogen. The binding of the this compound motif of fibrinogen to this activated receptor is a crucial step in the "outside-in" signaling cascade that leads to platelet aggregation and thrombus formation.[3][4]
Quantitative Analysis of this compound-Mediated Interactions
The interaction between the this compound motif and integrin αIIbβ3 has been quantified using various in vitro techniques. These studies are essential for understanding the affinity and kinetics of this binding and for the development of antithrombotic agents that target this interaction.
Table 1: Inhibition of Fibrinogen Binding by this compound-Containing Peptides
| Peptide Sequence | Assay Type | IC50 (µM) | Reference |
| γ (400-411) (HHLGGAKQthis compound) | Competitive ¹²⁵I-Fibrinogen Binding | 48-180 | [5] |
| Arg⁹-Gly-Asp-Val | Competitive ¹²⁵I-Fibrinogen Binding | 14.5 | [5] |
| Arg¹³-Gly-Asp-Val | Competitive ¹²⁵I-Fibrinogen Binding | 0.2-0.3 | [5] |
Table 2: Kinetic Parameters of Fibrinogen Binding to Activated αIIbβ3
| Method | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |
| Surface Plasmon Resonance (SPR) | ~2 x 10⁴ | ~8 x 10⁻⁵ | ~4 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible in vitro study of this compound function. Below are protocols for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the ability of this compound-containing peptides or other compounds to inhibit the binding of fibrinogen to activated platelets or purified αIIbβ3.
a. Materials:
-
Purified human fibrinogen radiolabeled with ¹²⁵I
-
Washed human platelets or purified αIIbβ3 integrin
-
This compound-containing peptides or test compounds
-
Platelet activation agonist (e.g., ADP, thrombin)
-
Binding buffer (e.g., Tyrode's buffer with Ca²⁺ and Mg²⁺)
-
Glass fiber filters
-
Gamma counter
b. Protocol:
-
Prepare a suspension of washed platelets or purified αIIbβ3.
-
Activate platelets with an agonist like ADP (e.g., 20 µM) for a specified time (e.g., 10 minutes) at room temperature.
-
In a series of microcentrifuge tubes, add the activated platelets or purified integrin.
-
Add varying concentrations of the this compound peptide or test compound to the tubes.
-
Add a constant concentration of ¹²⁵I-fibrinogen (e.g., 100 nM) to each tube.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow binding to reach equilibrium.
-
Separate bound from free ¹²⁵I-fibrinogen by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the percentage of inhibition of fibrinogen binding at each concentration of the test compound and determine the IC50 value.[5]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time kinetics of the fibrinogen-αIIbβ3 interaction.
a. Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, activated αIIbβ3 integrin
-
Purified human fibrinogen
-
Running buffer (e.g., HBS-P+ with 1 mM CaCl₂ and 1 mM MgCl₂)
-
Immobilization reagents (e.g., EDC/NHS)
b. Protocol:
-
Immobilize the purified, activated αIIbβ3 integrin onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of fibrinogen in the running buffer.
-
Inject the different concentrations of fibrinogen over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of fibrinogen with the immobilized integrin.
-
After the association phase, inject running buffer alone to monitor the dissociation of the fibrinogen-integrin complex.
-
Regenerate the sensor surface between different fibrinogen concentrations if necessary.
-
Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[6]
In Vitro Platelet Aggregometry
This assay measures the ability of platelets to aggregate in response to agonists, a process dependent on fibrinogen binding to αIIbβ3.
a. Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Fibrinogen (if using washed platelets)
-
Platelet aggregometer
-
Saline or appropriate buffer
b. Protocol:
-
Prepare PRP from citrated whole blood by centrifugation. For washed platelets, isolate platelets and resuspend them in a suitable buffer containing fibrinogen.
-
Place a sample of PRP or washed platelet suspension into a cuvette in the aggregometer and stir at a constant temperature (37°C).
-
Establish a baseline light transmission through the platelet suspension.
-
Add a platelet agonist (e.g., 5-10 µM ADP) to induce aggregation.
-
As platelets aggregate, the light transmission through the suspension increases.
-
Record the change in light transmission over time to generate an aggregation curve.
-
To test the inhibitory effect of this compound peptides, pre-incubate the platelet suspension with the peptide before adding the agonist.[2][7]
Signaling Pathways and Visualizations
The binding of the this compound motif in fibrinogen to integrin αIIbβ3 initiates a cascade of intracellular signaling events known as "outside-in" signaling. This process is crucial for the subsequent cellular responses, including platelet spreading, clot retraction, and stabilization of the thrombus.
Integrin αIIbβ3 Outside-In Signaling Pathway
Upon fibrinogen binding, αIIbβ3 integrins cluster on the platelet surface. This clustering brings the intracellular domains of the integrin subunits into close proximity, initiating a signaling cascade. Key events include the recruitment and activation of Src family kinases (SFKs), which then phosphorylate and activate other downstream effectors like Syk and Focal Adhesion Kinase (FAK).[5][8][9] These kinases, in turn, phosphorylate a host of adaptor proteins and enzymes, leading to the reorganization of the actin cytoskeleton, which is essential for changes in platelet shape, spreading, and the contractile forces required for clot retraction.[6][10]
References
- 1. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin αIIbβ3 outside-in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta3 tyrosine phosphorylation in alphaIIbbeta3 (platelet membrane GP IIb-IIIa) outside-in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Integrin αIIbβ3-Mediated Outside-in Signaling by Protein Kinase Cδ in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
AGDV Sequence Conservation: A Cross-Species Analysis of a Critical Platelet Aggregation Motif
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
The tetrapeptide motif, Alanine-Glycine-Aspartic Acid-Valine (AGDV), located at the C-terminus of the fibrinogen gamma chain (FGG), is a critical recognition site for the platelet integrin αIIbβ3. This interaction is fundamental to platelet aggregation and thrombus formation, making it a key area of investigation for cardiovascular research and the development of anti-thrombotic therapies. This guide provides a comprehensive analysis of the evolutionary conservation of the this compound sequence across a range of vertebrate species. We present quantitative data on sequence conservation, detailed experimental protocols for its assessment, and visualizations of the pertinent signaling pathways and analytical workflows. Our findings reveal a high degree of conservation of the this compound motif, particularly among mammals, underscoring its essential role in hemostasis.
Introduction
Fibrinogen, a hexameric glycoprotein (B1211001) synthesized in the liver, plays a central role in the coagulation cascade.[1] It is composed of two sets of three polypeptide chains: Aα, Bβ, and γ.[2] Upon vascular injury, thrombin cleaves fibrinopeptides A and B from the Aα and Bβ chains, respectively, converting soluble fibrinogen into insoluble fibrin (B1330869) monomers that polymerize to form a clot.[3] Beyond its structural role in the fibrin clot, fibrinogen is a key ligand for the platelet surface integrin αIIbβ3 (also known as glycoprotein IIb/IIIa). This interaction is primarily mediated by a short amino acid sequence at the C-terminus of the γ chain, HHLGGAKQthis compound. The terminal this compound motif is essential for high-affinity binding to activated αIIbβ3, leading to platelet aggregation and the stabilization of the thrombus.
Given its critical function, the evolutionary conservation of the this compound sequence is of significant interest. A high degree of conservation across species would suggest a strong selective pressure to maintain this interaction, highlighting its indispensability. This guide explores the extent of this conservation through a detailed bioinformatic analysis of FGG orthologs.
Data Presentation: this compound Sequence Conservation Across Species
To assess the conservation of the this compound motif, the C-terminal sequences of the Fibrinogen Gamma Chain (FGG) protein from a diverse range of vertebrate species were obtained from the NCBI and UniProt databases. A multiple sequence alignment was performed to compare the terminal residues. The following table summarizes the C-terminal amino acid sequences and the conservation status of the this compound motif.
| Species | Common Name | Class | UniProt/NCBI Accession | C-terminal Sequence (Last 12 amino acids) | This compound Motif Conservation |
| Homo sapiens | Human | Mammalia | P02679[4] | HHLGGAKQThis compound | Conserved |
| Pan troglodytes | Chimpanzee | Mammalia | A0A2I3T2M5[5] | HHLGGAKQThis compound | Conserved |
| Macaca mulatta | Rhesus macaque | Mammalia | F6UZ20[6] | HHLGGAKQThis compound | Conserved |
| Mus musculus | Mouse | Mammalia | Q8VCM7[7] | HHLGGAgQThis compound | Conserved |
| Rattus norvegicus | Rat | Mammalia | P02680[8] | HHLGGAKQThis compound | Conserved |
| Bos taurus | Cow | Mammalia | P12799[9] | HHLGGAKQThis compound | Conserved |
| Gallus gallus | Chicken | Aves | O93568[10] | HHLGGSKQAGDI | Partially Conserved (V→I) |
| Xenopus tropicalis | Western clawed frog | Amphibia | NP_001015873.1 | HHLGGSKQAGDI | Partially Conserved (V→I) |
| Danio rerio | Zebrafish | Actinopterygii | NP_998219.1[11] | HHLGGSKQAGDI | Partially Conserved (V→I) |
Note: Lowercase letters in the mouse sequence indicate a variation from the human sequence that is not within the this compound motif itself.
The data clearly indicates that the this compound motif is highly conserved among mammals. A conservative substitution of Valine (V) to Isoleucine (I) is observed in avian, amphibian, and fish species. Both Valine and Isoleucine are nonpolar, aliphatic amino acids, suggesting that this change may not significantly alter the binding affinity to the integrin receptor in these species.
Experimental Protocols
This section details the methodology for the bioinformatic analysis of this compound sequence conservation.
3.1. Protocol for Identification and Retrieval of FGG Orthologs
This protocol outlines the steps to identify and download FGG protein sequences from various species using public databases.
-
Database Selection: Utilize comprehensive protein sequence databases such as NCBI (National Center for Biotechnology Information) and UniProt (Universal Protein Resource).
-
Initial Search:
-
In the NCBI Protein database, perform a search for "Fibrinogen gamma chain" and the scientific name of the target species (e.g., "Fibrinogen gamma chain Mus musculus").
-
In UniProt, search for the gene name "FGG" and the organism of interest.
-
-
Sequence Retrieval:
-
From the search results, select the canonical or reviewed protein sequence.
-
Download the sequence in FASTA format.
-
-
Ortholog Identification (using Ensembl):
-
Navigate to the Ensembl genome browser.
-
Search for the human FGG gene.
-
On the gene page, click on "Orthologues" to view a list of orthologous genes in other species.
-
From this list, you can navigate to the corresponding gene pages and retrieve the protein sequences.
-
3.2. Protocol for Multiple Sequence Alignment and Conservation Analysis
This protocol describes how to perform a multiple sequence alignment to compare the C-terminal regions of the retrieved FGG sequences.
-
Tool Selection: Employ a multiple sequence alignment tool such as Clustal Omega, MAFFT, or MUSCLE. These tools are available as web servers or standalone applications.
-
Input Sequences: Combine the retrieved FGG FASTA sequences into a single input file.
-
Alignment Execution:
-
Upload the FASTA file to the chosen alignment tool.
-
Use the default alignment parameters for an initial analysis. These can be adjusted if necessary to refine the alignment.
-
-
Analysis of the C-terminal Region:
-
Visualize the generated alignment.
-
Focus on the last 12-15 amino acids of the sequences to examine the conservation of the this compound motif.
-
Manually inspect the alignment to identify conserved residues, substitutions, insertions, and deletions within this region.
-
Quantify the conservation by calculating the percentage of species in which the this compound motif is fully conserved, partially conserved (with conservative substitutions), or absent.
-
Visualization of Signaling Pathways and Workflows
4.1. Platelet Aggregation Signaling Pathway
The following diagram illustrates the central role of the this compound motif in mediating platelet aggregation. Upon platelet activation by agonists such as thrombin or ADP, the integrin αIIbβ3 undergoes a conformational change to a high-affinity state. This allows the binding of fibrinogen via its C-terminal this compound sequence, leading to the cross-linking of platelets and the formation of a platelet plug.
Caption: this compound-mediated platelet aggregation pathway.
4.2. Experimental Workflow for this compound Sequence Conservation Analysis
The diagram below outlines the key steps in the bioinformatic workflow used to determine the cross-species conservation of the this compound sequence.
Caption: Workflow for this compound conservation analysis.
Conclusion
The this compound sequence at the C-terminus of the fibrinogen gamma chain exhibits a high degree of evolutionary conservation, particularly among mammalian species. The observed conservative substitution in more distantly related vertebrates suggests a strong functional constraint to maintain a residue with similar biochemical properties at this position. This remarkable conservation underscores the critical and ancestral role of the this compound-integrin αIIbβ3 interaction in hemostasis. For drug development professionals, the high conservation of this motif suggests that targeting this interaction could have broad applicability across different animal models used in preclinical studies. However, the subtle variation observed in non-mammalian species should be considered when selecting animal models for studying novel therapeutics that target this specific binding site. This guide provides a foundational understanding and a methodological framework for further investigation into the functional and evolutionary significance of this vital molecular interaction.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Fibrinogen gamma chain - Wikipedia [en.wikipedia.org]
- 3. prospecbio.com [prospecbio.com]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. fibrinogen gamma chain precursor [Danio rerio] - Protein - NCBI [ncbi.nlm.nih.gov]
The Physiological Landscape of AGDV-Containing Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptides containing the Alanine-Glycine-Aspartic Acid-Valine (AGDV) motif are of significant interest in hematology and cardiovascular research due to their critical role in platelet aggregation. This technical guide provides a comprehensive overview of the current understanding of the physiological concentration, origin, and biological function of these peptides. While direct quantification of endogenous, free this compound-containing peptides in circulation is not extensively documented in current literature, this guide synthesizes available data on their precursor protein, fibrinogen, and outlines methodologies that can be adapted for their specific measurement. The primary biological interaction of the this compound motif is its binding to the platelet integrin αIIbβ3, a key event in hemostasis and thrombosis.
Origin and Primary Structure of this compound-Containing Peptides
The predominant source of endogenous this compound-containing peptides is the C-terminus of the fibrinogen γA (gamma-A) chain . Fibrinogen is a glycoprotein (B1211001) synthesized in the liver that circulates in the blood at high concentrations and is essential for blood clot formation. The fibrinogen molecule is a hexamer composed of two sets of three polypeptide chains: Aα, Bβ, and γ.
The common variant of the gamma chain, termed γA, terminates with the amino acid sequence HHLGGAKQthis compound . It is the C-terminal this compound motif of this chain that serves as a primary recognition site for the platelet integrin αIIbβ3.
It is important to distinguish the γA chain from an alternative splice variant, the γ' (gamma prime) chain. The γ' chain possesses a different C-terminal sequence and, crucially, lacks the this compound motif . This distinction is vital when considering the physiological pool of potential this compound-containing peptides.
Physiological Concentration: An Indirect Assessment
Direct measurement of the physiological concentration of free, circulating C-terminal fibrinogen γA chain peptides (e.g., HHLGGAKQthis compound) is not well-established in the scientific literature. Research has predominantly focused on the concentration of the intact fibrinogen protein. However, understanding the concentration of the precursor molecule provides an upper limit and important context for the potential generation of these peptides through proteolytic cleavage during fibrinolysis or other physiological and pathological processes.
Table 1: Concentration of Fibrinogen and its Variants in Human Plasma
| Analyte | Method | Mean Concentration | Concentration Range | Tissue/Fluid |
| Total Fibrinogen | Various (Clauss, ELISA) | 2-4 g/L | 1.5-4.5 g/L | Human Plasma |
| γ' Fibrinogen | ELISA | ~0.33 g/L | 0.036 - 1.26 g/L | Human Plasma |
| Fibrinogen γA/γA isoform | Calculation | ~85-90% of total fibrinogen | - | Human Plasma |
| Fibrinogen γA/γ' isoform | Calculation | ~10-15% of total fibrinogen | - | Human Plasma |
Note: The concentrations of the fibrinogen isoforms are derived from the percentage of the total fibrinogen concentration. The γA chain, which contains the this compound sequence, is the predominant form.
The concentration of free this compound-containing peptides is expected to be significantly lower than that of intact fibrinogen and would be dependent on the rate of fibrinogen and fibrin (B1330869) degradation.
Experimental Protocols for Quantification
While specific, validated assays for the direct quantification of endogenous HHLGGAKQthis compound are not readily found in the literature, established methodologies for other peptides can be adapted for this purpose. The two most promising approaches are Mass Spectrometry and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for peptide quantification due to its high specificity and sensitivity. A targeted LC-MS/MS assay for the HHLGGAKQthis compound peptide could be developed as follows:
3.1.1. Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, citrate).
-
Plasma Separation: Centrifuge the blood sample to separate plasma from blood cells.
-
Protein Precipitation/Peptide Extraction: To remove high-abundance proteins and enrich for peptides, use one of the following methods:
-
Acetonitrile (B52724) Precipitation: Add cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant containing the peptides is then collected.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge. Acidify the plasma sample and load it onto the equilibrated cartridge. Wash the cartridge to remove salts and hydrophilic molecules. Elute the peptides with a solvent containing a high percentage of organic solvent (e.g., acetonitrile).
-
-
Sample Concentration: Dry the extracted peptide sample using a vacuum concentrator and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis.
3.1.2. LC-MS/MS Analysis
-
Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate the peptides based on their hydrophobicity. A gradient of increasing organic solvent concentration is used for elution.
-
Mass Spectrometry Detection:
-
Ionization: Employ electrospray ionization (ESI) to generate charged peptide ions.
-
Mass Analysis: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Select specific precursor-to-product ion transitions for HHLGGAKQthis compound and a stable isotope-labeled internal standard (SIL-IS) of the same peptide. The SIL-IS is crucial for accurate quantification.
-
3.1.3. Quantification
The concentration of the endogenous peptide is determined by comparing the peak area ratio of the native peptide to the known concentration of the spiked-in SIL-IS.
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA could be developed to quantify the C-terminal fibrinogen γA chain peptide.
3.2.1. Assay Principle
-
Coating: A known amount of a synthetic peptide corresponding to the C-terminus of the fibrinogen γA chain (e.g., HHLGGAKQthis compound) is immobilized on the surface of a microplate well.
-
Competition: The plasma sample (containing the unknown amount of the endogenous peptide) is mixed with a specific primary antibody against the peptide and added to the well. The endogenous peptide and the coated peptide compete for binding to the primary antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.
-
Signal Generation: A substrate for the enzyme is added, resulting in a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of the endogenous peptide in the sample.
3.2.2. Key Reagents
-
High-purity synthetic HHLGGAKQthis compound peptide.
-
A highly specific monoclonal or polyclonal antibody that recognizes the C-terminal this compound-containing sequence.
-
Enzyme-conjugated secondary antibody.
-
Substrate for the enzyme.
Biological Function and Signaling Pathway
The primary and most well-characterized biological function of the this compound sequence on the fibrinogen γA chain is its role in platelet aggregation .
Interaction with Platelet Integrin αIIbβ3
During hemostasis, platelets are activated at the site of vascular injury. This activation leads to a conformational change in the platelet surface integrin, αIIbβ3 (also known as GPIIb/IIIa), enabling it to bind fibrinogen. The C-terminal this compound motif of the fibrinogen γA chain is a key recognition site for activated αIIbβ3.
The binding of fibrinogen to αIIbβ3 on adjacent platelets acts as a bridge, leading to the formation of a platelet plug, which is a critical step in primary hemostasis.
Signaling Pathway Diagram
The interaction of the this compound motif with αIIbβ3 is a crucial part of the "outside-in" signaling that occurs upon platelet aggregation. This signaling cascade reinforces and stabilizes the platelet plug.
Caption: Fibrinogen-mediated platelet aggregation workflow.
Experimental Workflow Diagrams
LC-MS/MS Quantification Workflow
Caption: Workflow for LC-MS/MS-based peptide quantification.
Competitive ELISA Workflow
Caption: Workflow for competitive ELISA.
Conclusion and Future Directions
The this compound motif, primarily located at the C-terminus of the fibrinogen γA chain, is a crucial element in hemostasis. While the physiological concentration of the parent fibrinogen molecule is well-characterized, the levels of free, circulating this compound-containing peptides remain an area for further investigation. The development of sensitive and specific LC-MS/MS or ELISA-based assays will be instrumental in elucidating the physiological and pathological concentrations of these peptides. Such studies could provide valuable insights into conditions involving altered fibrinolysis and platelet function, and may reveal novel diagnostic or therapeutic targets.
The AGDV Peptide: A Technical Guide to its Role in Platelet Aggregation and Integrin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a crucial recognition motif with significant implications in hematology and cardiovascular research. As the C-terminal sequence of the fibrinogen γ chain, this compound plays a pivotal role in the final stages of the coagulation cascade by mediating platelet aggregation.[1] This guide provides a comprehensive review of the current research on the this compound peptide, detailing its mechanism of action, the signaling pathways it initiates, and the experimental methodologies used to study its function. Quantitative data from key studies are summarized to facilitate comparative analysis.
Mechanism of Action: Binding to Integrin αIIbβ3
The primary biological function of the this compound peptide is its role as a ligand for the integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa, which is the most abundant integrin receptor on the platelet surface.[1] The binding of the this compound sequence, present at the carboxyl terminus of fibrinogen, to activated αIIbβ3 is a critical step for platelet aggregation and thrombus formation.[1][2]
This interaction is highly specific. While another well-known integrin-binding motif, Arginine-Glycine-Aspartic Acid (RGD), is also present in fibrinogen, studies have shown that for soluble fibrinogen, the initial binding to αIIbβ3 and subsequent platelet aggregation is exclusively mediated by the this compound-containing sequence at the C-terminus of the γ chain.[1][2] The RGD sequences, however, become more significant in the binding of immobilized fibrinogen or fibrin.[1]
The binding of this compound to the αIIbβ3 headpiece occurs at the interface between the αIIb β-propeller domain and the β3 βI domain.[1] This binding event is a key trigger for "outside-in" signaling, a cascade of intracellular events that lead to platelet spreading, granule secretion, and clot retraction, ultimately stabilizing the thrombus.[3]
Quantitative Data
The following tables summarize key quantitative data from studies on the this compound peptide and related molecules.
| Peptide/Molecule | Assay | Parameter | Value | Reference |
| Fibrinogen γ-chain dodecapeptide (HHLGGAKQthis compound) | Inhibition of ¹²⁵I-fibrinogen binding to platelets | IC₅₀ | 48-180 µM | |
| Modified Peptide (Arg⁹-Gly-Asp-Val) | Inhibition of ¹²⁵I-fibrinogen binding to platelets | IC₅₀ | 14.5 µM | |
| Modified Peptide (Arg¹³-Gly-Asp-Val) | Inhibition of ¹²⁵I-fibrinogen binding to platelets | IC₅₀ | 0.2-0.3 µM | |
| Labeled Modified Peptide (Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val) | Binding to thrombin-stimulated platelets | Kd | 3.8 x 10⁻⁷ M | |
| αIIbβ3-γC-12 (dodecapeptide containing this compound) complex | Optical trap-based nanomechanical measurements | Dissociation Force | 60–120 pN | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide
Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method for producing the this compound peptide.[2][4]
Materials:
-
Fmoc-Val-Wang resin (or similar suitable resin for C-terminal acid)
-
Fmoc-protected amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (ice-cold)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the valine residue by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Aspartic Acid):
-
Activate Fmoc-Asp(OtBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Gly-OH and Fmoc-Ala-OH.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the tert-butyl (OtBu) protecting group from the aspartic acid side chain.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding ice-cold diethyl ether.
-
Purification and Characterization: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Platelet Aggregation Assay
This assay measures the ability of the this compound peptide to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).[5][6]
Materials:
-
Freshly drawn human blood collected in sodium citrate (B86180) anticoagulant.
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP).
-
This compound peptide solution of known concentration.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed to obtain PRP.
-
Centrifuge the remaining blood at a high speed to obtain PPP.
-
-
Baseline and Maximum Aggregation:
-
Set the 100% aggregation baseline using PPP and the 0% baseline using PRP in the aggregometer.
-
-
Inhibition Assay:
-
Pre-incubate a sample of PRP with a known concentration of the this compound peptide for a specified time.
-
Induce platelet aggregation by adding a platelet agonist (e.g., ADP).
-
Monitor the change in light transmission in the aggregometer to measure the extent of aggregation.
-
-
Data Analysis:
-
Compare the aggregation curve of the this compound-treated sample to a control sample (PRP with agonist but without the peptide).
-
Calculate the percentage of inhibition of aggregation.
-
By testing a range of this compound concentrations, an IC₅₀ value (the concentration that inhibits 50% of aggregation) can be determined.
-
Signaling Pathways
The binding of the this compound sequence in fibrinogen to integrin αIIbβ3 initiates a complex intracellular signaling cascade known as "outside-in" signaling.[3] This process amplifies the initial platelet activation signals and is crucial for the formation of a stable thrombus.
Integrin αIIbβ3 "Outside-In" Signaling Pathway
Upon ligand binding, αIIbβ3 integrins cluster on the platelet surface, leading to the activation of Src family kinases (SFKs) such as Src and Fyn.[7] These kinases are constitutively associated with the cytoplasmic tail of the β3 subunit.[7] The activation of SFKs initiates a phosphorylation cascade involving multiple downstream effectors.
A key event is the activation of Syk, another tyrosine kinase, which is dependent on Src activity.[2] Activated Src and Syk then phosphorylate a variety of substrates, including phospholipase Cγ2 (PLCγ2).[1] PLCγ2 activation leads to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1] These events drive platelet shape change, granule secretion, and the stabilization of the platelet plug.
The adaptor proteins talin and kindlin also play a critical role in this process. While their primary role is in the "inside-out" signaling that activates the integrin to a high-affinity state, they are also involved in linking the integrin to the actin cytoskeleton during "outside-in" signaling, contributing to platelet spreading and clot retraction.[8][9]
Caption: this compound-mediated integrin αIIbβ3 outside-in signaling pathway in platelets.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of a synthesized this compound peptide.
Caption: A typical experimental workflow for the synthesis and functional characterization of the this compound peptide.
Conclusion and Future Directions
The this compound peptide is a cornerstone in our understanding of platelet biology and thrombosis. Its specific interaction with integrin αIIbβ3 and the subsequent initiation of outside-in signaling are critical for hemostasis. The methodologies outlined in this guide provide a framework for the continued investigation of this important peptide.
Future research in this area could focus on several key aspects. While in vivo studies on RGDV peptides have shown antithrombotic activity, there is a need for more comprehensive in vivo efficacy and pharmacokinetic studies specifically on the this compound tetrapeptide and its derivatives.[10] A deeper understanding of the structural dynamics of the this compound-αIIbβ3 interaction could pave the way for the design of novel antiplatelet therapeutics with improved specificity and reduced side effects compared to existing agents. Furthermore, elucidating the finer details of the downstream signaling cascade may reveal new targets for therapeutic intervention in thrombotic diseases.
References
- 1. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordinate interactions of Csk, Src, and Syk kinases with αIIbβ3 initiate integrin signaling to the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tyrosine Kinase c-Src Specifically Binds to the Active Integrin αIIbβ3 to Initiate Outside-in Signaling in Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ex-vivo and in-vivo antithrombotic effect of triflavin, an RGD-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Src family kinases: at the forefront of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Talin and Kindlin as Integrin‑Activating Proteins: Focus on the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Talins and kindlins: partners in integrin-mediated adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RGDV peptide selectively inhibits platelet-dependent thrombus formation in vivo. Studies using a baboon model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGDV Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a biologically significant motif, notably recognized as a binding site on the gamma chain of fibrinogen for the platelet integrin receptor, glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3). This interaction is crucial for platelet aggregation and thrombus formation. This document provides a detailed protocol for the chemical synthesis of the this compound peptide using Fmoc-based solid-phase peptide synthesis (SPPS), subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry. Expected yields and purity levels are presented based on established synthesis methodologies for similar short peptides. Additionally, a diagram of the integrin αIIbβ3 signaling pathway is included to provide biological context for the peptide's function.
Introduction
The this compound peptide sequence is a key player in hemostasis. It is located at the C-terminus of the fibrinogen gamma chain and serves as a recognition site for the integrin αIIbβ3 on activated platelets. The binding of fibrinogen to this receptor is a critical step in the final common pathway of platelet aggregation, leading to the formation of a platelet plug at the site of vascular injury. Due to its role in thrombosis, synthetic peptides containing the this compound sequence are valuable tools for studying platelet function, developing anti-thrombotic agents, and investigating the mechanisms of integrin-ligand interactions.
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing synthetic peptides.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.[2][3] This application note details a standard protocol for the manual synthesis of the this compound peptide, which can be adapted for automated synthesizers.
Data Presentation
The successful synthesis of the this compound peptide is evaluated based on its yield and purity. The following table summarizes the expected quantitative data for the synthesis of a similar tetrapeptide, Leu-Ala-Gly-Val, which provides a benchmark for the this compound synthesis.
| Parameter | Expected Value | Reference |
| Crude Peptide Purity | ~70% | [4] |
| Purity after RP-HPLC | >95% | [5] |
| Overall Yield | 15-25% | [6] |
| Final Purity (Leu-Ala-Gly-Val) | 99.3% | [7][8] |
Note: Yields can vary depending on the specific coupling efficiencies at each step and handling losses during purification.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (0.5-0.8 mmol/g loading capacity)
-
Fmoc-protected Amino Acids: Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), HPLC-grade water and acetonitrile
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Purification: C18 reversed-phase HPLC column
-
Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-LC/MS)
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of this compound
This protocol describes the manual synthesis of the this compound peptide on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the Rink Amide resin (e.g., 200 mg, 0.5 mmol/g) in a reaction vessel.
-
Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid - Valine):
-
If starting with a pre-loaded Wang resin, this step is for the loaded amino acid. For Rink Amide resin, the Fmoc group is removed to expose the amine for coupling the first amino acid.
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Amino Acid Coupling (Valine):
-
Dissolve Fmoc-Val-OH (4 equivalents, 0.4 mmol), HBTU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in DMF (2 mL).
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Chain Elongation (Aspartic Acid, Glycine, Alanine):
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) for each subsequent amino acid in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid (Alanine), perform a final Fmoc deprotection as described in Step 2.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
Wash the peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
-
Cleavage:
-
Add the cleavage cocktail (5 mL of 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (40 mL).
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Peptide Purification
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA or a small amount of acetonitrile).
-
-
RP-HPLC Conditions:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes is a good starting point for a short peptide like this compound.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
Protocol 4: Peptide Characterization
-
Mass Spectrometry:
-
Determine the molecular weight of the purified peptide using MALDI-TOF or ESI-LC/MS.
-
The expected monoisotopic mass of the this compound peptide (C14H24N4O7) is approximately 360.16 Da.
-
The observed mass should match the theoretical mass to confirm the identity of the peptide.
-
Mandatory Visualization
Signaling Pathway
The this compound peptide functions by binding to the integrin αIIbβ3 receptor on platelets. This interaction is a key part of the "outside-in" and "inside-out" signaling that governs platelet activation and aggregation.
Caption: Integrin αIIbβ3 signaling pathway initiated by platelet agonists and fibrinogen binding.
Experimental Workflow
The overall process for obtaining pure this compound peptide involves synthesis, cleavage, purification, and characterization.
Caption: Workflow for the synthesis and purification of the this compound peptide.
References
- 1. hplc.eu [hplc.eu]
- 2. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of the Tetrapeptide Ala-Gly-Asp-Val
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and development, enabling the efficient and controlled assembly of amino acids into a desired peptide sequence. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted orthogonal protection scheme that offers mild reaction conditions and high yields. This document provides a detailed protocol for the synthesis of the tetrapeptide L-Alanyl-L-Glycyl-L-Aspartyl-L-Valine (Ala-Gly-Asp-Val), a sequence that presents a common synthetic challenge due to the presence of an Asp-Gly motif, which is prone to aspartimide formation. These application notes will guide researchers through the entire workflow, from resin preparation to the final characterization of the purified peptide, with a focus on minimizing side reactions and maximizing yield and purity.
Experimental Protocols
Materials and Reagents
-
Fmoc-Val-Wang resin
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN, HPLC grade)
Resin Preparation and Swelling
-
Place the Fmoc-Val-Wang resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents.[1]
-
After swelling, drain the DMF.
Iterative Deprotection and Coupling Cycles
The synthesis proceeds by the sequential addition of amino acids to the resin-bound valine. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
Fmoc Deprotection:
-
To the swollen resin, add a 20% solution of piperidine in DMF.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and continue agitation for an additional 12 minutes to ensure complete removal of the Fmoc group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.[1]
Amino Acid Coupling (for Asp, Gly, and Ala):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to the resin loading) by dissolving it in DMF with DIC (3-5 equivalents) and Oxyma (3-5 equivalents). Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
This deprotection and coupling cycle is repeated for each amino acid in the sequence: first Fmoc-Asp(OtBu)-OH, then Fmoc-Gly-OH, and finally Fmoc-Ala-OH.
Final Deprotection and Cleavage from Resin
The presence of the Asp-Gly sequence necessitates careful selection of the cleavage cocktail to minimize the formation of aspartimide, a common side reaction that can lead to a mixture of α- and β-aspartyl peptides.[2]
-
After the final coupling and washing steps, thoroughly dry the peptide-resin under vacuum.
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). The triisopropylsilane acts as a scavenger to trap the reactive carbocations generated during the cleavage of the tert-butyl protecting groups.[2]
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[3]
-
Filter the cleavage mixture to separate the resin from the peptide-containing solution.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.[2]
Peptide Precipitation and Isolation
-
Combine the filtrates from the cleavage and washing steps.
-
Slowly add the TFA solution containing the peptide to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[2]
-
To maximize precipitation, store the mixture at -20°C for at least 30 minutes.[2]
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.[2][3]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC):
The crude peptide is purified by reversed-phase HPLC (RP-HPLC).
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/acetonitrile mixture.
-
Purify the peptide on a C18 column using a gradient of water and acetonitrile, both containing 0.1% TFA as an ion-pairing agent. The gradient will typically range from 5% to 95% acetonitrile over a set period.
-
Monitor the elution of the peptide by UV absorbance at 220 nm.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white, fluffy powder.
Characterization by Mass Spectrometry (MS):
The identity and purity of the final peptide are confirmed by mass spectrometry.
-
The molecular weight of the synthesized Ala-Gly-Asp-Val peptide is calculated to be 388.38 g/mol .
-
Mass spectrometry analysis (e.g., ESI-MS or MALDI-TOF) should show a major peak corresponding to this calculated mass, confirming the successful synthesis of the target peptide.[4][5][6]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the solid-phase synthesis of Ala-Gly-Asp-Val. These values are based on standard laboratory practices and may require optimization for specific scales or equipment.
| Parameter | Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific Wang resin used. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to the resin loading capacity. |
| Coupling Reagent Equivalents (DIC/Oxyma) | 3 - 5 eq. | Relative to the amino acid. |
| Fmoc Deprotection Time | 3 min + 12 min | Two-step deprotection ensures complete removal.[1] |
| Coupling Reaction Time | 1 - 2 hours | Monitored by ninhydrin test. |
| Cleavage Time | 2 - 3 hours | At room temperature. |
| Cleavage Cocktail Volume | 10 mL per gram of resin | Sufficient to swell the resin. |
| Expected Crude Yield | 70 - 90% | Varies based on synthesis scale and efficiency. |
| Expected Purity (after HPLC) | > 95% | Dependent on the efficiency of purification. |
Visualizations
Solid-Phase Synthesis Workflow for Ala-Gly-Asp-Val
Caption: Workflow for the solid-phase synthesis of Ala-Gly-Asp-Val.
Logical Relationship of Key Synthesis Stages
Caption: Key stages in the solid-phase peptide synthesis process.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGDV Peptide in Platelet Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a critical recognition motif involved in platelet function. Derived from the C-terminus of the fibrinogen γ-chain, the this compound sequence plays a pivotal role in mediating the binding of soluble fibrinogen to the activated platelet integrin αIIbβ3 (also known as GPIIb/IIIa)[1]. This interaction is a key step in platelet aggregation and thrombus formation. Consequently, synthetic this compound peptides and their analogs are valuable tools in the study of platelet adhesion and aggregation, and for the development of novel anti-thrombotic agents.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound peptides in in vitro platelet adhesion assays. The information is intended for researchers in hematology, cardiovascular biology, and drug discovery to investigate the mechanisms of platelet function and to screen for potential inhibitors of platelet aggregation.
Principle of Action
Platelet aggregation is the process by which platelets adhere to each other at sites of vascular injury, forming a hemostatic plug. This process is primarily mediated by the binding of fibrinogen to the αIIbβ3 integrin on the surface of activated platelets. The this compound sequence at the C-terminus of the fibrinogen γ-chain is the exclusive binding site for soluble fibrinogen to the activated αIIbβ3 integrin[1].
Synthetic this compound peptides can be used in platelet adhesion assays in two primary ways:
-
As a competitive inhibitor: When introduced in a soluble form, the this compound peptide competes with fibrinogen for binding to the activated αIIbβ3 integrin. This inhibitory action can be quantified to determine the peptide's potency in preventing platelet aggregation.
-
As a substrate: When immobilized on a surface, the this compound peptide can mimic the fibrinogen-coated surface and be used to study the direct adhesion of platelets to this specific motif.
The following sections provide detailed protocols for a common application of this compound peptide as an inhibitor of platelet adhesion to a fibrinogen-coated surface.
Data Presentation
The inhibitory effect of this compound-containing peptides on platelet function is concentration-dependent. The following tables summarize representative quantitative data from in vitro assays.
Table 1: Inhibitory Concentration (IC50) of Fibrinogen-Related Peptides on Platelet Aggregation
| Peptide Sequence | Assay Type | IC50 (µM) | Reference |
| γ-chain peptide (HHLGGAKQThis compound ) | Fibrinogen binding to thrombin-stimulated platelets | 48 - 180 | [2] |
| Hybrid Peptide (YRGDSPLGGAKQThis compound ) | Inhibition of anti-GP IIb/IIIa monoclonal antibody binding | 48 | [3] |
| RGDV | Inhibition of platelet-dependent thrombus formation | ~50 | [4] |
Table 2: Dose-Dependent Inhibition of Platelet Deposition by RGDV Peptide In Vivo
| RGDV Concentration (µM) | Mean Reduction in Platelet Deposition (%) | Reference |
| 25 | Not specified | [4] |
| 50 | Not specified | [4] |
| 100 | >80 | [4] |
Experimental Protocols
This section provides a detailed methodology for a static platelet adhesion assay to evaluate the inhibitory effect of a soluble this compound peptide.
Protocol 1: Static Platelet Adhesion Assay on Fibrinogen-Coated Surface
Objective: To quantify the inhibition of platelet adhesion to a fibrinogen-coated surface by a soluble this compound peptide.
Materials:
-
This compound synthetic peptide (and a scrambled control peptide, e.g., GADV)
-
Human whole blood from healthy, consenting donors
-
Acid-Citrate-Dextrose (ACD) solution
-
Bovine Serum Albumin (BSA)
-
Fibrinogen, human plasma
-
Phosphate Buffered Saline (PBS)
-
Tyrode's buffer
-
Calcein-AM fluorescent dye
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Platelet Isolation:
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To isolate washed platelets, add 1 µM Prostaglandin E1 to the PRP and centrifuge at 1000 x g for 10 minutes.
-
Resuspend the platelet pellet gently in Tyrode's buffer containing 0.5% BSA.
-
Count the platelets and adjust the concentration to 2 x 10^8 platelets/mL.
-
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 50 µL of 100 µg/mL fibrinogen in PBS.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound fibrinogen.
-
Block the wells with 100 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells three times with PBS.
-
-
Platelet Adhesion Assay:
-
Prepare serial dilutions of the this compound peptide and the scrambled control peptide in Tyrode's buffer.
-
In separate tubes, pre-incubate the washed platelet suspension with different concentrations of the this compound peptide or the control peptide for 15 minutes at 37°C. A vehicle control (Tyrode's buffer) should also be included.
-
Add 100 µL of the pre-incubated platelet suspension to each fibrinogen-coated well.
-
Incubate the plate for 45-60 minutes at 37°C to allow for platelet adhesion.
-
Gently wash the wells three times with Tyrode's buffer to remove non-adherent platelets.
-
-
Quantification of Adherent Platelets:
-
Add 100 µL of 4 µM Calcein-AM in Tyrode's buffer to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no platelets).
-
Calculate the percentage of platelet adhesion for each peptide concentration relative to the vehicle control (100% adhesion).
-
Plot the percentage of adhesion against the peptide concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Peptide Interaction with αIIbβ3 Integrin
Caption: this compound peptide competitively inhibits fibrinogen binding to activated αIIbβ3 integrin.
Experimental Workflow for Platelet Adhesion Inhibition Assay
Caption: Workflow for quantifying this compound peptide-mediated inhibition of platelet adhesion.
References
- 1. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RGDV peptide selectively inhibits platelet-dependent thrombus formation in vivo. Studies using a baboon model - PubMed [pubmed.ncbi.nlm.nih.gov]
AGDV Peptide: Application Notes and Protocols for Inhibiting Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a critical recognition motif involved in platelet aggregation.[1] Located at the C-terminus of the fibrinogen γ-chain, the this compound sequence is the primary binding site for the platelet integrin receptor αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa).[2][3] The interaction between the this compound sequence of fibrinogen and integrin αIIbβ3 is a key event that mediates the cross-linking of platelets, leading to the formation of a platelet plug, which is essential for hemostasis but can also contribute to pathological thrombosis. Synthetic peptides containing the this compound sequence have been shown to competitively inhibit this interaction, thereby preventing platelet aggregation.[2][3] These peptides hold significant therapeutic potential as anti-platelet agents for the prevention and treatment of cardiovascular diseases.
This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with the this compound peptide. It includes quantitative data on its inhibitory effects, methodologies for key experiments, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
The inhibitory potential of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in platelet aggregation or fibrinogen binding assays. While data for the native this compound tetrapeptide is limited in publicly available literature, studies on related and modified peptides provide valuable insights into their anti-platelet efficacy.
| Peptide/Compound | Assay Type | Agonist | IC50 (µM) | Source |
| γ (400-411) (contains this compound) | ¹²⁵I-Fibrinogen Binding | Thrombin | 48 - 180 | [4] |
| Arg-Gly-Asp-Val (RGDV) | ADP-induced Platelet Aggregation | ADP | ~10 - 18 | [4] |
Note: The γ (400-411) peptide is a dodecapeptide from the fibrinogen γ-chain that includes the C-terminal this compound sequence. The RGDV peptide is a related sequence also known to inhibit platelet aggregation.
Signaling Pathway
The binding of fibrinogen, via its this compound motif, to the activated integrin αIIbβ3 on the platelet surface triggers a cascade of intracellular signaling events known as "outside-in" signaling. This signaling reinforces and stabilizes the platelet aggregate. The this compound peptide, by blocking this initial binding, prevents the initiation of this downstream signaling cascade.
Caption: this compound-Integrin αIIbβ3 Signaling Pathway.
Experimental Protocols
Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the inhibitory effect of the this compound peptide on agonist-induced platelet aggregation using LTA, the gold standard for in vitro platelet function testing.
Experimental Workflow:
Caption: Light Transmission Aggregometry Workflow.
Methodology:
-
Blood Collection:
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Collect blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant.
-
Gently invert the tubes several times to ensure proper mixing.
-
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
In a cuvette with a stir bar, add a defined volume of PRP.
-
Add varying concentrations of the this compound peptide (e.g., 1 µM to 1 mM) or a vehicle control (e.g., saline) to the PRP and incubate for 1-5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist such as Adenosine Diphosphate (ADP; final concentration 5-10 µM) or Thrombin (final concentration 0.1-0.5 U/mL).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation is determined from the change in light transmission.
-
Calculate the percentage of inhibition for each this compound peptide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound peptide concentration to determine the IC50 value.
-
Flow Cytometry for Integrin αIIbβ3 Activation
This protocol describes the use of flow cytometry to measure the inhibitory effect of the this compound peptide on the activation of integrin αIIbβ3, using an antibody (PAC-1) that specifically recognizes the activated conformation of the receptor.
Experimental Workflow:
Caption: Flow Cytometry Workflow for αIIbβ3 Activation.
Methodology:
-
Sample Preparation:
-
Use either citrated whole blood or PRP. If using whole blood, it can be diluted 1:10 in a suitable buffer like Tyrode's buffer.
-
-
Assay Procedure:
-
Aliquot the blood or PRP into flow cytometry tubes.
-
Add varying concentrations of the this compound peptide or a vehicle control and incubate for 10-15 minutes at room temperature.
-
Add a platelet agonist (e.g., ADP, 10 µM final concentration) to activate the platelets and incubate for 5-10 minutes.
-
Add a saturating concentration of FITC-conjugated PAC-1 antibody and a PE-conjugated platelet-specific marker (e.g., anti-CD41 or anti-CD61) to each tube.[5]
-
Incubate for 20 minutes at room temperature in the dark.
-
(Optional) Fix the samples by adding 1% paraformaldehyde.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD41/CD61.
-
Determine the percentage of PAC-1 positive platelets and the mean fluorescence intensity (MFI) of PAC-1 binding.
-
Calculate the inhibition of PAC-1 binding by the this compound peptide compared to the control.
-
Western Blotting for Downstream Signaling
This protocol is for analyzing the effect of the this compound peptide on the phosphorylation of key downstream signaling proteins, such as Src and Syk, following platelet activation.
Experimental Workflow:
Caption: Western Blotting Workflow for Signaling Analysis.
Methodology:
-
Platelet Preparation and Lysis:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.
-
Treat the washed platelets with the this compound peptide and/or a platelet agonist for the desired time.
-
Lyse the platelets using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., rabbit anti-phospho-Src, rabbit anti-phospho-Syk) and total protein as a loading control (e.g., mouse anti-β-actin) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein or loading control.
-
Conclusion
The this compound peptide serves as a valuable tool for studying the mechanisms of platelet aggregation and as a lead compound for the development of novel anti-thrombotic therapies. The protocols and data presented here provide a comprehensive resource for researchers to effectively utilize the this compound peptide in their investigations. Careful execution of these experiments will contribute to a better understanding of platelet biology and the development of next-generation cardiovascular drugs.
References
- 1. The this compound residues on the gamma chain carboxyl terminus of platelet-bound fibrinogen are needed for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fluorescent Labeling of AGDV Peptide for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Alanine-Glycine-Aspartic Acid-Valine (AGDV) peptide is a biologically significant sequence derived from the C-terminus of the fibrinogen γ chain.[1] It serves as a recognition motif for the platelet integrin αIIbβ3 (glycoprotein IIb/IIIa), playing a crucial role in platelet adhesion and aggregation.[2][3] Fluorescently labeling the this compound peptide enables researchers to visualize its binding to cell surface receptors, track its cellular uptake, and investigate its role in integrin-mediated signaling pathways using fluorescence microscopy.[4]
This document provides a comprehensive guide to the fluorescent labeling of the this compound peptide, including detailed protocols for conjugation, purification, characterization, and application in cell imaging.
Principle of Amine-Reactive Labeling
The most straightforward method for labeling the this compound peptide is to target its free N-terminal primary amine (-NH₂) group. This protocol utilizes an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye. In a slightly basic environment (pH 8.3-8.5), the primary amine is deprotonated and acts as a nucleophile, attacking the NHS ester.[5] This reaction forms a stable, covalent amide bond, linking the fluorophore to the peptide.[6]
Data Presentation: Fluorophore Selection
Choosing the right fluorophore is critical for successful imaging. The table below summarizes the properties of common amine-reactive dyes suitable for peptide labeling.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF at 280 nm) | Quantum Yield (Φ) |
| FITC | 494 | 518 | 68,000 | 0.30 | 0.92 |
| TAMRA | 557 | 583 | 65,000 | 0.34 | 0.10 |
| Alexa Fluor™ 488 | 495 | 519 | 73,000 | 0.11 | 0.92 |
| Alexa Fluor™ 555 | 555 | 565 | 155,000 | 0.08 | 0.10 |
| Cy®3 | 550 | 570 | 150,000 | 0.05 | 0.15 |
| Cy®5 | 650 | 670 | 250,000 | 0.05 | 0.28 |
Data compiled from various sources.[4][7] Values are approximate and can vary with environmental conditions.
Experimental Workflow and Signaling Pathway
The overall process from peptide labeling to cellular imaging is outlined below, followed by a diagram of the targeted biological pathway.
Caption: Overall workflow for labeling this compound peptide and its application in cell imaging.
Caption: Simplified integrin "outside-in" signaling pathway activated by this compound binding.
Detailed Experimental Protocols
Protocol 1: N-Terminal Labeling of this compound Peptide
This protocol describes the conjugation of an amine-reactive NHS-ester dye to the N-terminus of the this compound peptide.
Materials:
-
This compound Peptide (MW: 360.37 g/mol )[1]
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (Optional)[6]
-
Microcentrifuge tubes
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. Vortex briefly to ensure it is fully dissolved.
-
Dye Preparation: Immediately before use, dissolve the NHS-ester dye in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]
-
Labeling Reaction:
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]
-
Quenching (Optional): To stop the reaction, you can add the Quenching Buffer to a final concentration of ~100-150 mM and incubate for an additional hour at room temperature.[6] This step hydrolyzes any unreacted NHS ester.
Protocol 2: Purification by Reverse-Phase HPLC
Purification is essential to remove unreacted dye and unlabeled peptide.[8][9]
Materials:
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
-
Lyophilizer
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).
-
Sample Injection: Inject the crude reaction mixture from Protocol 1 onto the column.
-
Elution: Elute the bound components using a linear gradient of Solvent B (e.g., 5% to 95% over 30-40 minutes). The more hydrophobic, fluorescently-labeled peptide will elute later than the unlabeled peptide.[8]
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV-Vis detector (monitoring at both 214/280 nm for the peptide and the dye's max absorbance wavelength).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure labeled peptide.
-
Lyophilization: Combine the pure fractions and freeze-dry using a lyophilizer to obtain the final product as a powder. Store at -20°C or -80°C, protected from light.
Protocol 3: Characterization and Degree of Labeling (DOL) Calculation
The DOL is the average number of dye molecules conjugated to each peptide molecule. An ideal DOL for a small peptide is close to 1.[10]
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Dissolve a small, known amount of the lyophilized labeled peptide in a suitable buffer (e.g., PBS).
-
Absorbance Measurement: Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the chosen dye (Aₘₐₓ).[7][10]
-
Calculation: Use the following formulas to determine the DOL.[7]
-
Corrected Peptide Absorbance (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀ - (Aₘₐₓ × CF) (Where CF is the Correction Factor for the dye at 280 nm, see Table 1)
-
Molar Concentration of Peptide (C_peptide): C_peptide (M) = A₂₈₀_corr / ε_peptide (Where ε_peptide is the molar extinction coefficient of this compound, ~57 M⁻¹cm⁻¹ as it lacks Trp, Tyr, Cys)
-
Molar Concentration of Dye (C_dye): C_dye (M) = Aₘₐₓ / ε_dye (Where ε_dye is the molar extinction coefficient of the dye, see Table 1)
-
Degree of Labeling (DOL): DOL = C_dye / C_peptide
-
| Parameter | Example Value | Description |
| A₂₈₀ | 0.08 | Measured absorbance at 280 nm |
| Aₘₐₓ (for Alexa 488) | 0.73 | Measured absorbance at 495 nm |
| CF (for Alexa 488) | 0.11 | Correction factor from Table 1 |
| ε_peptide | 57 M⁻¹cm⁻¹ | Molar extinction coefficient of this compound |
| ε_dye (for Alexa 488) | 73,000 M⁻¹cm⁻¹ | Molar extinction coefficient of dye from Table 1 |
| C_peptide | 1.5 µM | Calculated peptide concentration |
| C_dye | 10.0 µM | Calculated dye concentration |
| DOL | 0.99 | Calculated Moles of Dye per Mole of Peptide |
This table provides an example calculation and is not based on experimental data.
Protocol 4: Live-Cell Imaging with Labeled this compound
This protocol provides a general guideline for visualizing the binding of fluorescent this compound to adherent cells.
Materials:
-
Adherent cells known to express integrin αIIbβ3 (e.g., CHO cells transfected with the receptor, or certain hematopoietic cell lines).
-
Cell culture medium
-
Fluorescently labeled this compound peptide
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 60-80% confluency.
-
Peptide Preparation: Prepare a working solution of the fluorescent this compound peptide in pre-warmed cell culture medium (e.g., 1-10 µM, requires optimization).
-
Cell Treatment: Gently wash the cells with warm PBS, then replace the medium with the peptide-containing medium.[4]
-
Incubation: Incubate the cells for a desired period (e.g., 15-60 minutes) in the environmental chamber. The optimal time will depend on the binding kinetics and research question.
-
Washing: Remove the peptide solution and wash the cells 2-3 times with warm PBS to remove any unbound peptide.
-
Imaging: Immediately place the dish on the confocal microscope stage. Use the appropriate laser line and emission filters for the chosen fluorophore to acquire images.[4] For time-lapse imaging, perform steps 3-6 directly on the microscope stage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Reaction pH is too low; peptide concentration is too low; dye is hydrolyzed. | Ensure reaction buffer is at pH 8.3-8.5. Increase peptide concentration (>2 mg/mL). Use freshly prepared dye solution.[5] |
| Protein/Peptide Precipitation | Excessive dye-to-peptide molar ratio. | Decrease the molar ratio of dye to peptide in the reaction. Perform labeling at a lower temperature (4°C) for a longer duration.[5] |
| No/Weak Fluorescence Signal | Low DOL; photobleaching; incorrect imaging settings. | Optimize labeling for a higher DOL. Use an anti-fade mounting medium if fixing cells. Ensure correct laser and filter settings are used. |
| High Background Signal | Incomplete removal of unreacted dye; non-specific binding. | Ensure thorough purification via HPLC. Increase the number of wash steps before imaging. Include a blocking step (e.g., with BSA) if necessary. |
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound residues on the gamma chain carboxyl terminus of platelet-bound fibrinogen are needed for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. perlan.com.pl [perlan.com.pl]
- 9. peptide.com [peptide.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols for Cell-Based Assays Using AGDV Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (AGDV) is a crucial recognition motif found in the C-terminus of the fibrinogen γ chain.[1][2] It plays a pivotal role in hemostasis and thrombosis by mediating the binding of fibrinogen to the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) on the surface of platelets.[1][2][3] This interaction is a prerequisite for platelet aggregation, a critical event in the formation of a blood clot.[1][4] The specificity of the this compound sequence for αIIbβ3 makes it a valuable tool for studying integrin-ligand interactions, investigating the mechanisms of platelet aggregation, and for the development of anti-thrombotic agents.
These application notes provide detailed protocols for key cell-based assays utilizing the this compound peptide to probe cellular functions such as adhesion, migration, and aggregation. The information is intended to guide researchers in setting up and executing robust and reproducible experiments.
Mechanism of Action: this compound Peptide and Integrin αIIbβ3 Signaling
The this compound peptide functions as a ligand for the integrin αIIbβ3. Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions.[5] The binding of this compound to αIIbβ3 triggers a conformational change in the integrin, leading to a cascade of intracellular signaling events known as "outside-in" signaling.[5] This signaling pathway is essential for various platelet functions, including spreading, thrombus consolidation, and clot retraction.[5]
Key downstream signaling events following this compound-αIIbβ3 engagement include the activation of Src family kinases (SFKs), which in turn phosphorylate and activate spleen tyrosine kinase (Syk).[5] Syk activation leads to the phosphorylation of numerous downstream effector proteins, ultimately resulting in the reorganization of the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of the this compound peptide with its receptor. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Method | Reference |
| Binding Force (this compound-αIIbβ3) | |||
| Dissociation Force (Pathway 1) | ~159 pN | Optical Trap-Based Force Spectroscopy | [5] |
| Dissociation Force (Pathway 2) | ~112 pN | Optical Trap-Based Force Spectroscopy | [5] |
| Binding Kinetics (γC-12 dodecapeptide containing this compound) | |||
| Bond Lifetime (Pathway 1) | ~0.24 µs | Optical Trap-Based Force Spectroscopy | [5] |
| Bond Lifetime (Pathway 2) | ~0.17 µs | Optical Trap-Based Force Spectroscopy | [5] |
Experimental Protocols
Cell Adhesion Assay
This assay measures the ability of cells expressing αIIbβ3 (e.g., platelets, CHO cells transfected with αIIbβ3) to adhere to a surface coated with this compound peptide.
Experimental Workflow:
Protocol:
-
Plate Coating:
-
Dissolve this compound peptide in sterile phosphate-buffered saline (PBS) to a final concentration of 10-50 µg/mL.
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Aspirate the peptide solution from the wells.
-
Wash the wells three times with 200 µL of sterile PBS.
-
Add 200 µL of blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) to each well.
-
Incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cells (e.g., washed platelets or αIIbβ3-expressing cell line) in an appropriate serum-free medium.
-
Adjust the cell concentration to 1 x 10^5 cells/mL.
-
Aspirate the blocking buffer from the wells and wash once with PBS.
-
Add 100 µL of the cell suspension to each well.
-
-
Incubation and Washing:
-
Incubate the plate at 37°C in a humidified incubator for 30-60 minutes.
-
Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.
-
-
Quantification:
-
Adherent cells can be quantified using various methods, such as:
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, solubilize the stain, and measure the absorbance at 570 nm.
-
Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before seeding and measure the fluorescence intensity after washing.
-
-
Platelet Aggregation Assay
This assay measures the ability of this compound peptide to inhibit fibrinogen-induced platelet aggregation.
Experimental Workflow:
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Pipette 450 µL of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Add 50 µL of this compound peptide at various concentrations (e.g., 1-100 µM) or a vehicle control (PBS).
-
Incubate for 2-5 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding an agonist such as ADP (5-20 µM) in the presence of fibrinogen (0.5-1 mg/mL).
-
Monitor the change in light transmittance for 5-10 minutes using a platelet aggregometer. The increase in light transmittance corresponds to the extent of platelet aggregation.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmittance of PRP (0% aggregation) and PPP (100% aggregation).
-
Plot the percentage of inhibition of aggregation against the concentration of the this compound peptide to determine the IC50 value.
-
Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of this compound peptide on the migration of cells expressing αIIbβ3. The peptide can be used as a chemoattractant or as a coating on the migration membrane.
Experimental Workflow:
Protocol:
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with a pore size appropriate for the cell type (e.g., 8 µm for most adherent cells).
-
Optional: Coat the underside of the Transwell membrane with this compound peptide (10-50 µg/mL) and incubate overnight at 4°C. Block with 1% BSA.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium, with or without a chemoattractant (or this compound peptide at various concentrations), to the lower chamber of a 24-well plate.
-
Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation and Cell Removal:
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
-
Staining and Quantification:
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a suitable stain, such as DAPI or Crystal Violet.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, elute the stain and measure the absorbance.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High background in adhesion assay | Incomplete blocking | Increase blocking time or use a different blocking agent (e.g., 5% non-fat dry milk). |
| Non-specific cell clumping | Ensure a single-cell suspension is used. Gently triturate the cell suspension before seeding. | |
| Low signal in adhesion assay | Inefficient peptide coating | Ensure the plate is suitable for protein binding. Increase peptide concentration or coating time. |
| Cells are not viable or healthy | Use cells from a fresh culture and handle them gently. | |
| No platelet aggregation | Inactive agonist or platelets | Use fresh agonist and ensure PRP is prepared correctly and used within a few hours of blood collection. |
| Incorrect platelet count | Adjust platelet count to the recommended range. | |
| High variability in migration assay | Inconsistent cell numbers | Accurately count and seed the same number of cells in each well. |
| Scratched membrane during removal of non-migrated cells | Be very gentle when swabbing the upper surface of the membrane. |
For further technical support, please refer to the product datasheet or contact our technical service team.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin αIIbβ3: From Discovery to Efficacious Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying AGDV-Integrin Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the kinetics of the interaction between AGDV peptides and integrins, with a primary focus on the platelet integrin αIIbβ3. The protocols outlined below are essential for researchers in cell adhesion, signal transduction, and drug discovery targeting integrin-mediated pathways.
Introduction to this compound-Integrin Interactions
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[1] The Arginine-Glycine-Aspartic acid-Valine (this compound) sequence is a key recognition motif found in the C-terminus of the fibrinogen γ chain, which binds to the activated αIIbβ3 integrin on platelets, a critical step in platelet aggregation and thrombosis.[1] Understanding the kinetics of this interaction—the rates of association and dissociation—is crucial for the development of novel anti-thrombotic agents that can modulate this pathway.
Key Concepts in this compound-Integrin Kinetics
The interaction between this compound and integrins can be characterized by several key kinetic parameters:
-
Association Rate Constant (k_on_): The rate at which the this compound peptide binds to the integrin.
-
Dissociation Rate Constant (k_off_): The rate at which the this compound-integrin complex breaks apart.
-
Equilibrium Dissociation Constant (K_d_): The ratio of k_off_ to k_on_ (K_d_ = k_off_/k_on_), which reflects the affinity of the interaction. A lower K_d_ value indicates a higher binding affinity.
These parameters can be determined using various biophysical and cell-based assays, as detailed in the protocols below.
Data Presentation: Quantitative Analysis of Integrin Ligand Interactions
| Ligand | Integrin | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_d_ (nM) | Method | Reference |
| c(RGDfV) | αvβ3 | Not Reported | Not Reported | 0.8 - 15 | Cell-based assays | [2] |
| RGD Peptide | αvβ3 | Not Reported | Not Reported | 940 | Solid-phase receptor assay | [3] |
| GRGDSPK | αvβ3 | Not Reported | Not Reported | 12.2 | Cell adhesion assay | [4] |
| Echistatin | αvβ3, αvβ5, α5β1, αIIbβ3 | Not Reported | Not Reported | High Affinity | Competitive cellular binding assays | [4] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (e.g., this compound peptide) and an analyte (e.g., purified integrin).[5][6]
Objective: To determine the k_on_, k_off_, and K_d_ of the this compound-integrin interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified, activated αIIbβ3 integrin
-
Synthetic this compound-containing peptide
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4, supplemented with 1 mM MnCl₂)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified αIIbβ3 integrin (ligand) diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl.
-
-
Analyte Injection and Kinetic Measurement:
-
Inject a series of concentrations of the this compound peptide (analyte) over the immobilized integrin surface.
-
Monitor the association phase in real-time.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
Regenerate the sensor surface between analyte injections if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
Expected Results: A set of sensorgrams showing concentration-dependent binding of the this compound peptide to the immobilized integrin. The calculated kinetic constants will provide a quantitative measure of the binding affinity and stability.
Protocol 2: Flow Cytometry-Based Ligand Binding Assay
This protocol measures the binding of a fluorescently labeled this compound peptide to cells expressing the target integrin.[8][9]
Objective: To determine the apparent binding affinity (K_d_) of the this compound peptide to cell-surface integrins.
Materials:
-
Flow cytometer
-
Cells expressing αIIbβ3 integrin (e.g., CHO cells transfected with the integrin subunits or platelets)
-
Fluorescently labeled this compound peptide (e.g., FITC-AGDV)
-
Binding Buffer (e.g., Tyrode's buffer with 1 mM MnCl₂ to activate integrins)
-
Wash Buffer (e.g., cold PBS)
-
Fixative (e.g., 1% paraformaldehyde in PBS)
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells expressing αIIbβ3.
-
Resuspend the cells in Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Binding Reaction:
-
Incubate the cells with increasing concentrations of the fluorescently labeled this compound peptide for 30-60 minutes at 4°C or room temperature to reach equilibrium.
-
Include a control with a large excess of unlabeled this compound peptide to determine non-specific binding.
-
-
Washing and Fixation:
-
Wash the cells twice with cold Wash Buffer to remove unbound peptide.
-
Fix the cells with 1% paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Acquire data on the flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population for each peptide concentration.
-
-
Data Analysis:
-
Subtract the MFI of the non-specific binding control from all other samples to get the specific binding.
-
Plot the specific MFI against the concentration of the labeled this compound peptide.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the K_d_.
-
Expected Results: A saturation binding curve from which the K_d_ can be calculated, representing the concentration of this compound peptide required to occupy 50% of the available integrin receptors.
Protocol 3: Static Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a surface coated with an this compound-containing ligand, providing a functional measure of integrin binding.[10][11]
Objective: To assess the functional consequence of this compound-integrin binding by measuring cell adhesion.
Materials:
-
96-well microplate
-
This compound-containing protein or peptide for coating (e.g., fibrinogen or a synthetic this compound-conjugated BSA)
-
Cells expressing αIIbβ3 integrin
-
Cell labeling dye (e.g., Calcein-AM)
-
Adhesion Buffer (e.g., DMEM with 25 mM HEPES and 1 mM MnCl₂)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the this compound-containing ligand overnight at 4°C.
-
Wash the wells with PBS and block with Blocking Buffer for 1 hour at 37°C.
-
-
Cell Preparation and Seeding:
-
Label the cells with Calcein-AM.
-
Resuspend the labeled cells in Adhesion Buffer.
-
Seed the cells into the coated wells and incubate for 1-2 hours at 37°C to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of adherent cells for each condition.
-
To test inhibitors, pre-incubate the cells with varying concentrations of a test compound before adding them to the coated wells.
-
Expected Results: A quantitative measure of cell adhesion to the this compound-coated surface, which can be inhibited by soluble this compound peptides or other antagonists in a dose-dependent manner.
Visualization of Pathways and Workflows
This compound-Integrin Signaling Pathway
The binding of this compound to integrin αIIbβ3 triggers a cascade of intracellular signaling events known as "outside-in" signaling.[12] This leads to the recruitment of various signaling and cytoskeletal proteins to the cytoplasmic tail of the integrin, ultimately resulting in cytoskeletal reorganization, cell spreading, and platelet aggregation.[13]
Caption: this compound-Integrin outside-in signaling cascade.
Experimental Workflow for Kinetic Analysis using SPR
The following diagram illustrates the typical workflow for determining the kinetic parameters of the this compound-integrin interaction using Surface Plasmon Resonance.
References
- 1. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-glycine-aspartic acid binding leading to molecular stabilization between integrin alpha v beta 3 and its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
Commercial Sources and Applications of High-Purity AGDV Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Ala-Gly-Asp-Val (AGDV) is a biologically significant motif found at the C-terminus of the fibrinogen gamma chain. It plays a crucial role in hemostasis and thrombosis by serving as a recognition site for the platelet integrin receptor αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa). The interaction between this compound and αIIbβ3 is essential for platelet aggregation, a key event in blood clot formation. Consequently, high-purity synthetic this compound peptide is a valuable tool for researchers studying platelet biology, thrombosis, and for the development of anti-platelet therapeutics.
This document provides a comprehensive overview of commercial sources for high-purity this compound peptide, its key applications, and detailed protocols for relevant in vitro assays.
Commercial Sources for High-Purity this compound Peptide
High-purity this compound peptide is available from various commercial suppliers, primarily as a catalog item or through custom synthesis services. When selecting a supplier, it is crucial to consider the purity level, the form of the peptide (e.g., TFA salt), and the availability of analytical data such as HPLC and mass spectrometry to confirm identity and purity.
| Supplier | Product Name/Service | Purity Level | Quantity Options | Notes |
| LKT Laboratories [1] | This compound | ≥95% | 5 mg, 10 mg, 25 mg | Catalog product. |
| Aapptec [2] | A-G-D-V | Not specified | 5mg, 10mg, 25mg | Catalog product. |
| MedchemExpress [3][4] | This compound, Lys-Gln-Ala-Gly-Asp-Val | >95% (this compound), 99.75% (KQthis compound) | 50 mg, 100 mg, 250 mg (this compound) | Catalog product. Also offers a longer fibrinogen γ-chain peptide containing the this compound sequence. |
| Elabscience [5] | A-G-D-V | > 95% | 5mg, 10mg, 100mg | Catalog product. |
| Smolecule [6] | H-Ala-Gly-Asp-Val-OH | Not specified | Inquire | Catalog product. |
| Creative Peptides [7] | Integrin Binding Peptide | Not specified | Custom | Offers custom synthesis of integrin-binding peptides like this compound. |
| CPC Scientific [8] | Custom Peptide Synthesis | Up to 99% | Custom | Specializes in custom peptide synthesis and can produce this compound to desired specifications. |
Applications in Research and Drug Development
The primary application of high-purity this compound peptide is in the study of platelet aggregation and integrin-ligand interactions. Key research areas include:
-
Competitive Inhibition of Fibrinogen Binding: this compound peptide can be used to competitively inhibit the binding of fibrinogen to the αIIbβ3 integrin on activated platelets, thereby preventing platelet aggregation.[3][9] This is fundamental in studying the mechanism of thrombosis.
-
Structure-Function Studies of Integrin αIIbβ3: By using this compound and its analogs, researchers can probe the binding pocket of the αIIbβ3 integrin and understand the specific molecular interactions required for ligand recognition.
-
Screening for Anti-platelet Agents: this compound can be used as a positive control or a competitor in high-throughput screening assays designed to identify small molecules or other agents that inhibit platelet aggregation.
-
Biomaterial Surface Modification: The this compound sequence can be immobilized on biomaterial surfaces to modulate cell adhesion, particularly for applications in tissue engineering and medical device coatings.[6]
Signaling Pathway
The this compound peptide is involved in the final common pathway of platelet aggregation. Upon platelet activation by agonists such as ADP, thrombin, or collagen, the αIIbβ3 integrin undergoes a conformational change, enabling it to bind fibrinogen. The this compound sequence on the fibrinogen γ-chain is a primary recognition site for the activated integrin. The binding of fibrinogen bridges adjacent platelets, leading to the formation of a platelet plug.
Experimental Protocols
Competitive Integrin Binding Assay
This assay measures the ability of the this compound peptide to inhibit the binding of a labeled ligand (e.g., biotinylated fibrinogen) to purified αIIbβ3 integrin.
Experimental Workflow
Methodology
-
Plate Coating:
-
Dilute purified human αIIbβ3 integrin to 2 µg/mL in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Add 100 µL of the diluted integrin to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with 200 µL of wash buffer (coating buffer with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of blocking buffer (wash buffer with 2% BSA) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare serial dilutions of the this compound peptide in binding buffer (wash buffer with 1% BSA).
-
Wash the plate three times with wash buffer.
-
Add 50 µL of the this compound peptide dilutions to the appropriate wells.
-
Add 50 µL of biotinylated fibrinogen (at a concentration predetermined to give a submaximal signal, e.g., 10 µg/mL) to all wells.
-
Incubate for 3 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in binding buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound peptide.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Platelet Aggregation Inhibition Assay
This assay measures the ability of the this compound peptide to inhibit platelet aggregation in platelet-rich plasma (PRP) induced by an agonist like ADP.
Experimental Workflow
Methodology
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
-
Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Pre-warm the PRP to 37°C.
-
Add 450 µL of the adjusted PRP to a cuvette with a stir bar.
-
Add 50 µL of different concentrations of this compound peptide or vehicle control and incubate for 5 minutes at 37°C in the aggregometer.
-
Initiate platelet aggregation by adding an agonist, such as ADP (to a final concentration of 10 µM).
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined from the aggregation curves.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the inhibitory effect.
-
Conclusion
High-purity this compound peptide is an indispensable tool for researchers in the fields of hematology, cardiovascular disease, and biomaterials. Its specific interaction with the αIIbβ3 integrin allows for detailed investigation of platelet aggregation and provides a benchmark for the development of novel anti-thrombotic therapies. The availability of this compound from multiple commercial sources, along with well-established experimental protocols, facilitates its use in a wide range of research and development applications.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A-G-D-V - Elabscience® [elabscience.com]
- 6. Buy H-Ala-Gly-Asp-Val-OH [smolecule.com]
- 7. Integrin Binding Peptide - Creative Peptides [creative-peptides.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Custom Peptide Synthesis Services | Expert CDMO | Adesis [adesisinc.com]
AGDV Peptide: Comprehensive Application Notes and Protocols for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AGDV peptide, with the sequence Alanine-Glycine-Aspartic Acid-Valine, is a biologically significant tetrapeptide. It represents the C-terminal sequence of the fibrinogen γ-chain and plays a pivotal role in hemostasis.[1] The primary function of the this compound peptide is its ability to bind to the platelet integrin receptor, glycoprotein (B1211001) IIb/IIIa (αIIbβ3).[1] This interaction is a critical step in the process of platelet aggregation, making the this compound peptide a valuable tool for research in thrombosis, hemostasis, and the development of anti-platelet therapeutics.
This document provides detailed application notes and protocols for the preparation and storage of this compound peptide solutions to ensure their stability and efficacy in various experimental settings.
This compound Peptide Properties
A thorough understanding of the physicochemical properties of the this compound peptide is essential for its proper handling and use.
| Property | Description | Reference |
| Sequence | Ala-Gly-Asp-Val | [1] |
| Molecular Weight | Approximately 374.38 g/mol | Calculated |
| Charge at Neutral pH | Acidic (due to Aspartic Acid) | [2][3][4][5][6][7][8] |
| Primary Application | Inhibition of platelet aggregation through competitive binding to integrin αIIbβ3 | [1] |
This compound Peptide Solution Preparation
The preparation of a stable and accurate this compound peptide solution is critical for obtaining reliable and reproducible experimental results. Due to the presence of an acidic aspartic acid residue, specific handling procedures are recommended.
General Guidelines
-
Before opening, allow the lyophilized peptide vial to equilibrate to room temperature to prevent condensation of moisture, which can affect the peptide's stability.[3]
-
For initial solubility testing, use a small amount of the peptide rather than the entire sample.[2][3][6]
-
Use high-purity, sterile solvents to avoid contamination.
Recommended Solvents and Protocol
Given its acidic nature, the this compound peptide is generally soluble in aqueous solutions.
Recommended Primary Solvent: Sterile, high-purity water.[2][3][4][6][8]
Alternative Solvents: If solubility in water is limited, the following can be used:
-
Phosphate-Buffered Saline (PBS) at pH 7.4: This is a common buffer for biological assays.[7]
-
Aqueous solutions with a small amount of a basic solvent: For acidic peptides that are difficult to dissolve in water, adding a small amount of a weak base can improve solubility.[2][5][6]
Protocol for Reconstitution:
-
Calculate the volume of solvent needed to achieve the desired stock solution concentration. A common stock concentration is 1-2 mg/mL.[8]
-
Add the calculated volume of sterile water to the vial containing the lyophilized this compound peptide.
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.[2][5]
-
Visually inspect the solution to ensure it is clear and free of particulates.
Storage of this compound Peptide Solutions
Proper storage is crucial to maintain the integrity and activity of the this compound peptide. As a linear peptide containing aspartic acid, it may be susceptible to degradation in solution over time.[9]
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a desiccator to protect from moisture. | [6] |
| Stock Solution | -20°C or -80°C | Weeks to Months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. | [6][8] |
| Working Solution | 2-8°C | Short-term (days) | Prepare fresh from the stock solution before each experiment if possible. |
Key Recommendations for Storage:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to preserve the peptide's stability.[8]
-
Protect from Light: Store peptide solutions in light-resistant containers.[8]
Experimental Protocols
The primary application of the this compound peptide is in platelet aggregation assays. Below is a general protocol for an in vitro platelet aggregation inhibition assay.
Platelet Aggregation Inhibition Assay
This assay measures the ability of the this compound peptide to inhibit platelet aggregation induced by an agonist like ADP.
Materials:
-
This compound peptide stock solution
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonist (e.g., ADP)
-
Platelet aggregometer
-
Appropriate buffers (e.g., Tyrode's buffer)
Protocol:
-
Prepare Platelets: Isolate platelet-rich plasma (PRP) from fresh whole blood by centrifugation. For some applications, washed platelets may be required.
-
Pre-incubation: Pre-incubate the platelet suspension with varying concentrations of the this compound peptide solution or a vehicle control for a specified time at 37°C in the aggregometer cuvette.
-
Induce Aggregation: Add a platelet agonist, such as ADP, to the cuvette to induce aggregation.
-
Monitor Aggregation: Monitor the change in light transmittance using a platelet aggregometer. The degree of aggregation is inversely proportional to the light transmittance.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the this compound peptide compared to the control.
Visualizations
This compound Peptide Solution Preparation Workflow
Caption: Workflow for preparing this compound peptide solutions.
This compound Peptide Signaling Pathway in Platelet Aggregation
Caption: this compound peptide's role in platelet aggregation signaling.
References
- 1. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. genscript.com.cn [genscript.com.cn]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. bachem.com [bachem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: AGDV Peptide Synthesis
Welcome to the technical support center for AGDV peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges in synthesizing the this compound peptide?
The this compound peptide (Ala-Gly-Asp-Val) is a relatively short peptide. However, challenges can still arise during solid-phase peptide synthesis (SPPS). Potential issues include:
-
Aggregation: Although short, sequences containing hydrophobic residues like Valine and Alanine can sometimes lead to on-resin aggregation, which can hinder coupling efficiency and deprotection steps.[1][2]
-
Aspartimide Formation: The Aspartic acid (Asp) residue is prone to forming a five-membered ring side product called an aspartimide, especially under basic or acidic conditions used during Fmoc deprotection and cleavage.[2] This can lead to a mixture of desired peptide and the aspartimide-containing impurity, which can further rearrange to form a beta-coupled peptide.
-
Incomplete Coupling: Steric hindrance from the beta-branched amino acid Valine (Val) can sometimes lead to incomplete coupling reactions.[3]
-
Solubility Issues: Peptides with hydrophobic residues may have limited solubility in aqueous solutions, which can pose a challenge during purification and analysis.[4][5]
Q2: How can I predict the properties of the this compound peptide before synthesis?
Several online tools can help predict the properties of the this compound peptide to anticipate and mitigate potential issues:
-
Hydrophobicity/Hydrophilicity Analysis: Tools that calculate a hydrophobicity index based on the amino acid sequence can predict the peptide's behavior during RP-HPLC and its general solubility.[6][7] The this compound peptide contains both hydrophobic (Ala, Val) and hydrophilic (Asp) residues, giving it an amphipathic character.
-
Aggregation Propensity: Algorithms can predict aggregation-prone regions within a peptide sequence.[1][8][9] For a short peptide like this compound, this is less of a concern than for longer sequences, but it's still a good practice to check.
-
Secondary Structure Prediction: Web services can predict the secondary structure (helix, strand, or coil) of a peptide.[10][11][12][13][14] For a tetrapeptide like this compound, it is unlikely to form a stable secondary structure on its own, but this can be relevant when it is part of a larger sequence.
Troubleshooting Guides
Problem 1: Low Yield of Crude Peptide After Cleavage
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Coupling | - Extend Coupling Time: For the Valine residue, consider extending the coupling time or performing a double coupling.[3] - Use a Stronger Coupling Reagent: Employ a more efficient coupling reagent like HATU or HCTU. - Monitor Coupling Completion: Use a colorimetric test like the Kaiser test (ninhydrin test) to ensure complete coupling after each amino acid addition.[15] Note that the Kaiser test is not reliable for Proline. |
| On-Resin Aggregation | - Use Aggregation-Disrupting Solvents: Incorporate solvents like N-methylpyrrolidone (NMP) or add chaotropic salts to the reaction mixture.[2] - Elevated Temperature: Perform coupling reactions at a slightly elevated temperature.[2] |
| Premature Cleavage from Resin | - Use a More Stable Linker: If using a highly acid-labile resin, consider switching to a resin with a more stable linker, depending on your desired C-terminus. |
| Loss of Peptide During Workup | - Check Ether Supernatant: If you are precipitating the peptide with diethyl ether, the crude peptide may have some solubility in the ether/TFA mixture.[16] Consider concentrating the ether supernatant to check for dissolved peptide. |
Problem 2: Multiple Peaks in Analytical HPLC of Crude Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Aspartimide Formation | - Modified Deprotection: Add HOBt to the piperidine (B6355638) deprotection solution to reduce aspartimide formation during Fmoc removal.[2] - Optimized Cleavage Cocktail: Use a cleavage cocktail with reduced TFA concentration or a shorter cleavage time. |
| Deletion Sequences | - This is a result of incomplete coupling. Refer to the solutions for Incomplete Coupling in Problem 1 . |
| Incomplete Deprotection of Side Chains | - Extend Cleavage Time: Ensure the cleavage reaction is allowed to proceed for a sufficient duration to remove all side-chain protecting groups. - Use Appropriate Scavengers: Include scavengers in your cleavage cocktail to prevent side reactions from cleaved protecting groups.[17] |
| Racemization | - Use Additives: Additives like HOBt or HOAt to the coupling reaction can help suppress racemization.[3] |
Problem 3: Difficulty in Purifying the this compound Peptide by RP-HPLC
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | - Test Different Solvents: Before injecting onto the HPLC, test the solubility of a small amount of the crude peptide in different solvents.[4][5][18] For hydrophobic peptides, a small amount of organic solvent like DMSO or acetonitrile (B52724) may be needed for initial dissolution before dilution with the aqueous mobile phase.[4][5] - Sonication: Gentle sonication can aid in dissolving the peptide.[5] |
| Poor Peak Shape and Resolution | - Optimize HPLC Gradient: Develop a shallow gradient to effectively separate the target peptide from closely eluting impurities.[19][20] An initial scout run with a broad gradient can help determine the approximate elution time.[21] - Adjust Mobile Phase Additives: Ensure 0.1% TFA is present in both aqueous and organic mobile phases to improve peak shape.[21] - Change Column Chemistry: If using a C18 column, consider trying a different stationary phase like C8 or a phenyl column for alternative selectivity.[21] |
| Peptide is Not Retained on the Column | - Check Initial Mobile Phase Composition: Ensure the starting percentage of the organic solvent is low enough to allow the peptide to bind to the column. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the this compound peptide on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling: Swell the Rink Amide resin in DMF (approximately 10 mL/g of resin) for 15-30 minutes in a reaction vessel.[15] Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Valine):
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling.[15] If the test is positive (blue beads), recouple.
-
Wash the resin with DMF.
-
-
Repeat for Subsequent Amino Acids: Repeat the deprotection and coupling steps for Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid (Alanine), perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Cleavage and Deprotection
Cleavage Cocktail (Reagent B):
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIPS): 2% (v/v)
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL/g of resin) to the resin.[22]
-
Stir the mixture at room temperature for 1.5-2 hours.[23][24]
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether (8-10 times the volume of the filtrate).[23]
-
Centrifuge or filter to collect the precipitated crude peptide. Wash with cold ether.
-
Dry the crude peptide under vacuum.
Purification by Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Solubilization: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Gradient Elution:
-
Scouting Gradient: A linear gradient of 5% to 95% B over 30 minutes can be used to determine the retention time of the peptide.
-
Purification Gradient: Based on the scouting run, a shallower gradient around the elution time of the target peptide should be developed for optimal separation (e.g., a 1% per minute gradient).[21]
-
-
Detection: Monitor the elution at 214-220 nm.[21]
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Analysis by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is a common technique for peptide analysis.
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Expected Mass: Calculate the theoretical monoisotopic mass of the this compound-NH2 peptide.
-
Interpretation: The mass spectrum should show a peak corresponding to the [M+H]+ ion of the peptide. The presence of other peaks may indicate impurities or modifications. Tandem MS (MS/MS) can be used to confirm the peptide sequence by analyzing the fragmentation pattern.[25][26][27][28][29]
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound Peptide.
Troubleshooting Decision Tree for this compound Peptide Synthesis.
Workflow for the Analysis and Purification of this compound Peptide.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. peptide.com [peptide.com]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 7. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups [mdpi.com]
- 8. princeton.edu [princeton.edu]
- 9. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 10. PEP2D: A webservice for predicting secondary structure of peptides [webs.iiitd.edu.in]
- 11. Use of tetrapeptide signals for protein secondary-structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Explainable Deep Hypergraph Learning Modeling the Peptide Secondary Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Online Analysis Tools - Protein Secondary Structure [molbiol-tools.ca]
- 14. biorxiv.org [biorxiv.org]
- 15. peptide.com [peptide.com]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. youtube.com [youtube.com]
- 18. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. protocols.io [protocols.io]
- 21. bachem.com [bachem.com]
- 22. peptide.com [peptide.com]
- 23. peptide.com [peptide.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. verifiedpeptides.com [verifiedpeptides.com]
- 27. uab.edu [uab.edu]
- 28. research.cbc.osu.edu [research.cbc.osu.edu]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Improving the Purity of Synthetic AGDV Peptide
Welcome to the technical support center for the synthesis and purification of the AGDV (Ala-Gly-Asp-Val) peptide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthetic this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of the this compound peptide?
A1: The most common impurities are typically related to the inherent challenges of solid-phase peptide synthesis (SPPS). These can be broadly categorized as:
-
Deletion Sequences: Peptides where one or more amino acids are missing from the this compound sequence (e.g., AGV, ADV, GDV). This can result from incomplete coupling or deprotection steps.[1][2]
-
Truncated Sequences: Peptide chains that have stopped growing prematurely.
-
Incompletely Deprotected Peptides: Peptides that retain protecting groups on the side chains after cleavage from the resin. For this compound, this would most likely be the protecting group on the aspartic acid side chain.[1]
-
Aspartimide-Related Impurities: The presence of an Aspartic acid (D) residue makes the this compound peptide particularly susceptible to aspartimide formation, a common side reaction in Fmoc-based SPPS.[3][4][5][6] This can lead to the formation of α- and β-peptide isomers, which are often difficult to separate from the target peptide.
-
Oxidation/Reduction Products: Though less common for the this compound sequence, certain amino acids can be prone to oxidation or reduction during synthesis and cleavage.[1]
-
Peptide Aggregates: Both covalent and non-covalent aggregates can form, especially with hydrophobic sequences, which can complicate purification.[1]
Q2: Why is the Aspartic Acid (D) residue in this compound a particular concern during synthesis?
A2: The aspartic acid residue is prone to a side reaction called aspartimide formation, especially when followed by amino acids with small side chains like glycine (B1666218) (G) or in this case, valine (V). This occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group of the aspartic acid, forming a cyclic imide intermediate. This intermediate can then reopen to form not only the desired α-peptide but also the isomeric β-peptide, and can also lead to racemization.[3][4][5][6] These byproducts can be difficult to separate from the final product due to similar physicochemical properties.
Q3: How can I minimize aspartimide formation during the synthesis of this compound?
A3: Several strategies can be employed to minimize aspartimide formation:
-
Choice of Protecting Group: Using a bulkier protecting group on the aspartic acid side chain can sterically hinder the formation of the aspartimide ring.[4][7]
-
Modified Deprotection Conditions: Adding an acidic modifier, such as 0.1 M hydroxybenzotriazole (B1436442) (HOBt), to the piperidine (B6355638) solution used for Fmoc deprotection can reduce the basicity and suppress aspartimide formation.[7] Using a weaker base like piperazine (B1678402) for Fmoc removal has also been shown to be effective.[7]
-
Optimized Coupling: Ensuring efficient and rapid coupling of the amino acid following aspartic acid can reduce the exposure of the sensitive linkage to basic conditions.
-
Microwave-Assisted Synthesis: While microwave energy can accelerate synthesis, high power settings may increase the risk of aspartimide formation. Using lower microwave power can be beneficial.
Q4: What is the recommended method for purifying crude this compound peptide?
A4: The standard and most effective method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][8] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is commonly used for this purpose.[4]
Q5: How can I confirm the identity and purity of my final this compound peptide product?
A5: A combination of analytical techniques is recommended:
-
Analytical RP-HPLC: To assess the purity of the final product by observing the number and area of peaks in the chromatogram.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide, which verifies that the correct sequence has been synthesized.[9] High-resolution mass spectrometry can also help in identifying the nature of impurities.[9]
Troubleshooting Guides
Low Yield of Crude this compound Peptide
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling | - Double couple each amino acid, especially the sterically hindered Valine. - Use a more efficient coupling reagent such as HBTU, HATU, or COMU. - Increase the coupling time. |
| Incomplete Fmoc Deprotection | - Increase the deprotection time or perform a second deprotection step. - Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh. |
| Peptide Aggregation on Resin | - Use a lower substitution resin. - Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a chaotropic agent. - Perform couplings at a slightly elevated temperature. |
| Premature Cleavage from Resin | - Ensure the correct resin and linker compatible with your synthesis strategy are used. |
Low Purity of Crude this compound Peptide
| Observed Impurity | Potential Cause | Troubleshooting/Prevention |
| Deletion Sequences (e.g., missing Val) | Incomplete coupling of the subsequent amino acid. | - Double couple the amino acid following the deletion site. - Use a more potent coupling reagent. |
| Aspartimide-related impurities (peaks close to the main product) | Aspartimide formation at the Aspartic acid residue. | - Use a sterically hindered protecting group for Asp (e.g., Fmoc-Asp(OMpe)-OH). - Add an acidic modifier like HOBt to the Fmoc deprotection solution. - Use a weaker base for deprotection (e.g., piperazine). |
| Unidentified peaks with unexpected mass | Side reactions during cleavage (e.g., alkylation). | - Use appropriate scavengers in the cleavage cocktail (e.g., triisopropylsilane, water). |
| Broad or tailing peaks in HPLC | Peptide aggregation or interaction with the column. | - Optimize HPLC conditions (e.g., gradient, temperature). - Dissolve the crude peptide in a stronger solvent before injection. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Peptide (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of the this compound tetrapeptide.
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Val-Wang resin.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and isopropanol (B130326) (3 times).
-
-
Amino Acid Coupling (for Asp, Gly, and Ala):
-
Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 times) and isopropanol (3 times).
-
Note on Asp coupling: To minimize aspartimide formation, consider using Fmoc-Asp(OMpe)-OH as the building block.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: RP-HPLC Purification of this compound Peptide
-
Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal amount of a 50:50 mixture of acetonitrile (B52724) (ACN) and water containing 0.1% TFA.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 45% B over 40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the pure this compound peptide as a white powder.
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis and their Mass Differences
| Impurity Type | Description | Expected Mass Difference from this compound |
| Deletion of Ala | Gly-Asp-Val | -71.08 Da |
| Deletion of Gly | Ala-Asp-Val | -57.05 Da |
| Deletion of Asp | Ala-Gly-Val | -115.09 Da |
| Deletion of Val | Ala-Gly-Asp | -99.13 Da |
| Aspartimide formation | Cyclic imide intermediate | -18.01 Da (loss of H₂O) |
| Incomplete Asp deprotection (tBu group) | This compound with tBu on Asp | +56.11 Da |
Visualizations
Caption: Workflow for the synthesis and purification of this compound peptide.
Caption: Troubleshooting logic for low purity of crude this compound peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. De Novo Design, Synthesis, and Mechanistic Evaluation of Short Peptides That Mimic Heat Shock Protein 27 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AGDV Concentration in Adhesion Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of AGDV peptides in cell adhesion assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration for an this compound peptide in a cell adhesion assay?
A1: The optimal starting concentration for your this compound peptide will depend on several factors, including the specific cell type, the integrin expression levels on those cells, the purity of the peptide, and the assay format. A common starting point is to perform a dose-response experiment testing a wide range of concentrations, typically from the low micromolar (µM) to the low millimolar (mM) range. For surface coating, concentrations are often reported in terms of surface density, such as nmol/cm².
Q2: How does this compound peptide concentration affect cell behavior other than adhesion?
A2: this compound peptide concentration can influence other cellular processes beyond initial attachment. For example, studies with the related KQthis compound peptide have shown that while higher ligand densities can increase initial cell adhesion, they may also lead to decreased cell proliferation and migration.[1][2] It is crucial to optimize the this compound concentration not just for adhesion but also for the downstream cellular functions being investigated.
Q3: My this compound peptide is not promoting cell adhesion. What are the possible reasons?
A3: Several factors could lead to a lack of activity:
-
Peptide Instability: Peptides can degrade in culture media due to proteases. Consider using fresh peptide solutions and minimizing incubation times where possible.[3]
-
Peptide Aggregation: At high concentrations, some peptides, particularly hydrophobic ones, can self-aggregate, reducing their effective concentration and activity.[3] Ensure the peptide is fully dissolved.
-
Incorrect Peptide Conformation: The presentation of the this compound sequence is critical for integrin binding. The flanking amino acids and the method of immobilization can affect its conformation and accessibility.
-
Low Integrin Expression: The cells you are using may not express the appropriate integrin (primarily αIIbβ3 for this compound) at a high enough level.
-
Suboptimal Experimental Conditions: Factors like pH, ionic strength of the buffer, and the presence or absence of divalent cations (like Mn²⁺ or Mg²⁺, which can be required for integrin activation) can significantly impact peptide activity and integrin binding.
Q4: How can I differentiate between cell adhesion and cell spreading in my assay?
A4: Cell adhesion refers to the initial attachment of cells to the substrate, while cell spreading is the subsequent process where the cell flattens and extends protrusions. These can be quantified separately. Adhesion is often measured by counting the number of attached cells after washing steps. Spreading is typically assessed by microscopy, where the area of individual cells is measured.
Q5: What are the best methods to quantify cell adhesion in an this compound peptide assay?
A5: Common methods for quantifying cell adhesion include:
-
Crystal Violet Staining: A simple and widely used method where adherent cells are stained, and the dye is then solubilized and quantified by measuring its absorbance.[3]
-
Fluorescence-Based Assays: Pre-labeling cells with a fluorescent dye (like Calcein-AM) allows for the quantification of adherent cells using a fluorescence plate reader.
-
Microscopy and Image Analysis: This method allows for direct visualization and counting of adherent cells, as well as analysis of cell morphology and spreading.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| High variability between replicate wells | Inconsistent peptide coating | Ensure even coating of the surface by using a sufficient volume of peptide solution and gentle agitation. Verify coating efficiency if possible.[3] |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. | |
| Incomplete or overly aggressive washing | Optimize the number and force of washing steps to remove non-adherent cells without detaching weakly adherent ones.[3] | |
| Low or no cell adhesion at all concentrations | Low peptide bioactivity | Verify the purity and sequence of the synthesized peptide. Check for peptide degradation or aggregation. |
| Cell health issues | Ensure cells are healthy, in the logarithmic growth phase, and handled gently during the experiment. | |
| Inappropriate assay conditions | Confirm that the buffer contains the necessary divalent cations for integrin activation and that the pH is optimal. | |
| "Bell-shaped" dose-response curve (adhesion decreases at high concentrations) | Peptide aggregation at high concentrations | Visually inspect the peptide solution for precipitation. Consider using a different solvent or sonication to aid dissolution.[3] |
| Steric hindrance | At very high surface densities, peptides may be too crowded, preventing effective integrin binding. | |
| Cells attach but do not spread | Insufficient peptide density | While a low concentration may be sufficient for initial attachment, a higher density might be required to engage enough integrins to trigger cell spreading. |
| Presence of inhibitory factors | Serum components can sometimes interfere with peptide-mediated adhesion. Consider performing the assay in serum-free media. |
Quantitative Data Summary
The following table summarizes quantitative data on the effect of adhesion peptide concentration on cell behavior from a study using the KQthis compound peptide, a variant of this compound.
| Peptide | Surface Concentration | Cell Type | Observed Effect |
| KQthis compound | 0.2 nmol/cm² | Vascular Smooth Muscle Cells | Increased cell migration compared to controls.[1][2] |
| KQthis compound | 2.0 nmol/cm² | Vascular Smooth Muscle Cells | Decreased cell migration compared to controls.[1][2] |
| KQthis compound | Increasing concentrations | Vascular Smooth Muscle Cells | Decreased cell proliferation and collagen production.[1][2] |
Experimental Protocols
Standard Cell Adhesion Assay Protocol
This protocol provides a general method for assessing cell adhesion to surfaces coated with this compound peptide.
1. Preparation of Peptide-Coated Plates: a. Dilute the this compound peptide to the desired concentrations in a sterile buffer (e.g., Phosphate-Buffered Saline, PBS). b. Add the peptide solutions to the wells of a 96-well tissue culture plate. c. Incubate the plate for 1-2 hours at 37°C or overnight at 4°C to allow the peptide to adsorb to the surface. d. Aspirate the peptide solution and gently wash the wells twice with sterile PBS to remove any unbound peptide. e. To block non-specific cell adhesion, incubate the wells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at 37°C. f. Aspirate the blocking buffer and wash the wells once with PBS before cell seeding.
2. Cell Seeding: a. Harvest cells from culture using a non-enzymatic cell dissociation solution to preserve cell surface receptors. b. Resuspend the cells in an appropriate serum-free medium and count them. c. Adjust the cell concentration to the desired density (e.g., 1 x 10⁵ cells/mL). d. Add the cell suspension to the peptide-coated and control wells.
3. Adhesion and Washing: a. Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-90 minutes) to allow for cell adhesion. b. After incubation, gently wash the wells 2-3 times with warm PBS to remove non-adherent cells. The washing technique should be consistent across all wells.
4. Quantification of Adherent Cells (Crystal Violet Method): a. Fix the remaining adherent cells with 4% paraformaldehyde for 10-15 minutes at room temperature. b. Wash the wells with water and stain with a 0.1% crystal violet solution for 20-30 minutes. c. Thoroughly wash the wells with water to remove excess stain. d. Solubilize the stain from the adherent cells by adding a solvent (e.g., 10% acetic acid or 100% methanol). e. Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader.
Visualizations
References
preventing AGDV peptide degradation in solution
Welcome to the Technical Support Center for AGDV Peptide. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols to prevent the degradation of this compound peptide in solution, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue 1: My this compound peptide solution has become cloudy or shows visible precipitates.
-
Potential Cause: pH is near the Isoelectric Point (pI).
-
Explanation: Peptides are least soluble at their isoelectric point, where the net charge is zero, leading to aggregation and precipitation.[1]
-
Troubleshooting Step: Adjust the pH of the solution to be at least one or two units away from the pI. Since this compound contains an acidic residue (Aspartic Acid), lowering the pH further should increase its net positive charge and improve solubility.[1]
-
-
Potential Cause: High Peptide Concentration.
-
Explanation: Exceeding the solubility limit of the peptide can cause it to fall out of solution. Hydrophobic peptides, in particular, are prone to clumping at high concentrations.[1][2]
-
Troubleshooting Step: Dilute the peptide solution to a lower working concentration. If you need a high-concentration stock, consider using a different solvent system.
-
-
Potential Cause: Inappropriate Solvent.
-
Explanation: The polarity of the peptide dictates the appropriate solvent. While this compound is relatively small, its overall polarity must be considered.
-
Troubleshooting Step: If the peptide is difficult to dissolve in an aqueous buffer, try first dissolving it in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, and then slowly add the aqueous buffer to the desired concentration.[1]
-
-
Potential Cause: Temperature Fluctuations.
Issue 2: I'm observing a significant loss of biological activity from my this compound peptide solution over time.
-
Potential Cause: Chemical Degradation (Hydrolysis).
-
Explanation: The this compound sequence contains Aspartic Acid (D), which is highly susceptible to hydrolysis. The peptide backbone can be cleaved, especially at Asp-Pro or Asp-Gly sequences, through the formation of a cyclic imide intermediate. This intermediate can then be hydrolyzed into the original Asp form or an inactive iso-aspartate analog.[5]
-
Troubleshooting Step: Optimize the pH of the storage buffer. For many peptides, a slightly acidic pH of 4-6 minimizes hydrolysis.[1] Store solutions frozen in aliquots at -20°C or, preferably, -80°C.[6]
-
-
Potential Cause: Bacterial Degradation.
-
Explanation: Solutions that are not sterile are susceptible to microbial growth, and proteases from bacteria can rapidly degrade the peptide.[3]
-
Troubleshooting Step: Use sterile buffers for reconstitution. You may also pass the final peptide solution through a 0.2 µm sterile filter to remove bacterial contamination before aliquoting and storing.[4]
-
-
Potential Cause: Oxidation.
-
Explanation: While this compound does not contain the most susceptible residues like Cysteine or Methionine, oxidation can still occur over long periods, especially if trace metals are present in the buffer.[5]
-
Troubleshooting Step: Prepare solutions using deoxygenated buffers. For long-term storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for a peptide containing Aspartic Acid (D) like this compound?
The primary degradation pathway for peptides containing Aspartic Acid (D) is hydrolysis via a cyclic imide intermediate. This can lead to two negative outcomes: cleavage of the peptide backbone or isomerization of the L-Aspartate residue into a D-Aspartate or a potentially inactive iso-aspartate analog.[5] This process is accelerated in both acidic and basic conditions.[5]
Q2: What are the ideal storage conditions for this compound peptide?
-
Lyophilized Form (Recommended for Long-Term): Store the freeze-dried powder at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[3][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][8]
-
In Solution (Short-Term): The shelf-life of peptides in solution is very limited.[3] If storage in solution is necessary, use a sterile, slightly acidic buffer (pH 5-6), divide the solution into single-use aliquots, and store them frozen at -20°C or -80°C.[3][4][9] Avoid using frost-free freezers due to their temperature cycling.[9]
Q3: How do pH and temperature affect this compound peptide stability?
Both pH and temperature critically influence stability. Higher temperatures accelerate all chemical degradation reactions, including hydrolysis and oxidation.[1][10] Extreme pH values (both strongly acidic and basic) also increase the rate of hydrolysis.[11] For peptides containing Asp, acidic conditions can catalyze cleavage, while conditions above pH 5 can promote deamidation and isomerization.[5] A buffer pH between 5 and 6 is often recommended as a good compromise for stability.[3][6]
Q4: How many freeze-thaw cycles are acceptable for a peptide solution?
Ideally, zero. Repeated freeze-thaw cycles are detrimental and a major cause of peptide degradation and aggregation.[3] It is strongly recommended to aliquot the peptide stock solution into single-use volumes immediately after reconstitution to avoid this issue entirely.[1][3]
Data Presentation: Factors Influencing Peptide Degradation
The following table summarizes key environmental factors and their impact on the stability of peptides, with a focus on residues relevant to this compound.
| Factor | Condition | Impact on this compound Peptide Stability | Mitigation Strategy | References |
| Temperature | High Temperature (>25°C) | Accelerates rate of all chemical degradation pathways (hydrolysis, isomerization). | Store lyophilized peptide at -20°C or -80°C. Store solutions frozen. | [1][10][12] |
| Freeze-Thaw Cycles | Causes aggregation and physical degradation. | Aliquot into single-use volumes after reconstitution. | [1][3][9] | |
| pH | Acidic (pH < 4) | Can catalyze hydrolysis and cleavage at Aspartic Acid residues. | Use a mildly acidic buffer (pH 5-6) for storage. | [1][5] |
| Neutral to Basic (pH > 7) | Accelerates base-catalyzed reactions like isomerization and racemization at the Asp residue. | Avoid prolonged exposure to pH > 8. Chill solutions if basic pH is required for experiments. | [13] | |
| Oxygen | Atmospheric Exposure | Can lead to slow oxidation over time, especially in the presence of metal ions. | Use deoxygenated buffers; purge vials with inert gas (argon, nitrogen) for long-term storage. | [1][2] |
| Moisture | Hygroscopic Absorption | Reduces peptide purity and can catalyze hydrolysis in lyophilized powder. | Store lyophilized peptide in a desiccated environment; allow vial to reach room temperature before opening. | [3][8][14] |
| Microbes | Bacterial/Fungal Growth | Enzymatic degradation by proteases. | Use sterile buffers and techniques; consider sterile filtration (0.2 µm filter). | [3][4] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound Peptide
This protocol outlines the standard procedure for safely dissolving and storing your lyophilized this compound peptide.
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature in a desiccator. This prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability.[6][8]
-
Solvent Selection:
-
Determine the polarity of the this compound peptide. Given the presence of Aspartic Acid, it is likely to be soluble in aqueous solutions.
-
Start with sterile, high-purity water.
-
If solubility is poor, switch to a sterile, slightly acidic buffer (e.g., 10 mM Acetate Buffer, pH 5.0) or add a small amount (10-20%) of an organic co-solvent like acetonitrile.[15]
-
-
Reconstitution:
-
Add the desired volume of the chosen solvent to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
-
Aliquoting:
-
Immediately after the peptide is fully dissolved, divide the stock solution into single-use aliquots in low-protein-binding polypropylene (B1209903) tubes.
-
The volume of each aliquot should be appropriate for a single experiment to eliminate leftover solution and prevent freeze-thaw cycles.[3]
-
-
Storage:
Protocol 2: Performing a Peptide Stability Study
This protocol provides a framework for determining the stability of your this compound peptide under specific experimental conditions (forced degradation).
-
Objective: To assess the degradation rate of this compound peptide under various pH, temperature, and oxidative stress conditions.
-
Materials:
-
Reconstituted this compound peptide stock solution.
-
A panel of sterile buffers at different pH values (e.g., pH 4.0, 5.0, 7.4, 8.5).
-
Hydrogen peroxide (for oxidative stress).
-
Temperature-controlled incubators/water baths.
-
Analytical instrument (e.g., HPLC, Mass Spectrometer).
-
-
Methodology:
-
Sample Preparation: Dilute the this compound peptide stock into each of the different buffers to a final, known concentration. Create separate samples for each condition to be tested.
-
Stress Conditions:
-
pH Stress: Incubate aliquots of the peptide in the different pH buffers at a constant temperature (e.g., 37°C).
-
Temperature Stress: Incubate aliquots of the peptide (at a constant pH, e.g., 5.0) at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.03%) to a peptide sample and incubate at a controlled temperature.[16]
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each stress condition. Immediately freeze it at -80°C or quench the reaction to stop further degradation.
-
Analysis:
-
Once all time points are collected, analyze the samples using a stability-indicating method like reverse-phase HPLC (RP-HPLC).[11]
-
Quantify the percentage of the intact this compound peptide remaining by measuring the area of its corresponding peak.
-
Identify any new peaks that appear, as these represent degradation products. Mass spectrometry (MS) can be used to characterize these products.[11]
-
-
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time for each condition. This will allow you to determine the optimal pH and temperature for maximizing the peptide's shelf-life in solution.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for this compound peptide degradation.
Caption: Experimental workflow for a peptide stability study.
Caption: Degradation pathway of an Aspartic Acid (D) residue.
References
- 1. benchchem.com [benchchem.com]
- 2. nordscipeptides.com [nordscipeptides.com]
- 3. genscript.com [genscript.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. NIBSC - Peptide Storage [nibsc.org]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. veeprho.com [veeprho.com]
- 12. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 13. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 14. biomedgrid.com [biomedgrid.com]
- 15. researchgate.net [researchgate.net]
- 16. Best Practices for Stability Studies of Peptides and Proteins – StabilityStudies.in [stabilitystudies.in]
RGDV-Integrin Binding Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arginine-Glycine-Aspartic Acid-Valine (RGDV) peptides and their interaction with integrin receptors.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the RGDV sequence in integrin binding?
The Arginine-Glycine-Aspartic Acid (RGD) motif is a primary recognition site for many integrins, mediating cell adhesion to the extracellular matrix (ECM). The addition of a Valine (V) residue, creating the RGDV sequence, can influence binding specificity and affinity for certain integrin subtypes. This tetrapeptide is often used in studies to modulate platelet aggregation and thrombus formation.[1][2]
Q2: Which integrin subtypes recognize the RGD motif?
At least eight human integrin subtypes are known to bind the RGD sequence. These include αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, α5β1, α8β1, and αIIbβ3.[3][4] This broad recognition profile underscores the importance of designing experiments that can distinguish between subtype-specific interactions.
Q3: Why are divalent cations like Mn²⁺ or Mg²⁺ critical in binding buffers?
The affinity and specificity of integrin binding to the RGD motif are highly dependent on the concentration of divalent cations.[5] These ions are essential for maintaining the active conformation of the integrin receptor, which allows for high-affinity ligand binding. Assays should be performed in buffers containing optimized concentrations of these cations.
Q4: Should I use a linear or cyclic RGDV peptide?
The choice between linear and cyclic peptides depends on the desired selectivity and affinity. Cyclic RGD peptides often exhibit higher affinity and greater selectivity for specific integrin subtypes compared to their linear counterparts.[3][6][7] This is because cyclization constrains the peptide's conformation, presenting the RGD motif in a structure that is more favorable for binding to the target integrin.
Troubleshooting Guides
Issue 1: Low or No Signal in Binding Assay
Q: My RGDV-integrin binding assay is showing a very low or non-existent signal. What are the potential causes and solutions?
A: This is a common issue that can stem from several factors related to the peptide, the receptor, or the assay conditions.
| Potential Cause | Recommended Solution |
| Inactive or Degraded Peptide | Verify peptide integrity and concentration using methods like HPLC or mass spectrometry. Ensure proper storage conditions (lyophilized at -20°C or below). Peptides in solution can be susceptible to degradation. |
| Low Integrin Expression/Activity | Confirm integrin expression levels on your cells using flow cytometry or Western blotting. Ensure cells are healthy and harvested gently, as harsh treatments can damage surface receptors. Use purified, active integrin receptors for cell-free assays. |
| Suboptimal Buffer Conditions | Check that your binding buffer contains the necessary divalent cations (e.g., Mn²⁺, Mg²⁺) at optimal concentrations. The pH of the buffer should also be optimized for the specific integrin-ligand interaction.[5] |
| Insufficient Incubation Time | Optimize incubation time to ensure the binding reaction reaches equilibrium. Perform a time-course experiment to determine the optimal duration. |
| Steric Hindrance | If the RGDV peptide is immobilized on a surface, ensure the spacer arm is long and flexible enough to allow the peptide to orient correctly for integrin binding. Polyproline spacers have shown higher binding affinity than flexible PEG spacers in some systems.[8] |
Issue 2: High Background or Non-Specific Binding
Q: I'm observing high background signal, suggesting significant non-specific binding. How can I reduce this?
A: High background can mask the specific binding signal and is often caused by interactions with components other than the target integrin.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Ensure thorough blocking of all non-specific binding sites on the plate or surface. Common blocking agents include Bovine Serum Albumin (BSA) or casein. The concentration and incubation time of the blocking step may need optimization. |
| Hydrophobic Interactions | High concentrations of peptide or protein can lead to non-specific hydrophobic interactions. Try reducing the concentration of your RGDV peptide or labeled ligand. Incorporating a mild, non-ionic detergent (e.g., Tween-20) in the wash buffer can also help. |
| Peptide Aggregation | RGDV peptides can self-associate and form aggregates, which may bind non-specifically.[9] Prepare fresh peptide solutions and consider using aggregation inhibitors if necessary. Peptide stability can be affected by factors like pH, concentration, and temperature.[9] |
| Control Peptide Issues | Use a negative control peptide, such as RGEV or GRADSP, to quantify the level of non-specific binding.[1][10] A high signal with the control peptide confirms a non-specific binding problem. |
| Cell-Based Assay Issues | In cell-based assays, coating surfaces with polymers like PLL-g-PEG can effectively suppress non-specific cell adsorption.[11] |
Issue 3: Poor Reproducibility and High Variability
Q: My experimental results are inconsistent between replicates and experiments. What factors could be causing this variability?
A: Lack of reproducibility can undermine the validity of your findings. Consistency in reagents and procedures is key.
| Potential Cause | Recommended Solution |
| Inconsistent Cell State | Use cells from the same passage number and ensure they are in the same growth phase for each experiment. Cell health and integrin expression can vary significantly with passage number and confluency. |
| Reagent Variability | Prepare fresh reagents and buffers for each experiment, especially peptide solutions. Aliquot and store reagents properly to avoid degradation from repeated freeze-thaw cycles. |
| Procedural Inconsistencies | Standardize all experimental steps, including incubation times, temperatures, washing procedures, and pipetting techniques. Automation can help reduce variability in high-throughput assays.[11] |
| Plate/Surface Inconsistency | Ensure that the plates or surfaces used for immobilization are of high quality and uniformly coated. Inconsistent coating can lead to variable ligand density and, consequently, variable binding. |
| Data Analysis Errors | Use a standardized method for data analysis. Ensure that background subtraction is performed consistently and that statistical analyses are appropriate for the experimental design. |
Quantitative Data Summary
The binding affinity of RGD-containing ligands to integrins is a critical parameter. The half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd) are commonly used to quantify this interaction. Values can vary significantly based on the specific peptide sequence, its conformation (linear vs. cyclic), the integrin subtype, and the assay format (cell-free vs. cell-based).[12]
| Ligand Type | Integrin Subtype | Reported IC₅₀ / Kd | Assay Type |
| Linear Heptapeptide (GRGDSPK) | αvβ3 | 12.2 nM (IC₅₀) | Solid-Phase Binding Assay |
| Linear Tripeptide (RGD) | αvβ3 | 89 nM (IC₅₀) | Solid-Phase Binding Assay |
| Cyclic Peptide (Cilengitide) | αvβ3 | 0.54 nM (IC₅₀) | Solid-Phase Binding Assay |
| Cyclic Peptide (Cilengitide) | αvβ5 | 8 nM (IC₅₀) | Solid-Phase Binding Assay |
| Echistatin (Disintegrin) | αvβ3 | 0.46 nM (IC₅₀) | Solid-Phase Binding Assay |
| Echistatin (Disintegrin) | α5β1 | 0.57 nM (IC₅₀) | Solid-Phase Binding Assay |
| RGDV (in vivo) | Platelet Integrins | ~25-100 µM (Effective Conc.) | Thrombus Formation Model |
Data compiled from multiple sources.[1][12] Note that cell-based assays may yield different Kd values compared to cell-free systems using purified proteins, as the cellular environment influences integrin clustering and conformation.[11]
Key Experimental Protocols
Protocol 1: Solid-Phase Cell Adhesion Assay
This protocol is adapted from methodologies used to assess the adhesion of cells to immobilized RGD-containing peptides.[3][13]
-
Plate Coating: Coat 96-well plates with a suitable anchor (e.g., maleimide-BSA) overnight at 4°C. Wash plates with PBS.
-
Peptide Immobilization: Add the RGDV peptide (with a C-terminal cysteine for conjugation) to the wells at a desired concentration (e.g., 1 µM) and incubate for 1-2 hours at room temperature to allow covalent binding. Wash plates to remove unbound peptide.[3]
-
Blocking: Block non-specific binding sites by incubating wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Cell Preparation: Gently detach cells (e.g., HeLa cells, which express αvβ5) using a non-enzymatic cell dissociation buffer (e.g., EDTA/EGTA in PBS) to preserve surface integrins.[3] Wash and resuspend cells in a serum-free medium containing 0.1% BSA.
-
Cell Seeding: Add the cell suspension to the peptide-coated wells (e.g., 2 x 10⁴ cells/well).[3]
-
Incubation: Incubate the plate for 1 hour at 37°C in a CO₂ incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the remaining adherent cells (e.g., with methanol) and stain them with a solution like 0.2% crystal violet.[3] After washing and drying, solubilize the dye and measure the absorbance at a suitable wavelength (e.g., 570 nm) to quantify cell adhesion.
Visualizations
Experimental Workflow and Troubleshooting Logic
This diagram outlines the major steps in a typical cell adhesion assay and provides a logical flow for troubleshooting common problems.
Caption: A flowchart of the cell adhesion assay and troubleshooting steps.
RGD-Integrin "Outside-In" Signaling Pathway
Upon binding of an RGDV-containing ligand, integrins cluster and initiate a cascade of intracellular signals known as "outside-in" signaling. This process is crucial for cell adhesion, migration, proliferation, and survival.[4][14][15]
Caption: Key steps in the RGD-integrin mediated signaling cascade.
References
- 1. RGDV peptide selectively inhibits platelet-dependent thrombus formation in vivo. Studies using a baboon model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGDV peptide selectively inhibits platelet-dependent thrombus formation in vivo. Studies using a baboon model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning RGD Motif and Hyaluronan Density to Study Integrin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interface Immobilization Chemistry of cRGD-based Peptides Regulates Integrin Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beyond RGD: virus interactions with integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AGDV Peptide Binding Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to increase the binding specificity of the AGDV peptide.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between binding affinity and specificity for the this compound peptide?
A: It's crucial to distinguish between these two concepts:
-
Affinity refers to the strength of the binding interaction between the this compound peptide and its target protein (e.g., integrin αIIbβ3). It is typically quantified by the dissociation constant (Kd). A lower Kd value indicates higher affinity.
-
Specificity describes the peptide's ability to bind preferentially to its intended target over other, non-target molecules. High specificity means low cross-reactivity with other proteins.
While high-affinity binding is often a prerequisite for high specificity, the two are not always directly proportional. The primary factors influencing both are the structural and chemical complementarity between the surfaces of the peptide and its target protein.[1]
Q2: What general strategies can be employed to increase the binding specificity of an this compound peptide?
A: Enhancing specificity often involves modifying the peptide sequence or structure to optimize its interaction with the target while destabilizing interactions with off-target molecules. Key strategies include:
-
Sequence Variation: Systematically substituting amino acids within and flanking the core this compound motif can identify "hot residues" that contribute significantly to binding affinity and specificity.[2]
-
Flanking Residue Modification: Amino acids surrounding the core this compound sequence can play a critical role in determining affinity and specificity by influencing the peptide's conformation and making additional contacts with the target protein.[3][4][5][6]
-
Structural Constraint (Cyclization): Cyclizing the peptide can pre-organize it into a conformation that is more favorable for binding to the intended target. This can reduce the entropic penalty of binding and improve both affinity and specificity.[7]
-
Post-Translational Modifications (PTMs): Introducing PTMs can alter the peptide's charge, hydrophobicity, and structure, thereby influencing its binding characteristics. However, the effect is highly context-dependent and can either enhance or disrupt binding.[8][9]
-
Computational Design: Utilize in silico tools to model peptide-protein interactions, predict the effects of mutations, and design libraries enriched with sequences predicted to have higher specificity.[10][11][12][13]
Q3: How significant are the residues flanking the this compound core sequence?
A: Flanking residues are surprisingly critical and can dramatically alter binding affinity and specificity.[6] Their influence stems from several factors:
-
They can directly interact with the target protein, increasing the total binding surface area.
-
They can orient the core this compound motif for optimal presentation to the binding pocket.[3][5]
-
They can contribute to the overall conformational stability of the peptide.[14]
Systematic mutation and analysis of these flanking positions are essential steps in optimizing a peptide's specificity.[6]
Q4: Can computational tools guide the process of optimizing this compound peptide specificity?
A: Yes, computational approaches are invaluable for rational peptide design.[13] Various tools and servers can:
-
Model Peptide-Protein Docking: Predict how an this compound peptide variant will bind to its target (e.g., PepSite, FlexPepDock).[12]
-
Perform Computational Alanine Scanning: Identify key residues that contribute most to the binding energy.[2]
-
Predict Binding Affinity Landscapes: Use high-throughput screening data to train models that can predict the binding affinities of thousands of peptide sequences, guiding the design of new variants with desired properties.[10]
-
Design Enriched Libraries: Optimize the design of peptide libraries for screening to increase the probability of finding high-specificity binders.[11]
Troubleshooting Guides
This section addresses specific experimental issues in a problem-and-solution format.
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| High non-specific binding or cross-reactivity in my assay. | 1. The peptide sequence has inherent affinity for off-target proteins. 2. Assay conditions (e.g., buffer, blocking agents) are not optimized. 3. The peptide concentration is too high, leading to low-affinity interactions. | 1. Perform a Peptide Competition Assay: Use unlabeled this compound peptide to compete with the labeled peptide, confirming the specificity of the primary interaction.[15] 2. Optimize Blocking: Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat milk). 3. Adjust Buffer Conditions: Modify salt concentration or pH to disfavor non-specific electrostatic interactions. 4. Titrate Peptide Concentration: Determine the lowest effective concentration of your peptide that still yields a robust signal. |
| My this compound peptide is insoluble or aggregates in aqueous buffer. | 1. The peptide sequence is highly hydrophobic.[16] 2. The buffer pH is close to the peptide's isoelectric point (pI), where solubility is minimal.[16] | 1. Initial Dissolution in Organic Solvent: Dissolve a small aliquot of the peptide in a minimal amount of an organic solvent like DMSO or DMF before slowly adding the aqueous buffer.[16] 2. pH Adjustment: Adjust the buffer pH to be at least one or two units away from the calculated pI of the peptide. 3. Use Denaturing Agents: For very difficult peptides, consider using agents like 6M Guanidine-HCl for initial solubilization, though this may not be compatible with all downstream assays.[16] 4. Sonication: Apply gentle sonication to aid dissolution.[16] |
| Low or no binding signal in my assay. | 1. Poor peptide quality or degradation. 2. Incorrect peptide concentration calculation. 3. Suboptimal binding conditions (e.g., buffer, incubation time). 4. The target protein is inactive or misfolded. | 1. Verify Peptide Integrity: Check the peptide's purity and mass via mass spectrometry. Store peptides properly at -20°C, protected from light, and avoid multiple freeze-thaw cycles.[17] 2. Confirm Concentration: Ensure you are using the net peptide content for concentration calculations, not the total weight of the lyophilized powder.[17] 3. Optimize Assay Conditions: Systematically vary incubation time, temperature, and buffer composition. 4. Validate Target Protein: Confirm the activity and proper folding of your target protein using a known ligand or antibody. |
Quantitative Data Summary
The following tables summarize exemplary quantitative data from peptide binding studies to illustrate the types of measurements relevant to specificity analysis.
Table 1: Comparison of Binding Forces for Peptides Targeting Integrin αIIbβ3
| Peptide | Target | Dissociation Force Range (pN) | Key Finding | Reference |
| cRGDFK | αIIbβ3 | 60–120 | Forms a stable bimolecular complex. | [18] |
| γC-12 (contains this compound) | αIIbβ3 | 60–120 | The overall stability is comparable to the cRGDFK complex. | [18] |
Table 2: Example Dissociation Constants (Kd) for Characterized Peptides
| Peptide | Target | Kd (nM) | Method | Reference |
| T10.25 | Thrombin | 200 | Double-filter dot blot | [19] |
| T10.30 | Thrombin | 360 | Double-filter dot blot | [19] |
| T10.6 | Thrombin | 460 | Double-filter dot blot | [19] |
Experimental Protocols & Visualizations
Protocol 1: Peptide Competition Assay
This assay is essential for confirming the binding specificity of an antibody or other molecule for a target peptide. The principle is that an excess of free, unlabeled peptide will compete with the labeled/immobilized peptide for binding to the target molecule, thus reducing the signal.[15]
Methodology:
-
Optimize Primary Assay: Before starting the competition assay, optimize the conditions for your primary binding assay (e.g., Western Blot, ELISA), including antibody/protein concentrations, buffers, and incubation times.[15]
-
Prepare Peptides: Reconstitute the unlabeled "competitor" this compound peptide and any control peptides (e.g., a scrambled sequence) to a stock concentration (e.g., 100 µM) in an appropriate solvent.[15]
-
Set Up Reactions: Prepare at least three experimental samples:
-
Sample A (No Peptide Control): Your binding partner (e.g., antibody) in dilution buffer.
-
Sample B (Specific Competitor): Your binding partner pre-incubated with a significant molar excess (e.g., 200-fold) of the unlabeled this compound peptide.[15]
-
Sample C (Non-specific Control): Your binding partner pre-incubated with a molar excess of an irrelevant or scrambled peptide.
-
-
Pre-incubation: Incubate the mixtures from Step 3 for a defined period (e.g., 1 hour) at room temperature to allow the binding partner to bind to the free peptide.
-
Perform Primary Assay: Add the pre-incubated mixtures to your immobilized target (e.g., on a nitrocellulose membrane or ELISA plate) and proceed with your standard assay protocol.
-
Analyze Results: A significant reduction in signal in Sample B compared to Samples A and C indicates that the binding is specific to the this compound sequence.
Protocol 2: Double-Filter Dot Blot Assay for Affinity Measurement
This method provides a low-cost, rapid way to screen peptides and measure their equilibrium dissociation constants (Kd). It relies on two different types of membranes to separate protein-peptide complexes from free peptides.[19]
Methodology:
-
Label Peptide: Synthesize or procure a labeled version of your this compound peptide (e.g., with 35S-methionine or a fluorescent tag).
-
Prepare Protein Dilutions: Create a series of dilutions of your target protein in a suitable binding buffer (e.g., PBS).
-
Equilibration: Mix a constant, low concentration of the labeled peptide with each protein dilution. Include a control with no protein. Incubate for 1 hour at room temperature to reach equilibrium.[19]
-
Set Up Filtration Apparatus: Assemble a 96-well dot blot apparatus with a top membrane that binds the protein (e.g., nitrocellulose) and a bottom membrane that binds the free peptide (e.g., nylon).[19]
-
Filtration: Load the equilibrated solutions into the wells and apply a vacuum to pass the solutions through both membranes.
-
Quantification: Quantify the amount of labeled peptide on the top (bound) and bottom (free) membranes for each well using an appropriate method (e.g., phosphorimaging, fluorescence scanning).
-
Data Analysis: Plot the fraction of bound peptide against the concentration of the target protein. Fit the data to a binding isotherm (e.g., one-site binding model) to determine the Kd.
Troubleshooting Workflow: Peptide Solubility
Use the following decision tree to systematically troubleshoot issues with dissolving your this compound peptide.
References
- 1. Let's get specific: the relationship between specificity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Flanking sequences influence the presentation of an endogenously synthesized peptide to cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flanking signal and mature peptide residues influence signal peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flanking sequences influence the presentation of an endogenously synthesized peptide to cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads | eLife [elifesciences.org]
- 7. How to Improve the Activity of Peptide? - Creative Peptides [creative-peptides.com]
- 8. biorxiv.org [biorxiv.org]
- 9. A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide design by optimization on a data-parameterized protein interaction landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enriching peptide libraries for binding affinity and specificity through computationally directed library design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions [frontiersin.org]
- 13. Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flexibility of flanking DNA is a key determinant of transcription factor affinity for the core motif - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 16. benchchem.com [benchchem.com]
- 17. genscript.com [genscript.com]
- 18. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
AGDV peptide solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the AGDV (Ala-Gly-Asp-Val) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its general properties?
A1: The this compound peptide is a tetrapeptide with the sequence Alanine-Glycine-Aspartic Acid-Valine. It is a C-terminal sequence of the gamma chain of fibrinogen and plays a crucial role in platelet aggregation by binding to the glycoprotein (B1211001) IIb/IIIa (integrin αIIbβ3) receptor on platelets.[1] The peptide has a mixed character of amino acid residues, containing both hydrophobic (Alanine and Valine) and acidic (Aspartic Acid) residues, which can present challenges for its solubility.
Q2: Why is my this compound peptide not dissolving in water?
A2: The this compound peptide's limited solubility in neutral water is due to the presence of two hydrophobic amino acids (Alanine and Valine) in its sequence.[2][3] While the Aspartic Acid residue provides some hydrophilicity, the overall character of the peptide can lead to poor solubility in purely aqueous solutions at neutral pH. Peptides shorter than five residues are often soluble in water, but this is not guaranteed if the sequence contains a significant proportion of hydrophobic amino acids.[3][4]
Q3: What is the first step I should take to troubleshoot the solubility of my this compound peptide?
A3: Before attempting to dissolve the entire sample, it is highly recommended to perform a solubility test on a small aliquot of the lyophilized peptide.[3][5] This will prevent the loss of your entire sample in an inappropriate solvent. The first step in troubleshooting is to determine the peptide's overall charge at a neutral pH to guide your choice of solvent.
Q4: How do I determine the overall charge of the this compound peptide?
A4: To determine the overall charge, you can assign a charge value to each amino acid at a neutral pH (around 7.0):
-
Alanine (A): 0
-
Glycine (G): 0
-
Aspartic Acid (D): -1
-
Valine (V): 0
-
N-terminus (-NH2): +1
-
C-terminus (-COOH): -1
The estimated net charge of the this compound peptide at pH 7 is -1 (+1 -1 -1 = -1). This indicates that the peptide is slightly acidic.[2][6]
Q5: Based on its charge, what is the recommended solvent for the this compound peptide?
A5: Since the this compound peptide is slightly acidic, it is recommended to first try dissolving it in a small amount of a basic aqueous solution.[2][6][7] A dilute solution of ammonium (B1175870) bicarbonate (e.g., 10%) or ammonium hydroxide (B78521) can be used.[2][3] After the peptide dissolves, you can then dilute it to your desired concentration with your experimental buffer.
Q6: What should I do if the this compound peptide still doesn't dissolve in a basic buffer?
A6: If the peptide remains insoluble, its hydrophobic nature is likely the dominant factor. In this case, you can use a small amount of an organic solvent to aid dissolution.[2][7] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for biological applications due to its low toxicity.[2][8] Dissolve the peptide in a minimal amount of 100% DMSO and then slowly add this solution to your aqueous buffer with gentle stirring.[9]
Q7: Are there any other techniques to improve the solubility of the this compound peptide?
A7: Yes, several techniques can help improve solubility:
-
Sonication: Brief periods of sonication can help to break up aggregates and promote dissolution.[2][5]
-
Gentle Warming: Warming the solution to a temperature below 40°C can increase the solubility of some peptides.
-
Vortexing: Vigorous vortexing can also aid in dissolving the peptide.
Troubleshooting Guide
This guide provides a step-by-step approach to address common solubility issues with the this compound peptide.
| Problem | Possible Cause | Recommended Solution |
| Lyophilized peptide appears as a film or is not visible in the vial. | This is normal for small quantities of lyophilized peptides. | Proceed with the recommended solubilization protocol. The peptide is present in the vial. |
| Peptide is insoluble in sterile water or PBS at neutral pH. | The hydrophobic residues (Ala, Val) are hindering solubility. | Calculate the net charge of the peptide. Since this compound is acidic, try dissolving in a dilute basic solution (e.g., 10% ammonium bicarbonate). |
| Peptide remains insoluble even after trying a basic solution. | The hydrophobicity of the peptide is the primary issue. | Use a minimal amount of an organic solvent like DMSO to dissolve the peptide first, then slowly add it to your aqueous buffer while stirring.[9] |
| The peptide solution is cloudy or contains visible particles. | The peptide is not fully dissolved or has aggregated. | Try gentle warming (up to 40°C) or sonication to aid dissolution.[2][5] If the solution remains cloudy, it may be necessary to centrifuge the sample and use the supernatant, although this will result in a lower, unknown concentration. |
| The peptide precipitates out of solution after dilution with an aqueous buffer. | The final concentration of the peptide in the aqueous buffer is above its solubility limit. | Try preparing a more dilute final solution. Alternatively, you may need to increase the percentage of the organic co-solvent, keeping in mind the tolerance of your experimental system. |
Quantitative Solubility Data
| Solvent/Condition | Expected Solubility | Notes |
| Sterile Water (pH ~7) | Low to Insoluble | The hydrophobic residues (Alanine, Valine) significantly reduce solubility in neutral aqueous solutions.[2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Insoluble | Similar to water, the hydrophobic nature of the peptide limits its solubility. |
| 10% Acetic Acid | Low | As the peptide is acidic, an acidic solution is not the primary recommendation for improving solubility.[2] |
| 10% Ammonium Bicarbonate | Medium to High | The basic pH will deprotonate the carboxylic acid group of the Aspartic Acid residue, increasing the net negative charge and improving solubility in aqueous solution.[2][3] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong organic solvent capable of dissolving many peptides with hydrophobic character.[2][7] |
| DMSO/Water Mixture (e.g., 1:1) | Medium to High | A mixture can be a good starting point for achieving a balance between solubility and compatibility with biological assays. |
Experimental Protocols
Protocol 1: Step-by-Step Peptide Solubility Testing
This protocol outlines a systematic approach to determine the optimal solvent for the this compound peptide.[3][5]
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
10% (w/v) Ammonium Bicarbonate solution
-
100% Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Aliquot the Peptide: Carefully weigh out a small amount of the lyophilized this compound peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Test with Water: Add a small volume of sterile water (e.g., 100 µL) to the peptide. Vortex the tube for 30 seconds. Observe the solution for clarity. If the peptide dissolves completely, water is a suitable solvent.
-
Test with Basic Solution: If the peptide is not soluble in water, take another small aliquot. Add a small volume of 10% ammonium bicarbonate solution (e.g., 100 µL). Vortex thoroughly. If the peptide dissolves, this is a suitable solvent system.
-
Test with Organic Solvent: If the peptide remains insoluble, use a fresh aliquot. Add a minimal volume of 100% DMSO (e.g., 10-20 µL). Vortex until the peptide is completely dissolved.
-
Dilution in Aqueous Buffer: Once dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) to the DMSO solution dropwise while gently vortexing. Observe for any precipitation. If the solution remains clear, this two-step method is appropriate.
-
Aiding Solubilization: If at any step the peptide is slow to dissolve, you can try brief sonication (e.g., 10-15 seconds) or gentle warming (up to 40°C).
-
Record Observations: Carefully document the solubility of the peptide in each solvent and condition to determine the optimal solubilization protocol for your experiments.
Signaling Pathway and Experimental Workflow Diagrams
This compound Peptide in Platelet Aggregation Signaling Pathway
The this compound peptide is a recognition motif on the C-terminus of the fibrinogen γ-chain. It binds to the activated integrin αIIbβ3 (GPIIb/IIIa) on the surface of platelets. This binding is a critical step in platelet aggregation, where fibrinogen acts as a bridge between adjacent platelets, leading to the formation of a platelet plug.
Caption: this compound-mediated platelet aggregation pathway.
Experimental Workflow for this compound Peptide Solubility Testing
This workflow provides a logical sequence of steps for researchers to follow when determining the solubility of the this compound peptide.
Caption: Workflow for this compound peptide solubility testing.
References
- 1. Mechanisms of Platelet Activation and Integrin αIIβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Activation Pathways Controlling Reversible Integrin αIIbβ3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.jp [genscript.jp]
- 5. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Interpreting Unexpected Results in Platelet Aggregation Assays with AGDV
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in platelet aggregation assays involving the AGDV peptide.
Introduction to this compound and Platelet Aggregation
The tetrapeptide Alanine-Glycine-Aspartic Acid-Valine (this compound) is a motif derived from the C-terminus of the fibrinogen γ-chain. It plays a crucial role in the final step of platelet aggregation by binding to the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). This interaction facilitates the cross-linking of platelets by fibrinogen, leading to the formation of a stable platelet plug. In experimental settings, synthetic this compound-containing peptides are often used as competitive inhibitors to study the mechanisms of platelet aggregation and to evaluate potential anti-thrombotic therapies.
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to various agonists. Unexpected results in these assays can arise from a multitude of factors, ranging from pre-analytical variables to specific issues with the peptide inhibitor. This guide will help you navigate and troubleshoot these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound peptide in platelet aggregation assays?
A1: The this compound peptide acts as a competitive antagonist of the platelet integrin receptor αIIbβ3. It mimics the binding site on the fibrinogen γ-chain, thereby preventing fibrinogen from cross-linking activated platelets and inhibiting aggregation.[1][2]
Q2: I am not seeing any inhibition of platelet aggregation with the this compound peptide. What are the possible causes?
A2: Several factors could contribute to a lack of inhibition:
-
Peptide Quality and Integrity: The peptide may have degraded due to improper storage or handling. Peptides are susceptible to degradation by proteases present in plasma and can be unstable if subjected to multiple freeze-thaw cycles.[3] Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots.
-
Incorrect Peptide Concentration: The concentration of the this compound peptide may be too low to effectively compete with fibrinogen. It is crucial to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions.
-
High Agonist Concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may be too high, leading to an overwhelmingly strong activation signal that masks the inhibitory effect of the peptide. Consider reducing the agonist concentration to achieve a submaximal aggregation response.[3]
-
Assay Conditions: Ensure that all assay parameters, such as temperature (37°C) and stirring speed, are correctly set and maintained throughout the experiment.
Q3: The inhibition of platelet aggregation by this compound is highly variable between experiments. What could be the reason?
A3: High variability can be attributed to several pre-analytical and analytical factors:
-
Donor Variability: Platelet reactivity can vary significantly between donors due to genetic factors, diet, and medication.[3] It is advisable to use platelets from multiple healthy donors who have not taken any antiplatelet medications for at least 10-14 days.
-
Sample Handling: Inconsistent blood collection, processing, and storage procedures can introduce significant variability. Standardize centrifugation speeds and times for preparing platelet-rich plasma (PRP) and ensure that samples are processed promptly after collection.[4]
-
Peptide Stability: As mentioned earlier, the stability of the this compound peptide is critical. Prepare fresh peptide solutions for each experiment to minimize variability due to degradation.
Q4: I am observing a biphasic or partial aggregation curve in the presence of the this compound peptide. How should I interpret this?
A4: A biphasic or partial aggregation response in the presence of an inhibitor like this compound can indicate:
-
Suboptimal Inhibitor Concentration: The concentration of the this compound peptide may be sufficient to delay or partially inhibit the initial wave of aggregation but not enough to prevent the secondary wave, which is driven by the release of endogenous agonists from platelet granules.
-
Agonist-Specific Effects: The shape of the aggregation curve can be agonist-dependent. For example, with weak agonists like ADP, a biphasic curve is more commonly observed. The this compound peptide might be more effective at inhibiting the primary wave of aggregation.[5]
-
Active Deaggregation: Platelet aggregation is a dynamic process that involves both aggregation and deaggregation. The observed curve represents the net effect of these two opposing processes. A partial or reversible curve may indicate that the rate of deaggregation is significant relative to the rate of aggregation in the presence of the inhibitor.[6]
Troubleshooting Guide: Unexpected Aggregation Patterns
| Observed Problem | Potential Cause | Recommended Action |
| No Inhibition | 1. Degraded or inactive this compound peptide.[3] 2. Insufficient peptide concentration. 3. Excessive agonist concentration.[3] 4. Incorrect assay setup (e.g., temperature, stirring). | 1. Use a fresh aliquot of the peptide; verify storage conditions. Perform a stability assay if necessary. 2. Perform a dose-response curve to determine the IC50. 3. Reduce agonist concentration to achieve 50-80% of maximal aggregation in the control. 4. Calibrate and verify all instrument settings. |
| Partial or Incomplete Inhibition | 1. This compound concentration is near the IC50 value. 2. Presence of secondary, this compound-insensitive activation pathways. 3. Biphasic aggregation response with a strong secondary wave.[5] | 1. Increase the concentration of the this compound peptide. 2. Investigate the effect of other inhibitors targeting different pathways in combination with this compound. 3. Analyze the primary and secondary waves of aggregation separately. |
| High Variability Between Replicates | 1. Inconsistent pipetting or mixing. 2. Pre-analytical variables (e.g., blood collection, PRP preparation).[4][6] 3. Donor-to-donor variability in platelet reactivity.[3] | 1. Ensure proper mixing of reagents and use calibrated pipettes. 2. Strictly adhere to a standardized protocol for sample handling. 3. Pool PRP from multiple donors or test a larger number of individual donors. |
| Shift in Baseline or Spontaneous Aggregation | 1. Platelet activation during sample preparation. 2. Contaminated reagents or disposables. | 1. Handle blood and PRP gently; avoid vigorous mixing or temperature fluctuations. Allow PRP to rest before use. 2. Use fresh, high-quality reagents and sterile disposables. |
| Delayed Onset of Aggregation (Increased Lag Phase) | 1. Sub-inhibitory concentration of this compound. 2. Agonist-specific effect (e.g., collagen-induced aggregation has a natural lag phase). | 1. This can be an expected effect of a competitive inhibitor. Analyze the change in lag time as a parameter of inhibition. 2. Compare the lag phase with and without the this compound peptide to assess the specific effect of the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 14 days. Use a 19- or 21-gauge needle and collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood to avoid tissue factor contamination.
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
PRP Collection: Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette and transfer it to a new polypropylene (B1209903) tube. Keep the PRP at room temperature.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet the remaining cellular components.
-
PPP Collection: Collect the supernatant, which is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before starting the aggregation assay.
Protocol 2: Light Transmission Aggregometry (LTA) with this compound Peptide
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar to set the 100% aggregation baseline.
-
Pipette the same volume of PRP into another cuvette with a stir bar to set the 0% aggregation baseline.
-
-
Sample Preparation:
-
In a new cuvette, add the standardized PRP and a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer.
-
-
Incubation with this compound Peptide:
-
Add the desired concentration of the this compound peptide solution (or vehicle control) to the PRP.
-
Incubate for a predetermined time (e.g., 1-5 minutes) with stirring to allow the peptide to bind to the platelets.
-
-
Initiation of Aggregation:
-
Add the platelet agonist (e.g., ADP, collagen, thrombin) to the cuvette to initiate aggregation. The volume of the agonist should be small (typically 1/10th of the PRP volume) to minimize dilution effects.
-
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.
Quantitative Data
The inhibitory potency of this compound and similar peptides is typically expressed as the half-maximal inhibitory concentration (IC50). This value can vary depending on the agonist used and its concentration.
Table 1: Representative Inhibitory Concentrations of RGD/AGD-related Peptides on Platelet Aggregation
| Peptide | Agonist | Agonist Concentration | IC50 (µM) | Reference |
| RGDS | ADP | 10 µM | ~100 | [7] |
| LGGAKQthis compound | ADP | 10 µM | ~100 | [7] |
| OGEFG | Thrombin | - | 1612 | [8] |
| DEGP | ADP | - | 290 | [8] |
| WGPR | ADP | - | 208.7 | [8] |
Note: Data for this compound is limited in publicly available literature. The table includes data for the longer peptide containing the this compound sequence (LGGAKQthis compound) and other inhibitory peptides to provide a comparative context. Researchers should determine the IC50 for their specific this compound peptide and experimental conditions.
Visualizing Key Processes
Platelet Aggregation Signaling Pathway
The following diagram illustrates the central role of the αIIbβ3 integrin in platelet aggregation and the inhibitory action of the this compound peptide.
Caption: this compound competitively inhibits fibrinogen binding to activated αIIbβ3.
Experimental Workflow for LTA
This diagram outlines the key steps in performing a Light Transmission Aggregometry experiment.
Caption: Standard workflow for Light Transmission Aggregometry (LTA).
Logical Troubleshooting Flowchart
This flowchart provides a step-by-step guide for troubleshooting unexpected results in your platelet aggregation assay with this compound.
Caption: Troubleshooting flowchart for unexpected this compound assay results.
References
- 1. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - figshare - Figshare [figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. More on preanalytical variables affecting platelet function testing using light transmittance aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: AGDV Peptide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AGDV peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and application of this compound peptides.
Peptide Synthesis
Q1: My solid-phase peptide synthesis (SPPS) of an this compound-containing peptide has a low yield. What are the possible causes and solutions?
A1: Low yield in SPPS can stem from several factors, particularly peptide aggregation and incomplete coupling reactions. The this compound sequence itself isn't inherently prone to extreme aggregation, but flanking hydrophobic residues can exacerbate the issue.
Troubleshooting Steps:
-
Monitor Resin Swelling: A visible shrinking of the resin bed can indicate peptide aggregation on the solid support.[1]
-
Optimize Coupling Conditions: For difficult couplings, which can occur with bulky amino acids or aggregated sequences, consider the following:
-
Double Coupling: Repeat the coupling step for problematic amino acids.
-
Alternative Coupling Reagents: Use more potent activators like HATU or HCTU in combination with a base such as DIPEA.[2]
-
Increase Reaction Time: Extend the coupling time to ensure the reaction goes to completion.
-
-
Incorporate Structure-Disrupting Elements: If aggregation is suspected, especially in longer peptides containing the this compound motif, the introduction of pseudoproline dipeptides or Dmb-Gly units can disrupt secondary structure formation and improve solvation.[1]
-
Solvent Choice: While DMF is standard, NMP can be a better solvent for hydrophobic peptides and may help reduce aggregation.[3]
Q2: I'm observing unexpected peaks in the mass spectrum of my crude this compound peptide. What are common side reactions?
A2: Side reactions can occur during SPPS, especially during the deprotection and cleavage steps. For a sequence containing Alanine, Glycine, Aspartic acid, and Valine, some potential side reactions include:
-
Aspartimide Formation: The side chain of aspartic acid (Asp) is particularly prone to forming a five-membered ring (aspartimide) under both acidic and basic conditions. This can lead to a mixture of α- and β-coupled peptides.[4] Adding HOBt to the piperidine (B6355638) solution during Fmoc deprotection can help minimize this.[4]
-
Racemization: Amino acids can lose their stereochemical purity (racemize) during activation and coupling, though this is less common with standard coupling reagents.
-
Dehydration: Side chains of Asp and Glu can undergo dehydration during HF cleavage, leading to byproducts.[4]
-
Incomplete Deprotection: Incomplete removal of side-chain protecting groups (e.g., t-Butyl from Asp) will result in adducts in the mass spectrum.
Troubleshooting and Prevention:
-
Careful Selection of Protecting Groups: Use protecting groups designed to minimize side reactions.
-
Optimized Cleavage Cocktails: Ensure your cleavage cocktail (e.g., TFA/TIS/H2O) is fresh and appropriate for the protecting groups used.
-
Thorough Washing: Ensure complete removal of reagents between synthesis steps.
Peptide Purification and Handling
Q3: My this compound peptide is poorly soluble in aqueous buffers. How can I improve its solubility?
A3: Peptide solubility is heavily influenced by its amino acid composition, net charge, and pH.[5] While the this compound sequence itself contains a charged residue (Asp), the overall hydrophobicity of the peptide will dictate its solubility.
Solubility Troubleshooting:
-
Assess the Sequence: Determine the overall charge of your peptide at neutral pH. Assign -1 for Asp (D) and +1 for any basic residues (K, R, H). If the net charge is low or the peptide has many hydrophobic residues, it may have poor aqueous solubility.[6]
-
pH Adjustment:
-
For peptides with a net negative charge (acidic), try dissolving in a basic buffer (pH > 7).
-
For peptides with a net positive charge (basic), try dissolving in an acidic buffer (pH < 7).
-
Solubility is generally lowest at the peptide's isoelectric point (pI).[5]
-
-
Use of Organic Solvents: For highly hydrophobic peptides, dissolve the peptide first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724), and then slowly add the aqueous buffer to the desired concentration.[7]
-
Sonication: Brief sonication can help break up aggregates and aid dissolution.[7]
Q4: I am having difficulty purifying my this compound peptide using reverse-phase HPLC. What are some optimization strategies?
A4: Reverse-phase HPLC is the standard method for peptide purification.[8] Optimizing the separation is key to obtaining a pure product.
HPLC Optimization:
-
Gradient Optimization: Start with a broad scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA) to determine the approximate elution time of your peptide. Then, run a shallower, more focused gradient around the elution point to improve resolution between your target peptide and impurities.[3]
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) is a common ion-pairing agent that improves peak shape.[8] If peak tailing is an issue, ensure sufficient TFA concentration (typically 0.1%).
-
Column Choice: A C18 column is standard for peptide purification. For very hydrophobic or very hydrophilic peptides, C8 or C4 columns might provide better separation.
-
Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of potential peptide degradation at high temperatures.
Biological Assays
Q5: My this compound peptide is showing low activity in an integrin αIIbβ3 binding assay. What could be the issue?
A5: Low activity can be due to problems with the peptide itself, the assay conditions, or the experimental setup.
Troubleshooting Low Activity:
-
Confirm Peptide Integrity: Use mass spectrometry to confirm the correct mass of the purified peptide and analytical HPLC to ensure its purity. Impurities or degradation products can compete for binding or inhibit activity.
-
Peptide Aggregation: Aggregated peptides have reduced effective concentration and may not bind the receptor correctly. Ensure the peptide is fully solubilized in the assay buffer. Consider running a dynamic light scattering (DLS) or size-exclusion chromatography (SEC) experiment to check for aggregation.
-
Assay Buffer Conditions: The binding of this compound peptides to integrins is often dependent on the presence of divalent cations like Mn²⁺ or Mg²⁺, which are necessary for integrin activation.[9] Ensure your assay buffer contains the appropriate cations at the correct concentration.
-
Integrin Activation State: The αIIbβ3 integrin needs to be in an active, open conformation to bind its ligands with high affinity.[9][10] The experimental protocol should include steps to ensure integrin activation.
-
Peptide Concentration: Inaccuracies in peptide concentration due to incomplete solubilization or errors in quantification can lead to apparently low activity.
Q6: I am observing inconsistent results in my platelet aggregation assays using an this compound peptide. What are the potential sources of variability?
A6: Platelet aggregation assays are sensitive to a variety of factors.
Sources of Variability:
-
Platelet Preparation: The method of platelet preparation (e.g., platelet-rich plasma vs. washed platelets) and the handling of platelets are critical. Platelets are easily activated, which can lead to baseline aggregation and variable responses.[11]
-
Peptide Quality: As with binding assays, peptide purity and solubility are paramount. Contaminants or aggregates can affect platelet function.
-
Agonist Concentration: The concentration of the agonist used to induce aggregation (e.g., ADP, thrombin) should be carefully titrated to produce a submaximal response, allowing for the inhibitory effects of the this compound peptide to be observed.[12]
-
Assay Conditions: Factors such as temperature, stirring speed, and incubation times must be kept consistent between experiments.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound peptide experiments.
Table 1: Integrin αIIbβ3 Binding Affinity
| Peptide | Ligand Sequence | Binding Affinity (K_d) | Notes |
| Fibrinogen | Contains KQthis compound | ~100 nM | Binds to the activated form of αIIbβ3.[9] |
| γC-12 dodecapeptide | Contains this compound | Not explicitly stated | Mediates soluble fibrinogen binding to αIIbβ3.[9] |
| cRGDFK | RGD motif | Comparable to γC-12 | A potent inhibitor of fibrinogen binding to αIIbβ3.[9] |
Table 2: Typical HPLC Purification Parameters for Peptides
| Parameter | Typical Value/Condition | Notes |
| Column | C18 reverse-phase, 5 µm particle size, 100-300 Å pore size | The workhorse for peptide purification. |
| Mobile Phase A | 0.1% TFA in water | TFA acts as an ion-pairing agent to improve peak shape.[8] |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the most common organic modifier. |
| Flow Rate | 1.0 mL/min for analytical; 10-20 mL/min for semi-preparative | Scale-dependent. |
| Detection | UV absorbance at 214-220 nm | Wavelengths where the peptide backbone absorbs light.[8] |
| Gradient | Linear gradient, e.g., 5% to 65% Mobile Phase B over 30 minutes | The gradient should be optimized for the specific peptide based on a scouting run.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Generic this compound Peptide
This protocol describes a standard manual Fmoc/tBu-based SPPS for a short peptide containing the this compound sequence (e.g., Ac-X-Ala-Gly-Asp-Val-Y-NH₂).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)
-
Coupling reagent: HBTU
-
Base: Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Capping solution: Acetic anhydride/DIPEA in DMF
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF twice for 10-15 minutes each.
-
Wash the resin thoroughly with DMF.
-
Activate the first Fmoc-amino acid (e.g., Fmoc-Y-OH) by dissolving it with HBTU (1.5 eq) and DIPEA (2 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the deprotection and coupling steps for each subsequent amino acid (Val, Asp(OtBu), Gly, Ala, X).
-
After each coupling, perform a Kaiser test to ensure complete reaction. If the test is positive (blue beads), repeat the coupling.
-
-
N-terminal Acetylation (Optional): After the final Fmoc deprotection, cap the N-terminus by treating the resin with the capping solution for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Protocol 2: this compound Peptide Purification by RP-HPLC
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A, with a small amount of Mobile Phase B or DMSO if necessary to aid solubility. Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient to increase the concentration of Mobile Phase B. A typical gradient might be from 5% B to 65% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main peak detected at 220 nm.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a white powder.
Protocol 3: Characterization by Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).
-
Mass Analysis: Infuse the sample into the mass spectrometer (e.g., ESI-QTOF or MALDI-TOF).
-
Data Interpretation:
-
Determine the molecular weight from the resulting mass spectrum. The observed mass should match the theoretical mass of the this compound peptide.
-
Look for common adducts (e.g., +Na, +K) and fragments corresponding to the loss of water or ammonia.
-
If performing tandem MS (MS/MS), the fragmentation pattern should be consistent with the peptide sequence, showing characteristic b- and y-ions.[5]
-
Protocol 4: Platelet Aggregation Assay
This protocol outlines a general procedure for testing the inhibitory effect of an this compound peptide on platelet aggregation using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) anticoagulant.
-
Platelet agonist (e.g., ADP, thrombin receptor activating peptide - TRAP).
-
This compound peptide solution of known concentration.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light transmission aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.[12]
-
-
Inhibition Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar.
-
Add the this compound peptide solution (or vehicle control) and incubate for a specified time (e.g., 1-5 minutes) at 37°C.
-
Add a submaximal concentration of the platelet agonist (e.g., ADP) to induce aggregation.
-
Record the change in light transmission for 3-5 minutes.[11]
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for both the control and peptide-treated samples.
-
Calculate the percentage inhibition of aggregation caused by the this compound peptide.
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an this compound peptide.
Caption: this compound peptide antagonism of integrin αIIbβ3 signaling in platelets.
References
- 1. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. dokumen.pub [dokumen.pub]
- 6. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. faculty.uml.edu [faculty.uml.edu]
- 9. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
avoiding non-specific binding of AGDV peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of the AGDV peptide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its primary binding partner?
A1: this compound is a tetrapeptide sequence (Ala-Gly-Asp-Val) derived from the C-terminus of the fibrinogen gamma chain.[1] Its primary biological binding partner is the platelet integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa).[1][2] This interaction is crucial for platelet adhesion and aggregation.[1]
Q2: What are common causes of non-specific binding in this compound peptide assays?
A2: Non-specific binding (NSB) in peptide-based assays can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can non-specifically adhere to plastic surfaces (like microplates) or other proteins in the assay through hydrophobic or charge-based interactions.[3]
-
Insufficient Blocking: Unoccupied sites on the assay surface can capture the this compound peptide or detection antibodies, leading to high background signal.[4][5]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffers used can influence the charge of the peptide and interacting surfaces, contributing to NSB.[3]
-
Antibody Cross-Reactivity: Primary or secondary antibodies may cross-react with other molecules in the sample or on the assay surface.[6][7]
Q3: Can the choice of microplate affect non-specific binding?
A3: Yes, the type of microplate can significantly impact non-specific binding. High-binding polystyrene plates are designed to facilitate molecular binding, which can increase the non-specific adsorption of peptides. Consider using low-binding plates, which typically have a more hydrophilic surface to reduce this effect. If high-binding plates are necessary, thorough blocking is critical.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background can obscure specific signals and reduce assay sensitivity.
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Blocking | Optimize the blocking agent and concentration. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[5] For peptide assays, casein has been shown to be highly effective.[8][9] | A suitable blocking agent will effectively saturate all non-specific binding sites on the microplate surface. |
| Increase blocking incubation time or temperature. | Ensures complete coverage of the surface. | |
| Suboptimal Buffer Composition | Adjust the pH of your wash and assay buffers. The buffer pH can alter the charge of the this compound peptide and the plate surface, influencing electrostatic interactions.[3] | Matching the buffer pH to the isoelectric point of the peptide can minimize charge-based non-specific binding. |
| Increase the salt concentration (e.g., NaCl) in your wash buffer. | Higher ionic strength can disrupt weak, non-specific electrostatic interactions.[3] | |
| Add a non-ionic surfactant, such as Tween-20 (0.05% v/v), to your wash and antibody dilution buffers.[5] | Surfactants help to reduce hydrophobic interactions. | |
| Excess Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | High antibody concentrations can lead to increased non-specific binding.[10] |
| Insufficient Washing | Increase the number and vigor of wash steps between incubations. Ensure complete removal of unbound reagents. | Thorough washing is critical for reducing background signal.[5] |
Issue 2: Inconsistent Results Between Replicates
Poor reproducibility can stem from several sources of non-specific binding.
| Possible Cause | Troubleshooting Step | Rationale |
| Uneven Plate Coating or Blocking | Ensure thorough mixing of coating and blocking solutions. Pipette carefully to ensure even distribution in all wells. | Inconsistent coating or blocking will lead to variable non-specific binding across the plate. |
| Edge Effects | Avoid using the outermost wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. | This helps to ensure a more uniform environment for all assay wells. |
| Contamination | Use fresh, filtered buffers and solutions. Handle plates and reagents with care to avoid cross-contamination. | Contaminants can interfere with binding and lead to erratic results. |
Quantitative Data Summary
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the relative effectiveness of common blocking agents in peptide immunoassays.
| Blocking Agent | Typical Concentration | Relative Effectiveness in Reducing NSB | Reference |
| Casein | 1-3% (w/v) | High | [8][9] |
| Non-fat Dry Milk | 1-5% (w/v) | High | [9] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Moderate to High | [1][11] |
| Fish Skin Gelatin | 0.1-1% (w/v) | Moderate | [9] |
| Newborn Calf Serum (NBCS) | 10% (v/v) | Moderate | [8] |
Effectiveness can vary depending on the specific assay conditions.
Experimental Protocols
Protocol: this compound Peptide-Coated ELISA to Minimize Non-Specific Binding
This protocol outlines a general procedure for an indirect ELISA where the this compound peptide is coated onto the microplate.
Materials:
-
High-quality, purified this compound peptide
-
96-well ELISA plates (low-binding plates recommended)
-
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (e.g., 3% w/v Casein in PBS)
-
Primary antibody specific to this compound or its bound complex
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme
-
Stop solution
Procedure:
-
Peptide Coating:
-
Dilute the this compound peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide solution to each well.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the appropriate substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
-
Read Plate:
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
This compound Peptide Signaling Pathway
Caption: this compound peptide interaction with Integrin αIIbβ3 and subsequent signaling.
Troubleshooting Workflow for Non-Specific Binding
Caption: A logical workflow for troubleshooting non-specific binding issues.
References
- 1. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 2. rcsb.org [rcsb.org]
- 3. nicoyalife.com [nicoyalife.com]
- 4. chondrex.com [chondrex.com]
- 5. affbiotech.cn [affbiotech.cn]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
stability testing of AGDV peptide under experimental conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability of the AGDV (Ala-Gly-Asp-Val) peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a peptide with the sequence this compound?
A1: The main stability concern for the this compound peptide is the hydrolysis of the peptide bond C-terminal to the Aspartic Acid (Asp) residue. This can occur via the formation of a cyclic imide intermediate, particularly under acidic conditions, leading to cleavage of the peptide chain.[1] Another potential issue is the isomerization of the Aspartic Acid to isoaspartate (isoAsp), which can alter the peptide's biological activity.[2] While less common for the other residues in this sequence, general degradation pathways like oxidation should also be considered, especially under forcing conditions.[3]
Q2: What is a forced degradation study and why is it necessary for the this compound peptide?
A2: A forced degradation study, also known as stress testing, intentionally exposes the this compound peptide to harsh conditions like extreme pH, high temperature, oxidation, and light.[4][5] This is done to accelerate degradation and identify potential degradation products and pathways.[4][6] Understanding these pathways is crucial for developing a stable formulation and establishing a "stability-indicating method" for quality control.[7][8]
Q3: What are the recommended storage conditions for the this compound peptide to minimize degradation?
A3: To ensure long-term stability, the this compound peptide should be stored in its lyophilized (powder) form at -20°C or -80°C.[3] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles. Peptide solutions can be susceptible to microbial contamination, so sterile handling and filtration are recommended.
Q4: What analytical techniques are most suitable for assessing the stability of the this compound peptide?
A4: The most common and powerful techniques for peptide stability analysis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][9] HPLC, particularly reverse-phase HPLC (RP-HPLC), is used to separate the intact peptide from its degradation products and quantify its purity.[10][11][12] Mass spectrometry is then used to identify the molecular weights of the degradation products, which helps in elucidating the degradation pathways.[9][13][14]
Troubleshooting Guide
Q1: My HPLC chromatogram shows multiple unexpected peaks after incubating my this compound peptide solution. What could be the cause?
A1: The appearance of multiple new peaks in your HPLC chromatogram is a strong indicator of peptide degradation. Given the this compound sequence, the most likely cause is the hydrolysis at the Aspartic Acid residue, leading to peptide fragments, or the formation of isoAsp isomers.[1] It is also possible that you are observing products of oxidation or aggregation. To identify these peaks, it is recommended to couple your HPLC system to a mass spectrometer (LC-MS).[9][13] This will allow you to determine the mass of each species and deduce their identities.
Q2: I am having trouble achieving good separation between the main this compound peptide peak and its impurities in my RP-HPLC method. What can I do?
A2: Optimizing your HPLC method is key to resolving closely eluting peaks. Here are a few troubleshooting steps:
-
Gradient Optimization: Try using a shallower gradient of your organic mobile phase (e.g., acetonitrile). A slower increase in the organic solvent concentration can improve the separation of components with similar hydrophobicity.[15]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of peptides. Experiment with slight adjustments to the pH to alter the charge state of your peptide and its degradation products, which can improve resolution.[15]
-
Column Chemistry: If gradient and pH optimization are insufficient, consider trying a different column chemistry. While C18 columns are standard for peptide analysis, other stationary phases might offer different selectivity.[15][16]
Q3: My peptide concentration seems to decrease over time, even in control samples stored under ideal conditions. What might be happening?
A3: If you are observing a loss of your this compound peptide even under optimal storage, consider the following possibilities:
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials, especially those made of glass. Using low-protein-binding polypropylene (B1209903) tubes can mitigate this issue.
-
Hygroscopicity: Lyophilized peptides can be hygroscopic, meaning they absorb moisture from the air.[17] This can affect the accuracy of weighing and initial concentration calculations. Always handle lyophilized peptides in a low-humidity environment.[18]
-
Incomplete Solubilization: Ensure your peptide is fully dissolved in the chosen solvent. Inadequate solubilization can lead to inaccurate initial concentration measurements and apparent loss over time.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound Peptide
| Stress Condition | Incubation Time | This compound Peptide Remaining (%) | Major Degradation Products Identified (by Mass) |
| 0.1 M HCl | 24 hours | 75.2% | Cleavage at Asp-Val bond |
| 0.1 M NaOH | 24 hours | 82.5% | isoAsp formation |
| 5% H₂O₂ | 24 hours | 95.1% | Minor oxidation products |
| 60°C | 48 hours | 89.7% | isoAsp formation, minor cleavage |
| UV/Vis Light | 72 hours | 98.6% | No significant degradation |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Forced Degradation by Acid Hydrolysis and HPLC Analysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound peptide in deionized water.
-
Stress Sample Preparation:
-
In a clean vial, mix 100 µL of the peptide stock solution with 900 µL of 0.1 M HCl.
-
Incubate the vial at 40°C for 24 hours.
-
-
Control Sample Preparation:
-
In a separate vial, mix 100 µL of the peptide stock solution with 900 µL of deionized water.
-
Store this vial at 4°C for the same duration.
-
-
Sample Neutralization and Dilution:
-
After incubation, neutralize both the stress and control samples by adding an appropriate amount of 0.1 M NaOH.
-
Dilute the neutralized samples to a final concentration of 0.1 mg/mL with the initial mobile phase of your HPLC method.
-
-
HPLC Analysis:
-
Inject equal volumes of the prepared stress and control samples into the HPLC system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30 minutes is a good starting point.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.[20]
-
-
Data Analysis:
-
Compare the chromatograms of the stress and control samples.
-
Calculate the percentage of the remaining this compound peptide in the stress sample relative to the control.
-
If coupled to a mass spectrometer, analyze the mass of the new peaks to identify degradation products.
-
Mandatory Visualization
Caption: Experimental workflow for this compound peptide stability testing.
Caption: Degradation pathway of the Aspartic Acid residue in the this compound peptide.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Protein Forced Degradation Studies [intertek.com]
- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedgrid.com [biomedgrid.com]
- 18. researchgate.net [researchgate.net]
- 19. biovera.com.au [biovera.com.au]
- 20. researchgate.net [researchgate.net]
quality control for commercially sourced AGDV peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially sourced AGDV (Ala-Gly-Asp-Val) peptide.
Frequently Asked Questions (FAQs)
1. What is the this compound peptide and what is its primary biological function? The this compound peptide is a four-amino acid sequence (Alanine-Glycine-Aspartic Acid-Valine). It is a biologically active motif found at the C-terminus of the fibrinogen γ chain.[1][2] Its primary function is to mediate cell adhesion by binding to the integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa, on the surface of platelets. This interaction is crucial for platelet aggregation and thrombus formation.[1][2][3] The function of this compound is analogous to the well-known RGD (Arginine-Glycine-Aspartic Acid) motif, and both can be potent inhibitors of αIIbβ3–fibrinogen interactions.[1]
2. What purity level should I expect for a commercially sourced this compound peptide? For most research applications involving cell-based assays, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is recommended. For more sensitive applications, such as in vivo studies or structural analysis, a purity of ≥98% is advisable. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity of your lot.
3. How should I properly store and handle the lyophilized this compound peptide? Lyophilized peptides should be stored at -20°C, or preferably -80°C, and kept away from light.[4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can reduce stability. For frequent use, it is best to reconstitute the entire vial, aliquot the solution into single-use volumes, and store these aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]
4. What is the best solvent for reconstituting this compound peptide? The solubility of a peptide is determined by its amino acid composition. This compound contains both hydrophobic (Ala, Val) and acidic (Asp) residues. The recommended starting solvent is sterile, nuclease-free water. If solubility is an issue, adding a small amount of a basic buffer (like 1% ammonium (B1175870) bicarbonate) can help, as the acidic aspartic acid residue will be deprotonated and more soluble at a pH above its pKa. For highly resistant peptides, organic solvents like DMSO may be used as a stock solution solvent, but ensure the final concentration in your assay is compatible with your biological system.[6]
5. My this compound peptide is not showing biological activity in my cell adhesion assay. What could be the problem? Several factors could be responsible:
-
Incorrect Peptide Concentration: The net peptide content (NPC) is often lower than the total peptide weight due to the presence of counterions (e.g., TFA) and water. Ensure your concentration calculations are based on the NPC provided in the CoA.[4]
-
Peptide Degradation: Improper storage or multiple freeze-thaw cycles can degrade the peptide.[4] Verify the peptide's integrity using mass spectrometry.
-
Sub-optimal Assay Conditions: Ensure your cell type expresses the target integrin (αIIbβ3), and that the cells are in an appropriate activation state if required. Check buffer components, pH, and incubation times.
-
Low Purity or Contaminants: Significant impurities could interfere with the assay. Endotoxin (B1171834) contamination is a major concern for cell-based assays and can cause non-specific effects or cytotoxicity.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or Low Purity on Analytical HPLC
| Symptom | Potential Cause | Recommended Action |
| Multiple unexpected peaks | Peptide degradation or presence of synthesis-related impurities (e.g., truncated sequences).[9] | 1. Confirm peptide identity and major impurities with LC-MS.[10][11]2. Review storage conditions and handling procedures.3. If impurities are significant, consider re-purification or ordering a new batch. |
| Broad or tailing peaks | Inappropriate HPLC column or mobile phase; peptide aggregation.[12][13] | 1. Use a C18 column suitable for peptides.2. Optimize the mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).3. Ensure the peptide is fully dissolved before injection. |
| Main peak shifts retention time | Change in HPLC conditions (temperature, gradient, flow rate) or peptide modification (e.g., oxidation). | 1. Run a reference standard if available.2. Check HPLC system parameters.3. Analyze with MS to detect potential mass changes due to modification.[14] |
Issue 2: Discrepancy Between Theoretical and Observed Mass in MS Analysis
| Mass Difference | Potential Cause | Significance |
| +1 Da | Deamidation of an Asparagine (Asn) residue to Aspartic Acid (Asp) or isoaspartic acid. While this compound has no Asn, this is a common issue in other peptides. For this compound, this could indicate an impurity with Asn instead of another residue.[15][16] | Can significantly alter peptide structure and biological activity. |
| -57 Da / -71 Da | Deletion of a Glycine (-57) or Alanine (-71) residue during synthesis.[9][15] | Truncated peptides may have reduced or no activity and can act as competitive inhibitors. |
| +16 Da / +32 Da | Oxidation of susceptible amino acids (e.g., Met, Trp, Cys). This compound is not prone to this. | Indicates improper handling or storage; can affect peptide function.[9] |
| Variable | Incomplete removal of protecting groups from synthesis or presence of other synthesis adducts.[9][17] | These impurities can be cytotoxic or interfere with biological assays. |
Issue 3: Poor Solubility
| Symptom | Potential Cause | Recommended Action |
| Visible particulates after adding water | Peptide has low aqueous solubility at neutral pH. | 1. Gently vortex or sonicate the solution.2. Add a small amount (10-20 µL) of 10% ammonium bicarbonate solution to raise the pH and dissolve the acidic peptide.3. If the peptide is for non-biological use, 0.1% TFA can be tried. |
| Solution is cloudy or forms a gel | Peptide is aggregating.[13] | 1. Test solubility in different solvents (e.g., DMSO, DMF for stock solutions).2. Work with lower concentrations.3. Adjust the pH and ionic strength of the buffer.[13] |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol outlines a standard Reverse-Phase HPLC (RP-HPLC) method for determining the purity of the this compound peptide.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the lyophilized this compound peptide in HPLC-grade water. .
-
-
HPLC System & Column:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B (linear gradient)
-
25-27 min: 60% to 95% B (wash)
-
27-30 min: 95% B (hold)
-
30-32 min: 95% to 5% B (return to initial)
-
32-40 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.[18]
-
Protocol 2: Mass Spectrometry for Identity Verification
This protocol uses Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the this compound peptide.
-
Sample Preparation:
-
Dilute the peptide stock solution (from Protocol 1) to approximately 10-50 µM in a 50:50 Water:Acetonitrile solution containing 0.1% formic acid (FA). Note: FA is preferred over TFA for better MS signal.[15]
-
-
MS Infusion:
-
Infuse the sample directly into the ESI-MS source at a flow rate of 5-10 µL/min.
-
Alternatively, couple the HPLC system (using FA instead of TFA in mobile phases) to the mass spectrometer (LC-MS).[11]
-
-
MS Parameters (Positive Ion Mode):
-
Scan Range: m/z 100 – 1000.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Optimize parameters based on the specific instrument.
-
-
Data Analysis:
-
Theoretical Mass (this compound):
-
Ala (C3H7NO2) = 89.09 g/mol
-
Gly (C2H5NO2) = 75.07 g/mol
-
Asp (C4H7NO4) = 133.10 g/mol
-
Val (C5H11NO2) = 117.15 g/mol
-
Total Mass = 89.09 + 75.07 + 133.10 + 117.15 - (3 * 18.02 for peptide bonds) = 360.37 g/mol (Monoisotopic Mass: 360.1692 Da).
-
-
Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 361.18. Also observe other charge states like [M+2H]²⁺ at m/z ≈ 181.09.
-
Protocol 3: Endotoxin Testing (LAL Chromogenic Assay)
This protocol is critical for peptides intended for use in cell culture or in vivo experiments.
-
Materials:
-
Limulus Amebocyte Lysate (LAL) chromogenic assay kit (e.g., Thermo Scientific, Lonza).
-
Endotoxin-free water, tubes, and pipette tips.
-
-
Sample Preparation:
-
Reconstitute the this compound peptide in endotoxin-free water to the highest concentration used in your experiments.
-
Prepare a series of dilutions of your peptide sample.
-
Prepare a standard curve using the provided E. coli endotoxin standard.
-
-
Assay Procedure:
-
Follow the manufacturer's specific instructions for the kit.
-
Typically, samples and standards are incubated with the LAL reagent in a 96-well plate at 37°C.
-
The chromogenic substrate is added, and the reaction is allowed to proceed.
-
A stop reagent is added, and the absorbance is read at the wavelength specified by the kit (e.g., 405 nm).[19]
-
-
Data Analysis:
-
Generate a standard curve by plotting absorbance vs. endotoxin concentration (in EU/mL).
-
Determine the endotoxin concentration in your this compound peptide sample from the standard curve.
-
Acceptable Limit: For most cell-based assays, the endotoxin level should be ≤0.01 EU/µg of peptide.[7] For in vivo use, FDA limits can be as low as <0.5 EU/mL.[8]
-
Protocol 4: Functional Assay (Platelet Aggregation Inhibition)
This assay determines the biological activity of the this compound peptide by measuring its ability to inhibit platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) isolated from fresh whole blood.
-
Platelet aggregometer.
-
Platelet agonist (e.g., ADP, thrombin).
-
This compound peptide reconstituted in a suitable buffer (e.g., sterile saline).
-
-
Procedure:
-
Pre-warm PRP to 37°C.
-
Add a defined volume of PRP to a cuvette with a stir bar in the aggregometer and establish a baseline light transmission (0% aggregation).
-
Add different concentrations of the this compound peptide (or buffer control) to the PRP and incubate for 1-5 minutes.
-
Induce aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., ADP).
-
Monitor the change in light transmission for 5-10 minutes, which corresponds to the extent of aggregation.
-
-
Data Analysis:
-
Measure the maximum aggregation percentage for each concentration of this compound peptide.
-
Plot % inhibition vs. This compound peptide concentration and calculate the IC₅₀ (the concentration of peptide that inhibits 50% of the maximal aggregation). This value can be compared across different batches to ensure consistent activity.
-
Visualizations
Caption: Quality control workflow for commercially sourced this compound peptide.
Caption: Troubleshooting decision tree for failed this compound peptide experiments.
Caption: Simplified this compound-Integrin αIIbβ3 signaling pathway.
References
- 1. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound residues on the gamma chain carboxyl terminus of platelet-bound fibrinogen are needed for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Biological Functions and Applications of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide aggregation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 11. The Functions and Applications of RGD in Tumor Therapy and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovering Cell-Adhesion Peptides in Tissue Engineering: Beyond RGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A peptide motif consisting of glycine, alanine, and valine is required for the fibrillization and cytotoxicity of human alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
- 18. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. KEGG PATHWAY Database [genome.jp]
Validation & Comparative
A Comparative Guide to AGDV and RGD Peptide Binding to Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding characteristics of two important peptide sequences, AGDV (Ala-Gly-Asp-Val) and RGD (Arg-Gly-Asp), to integrin receptors. While the RGD motif is extensively studied and utilized in various biomedical applications, the this compound sequence, primarily known for its role in platelet aggregation, presents a more specialized binding profile. This comparison aims to equip researchers with the necessary data to select the appropriate peptide for their specific research or therapeutic development needs.
Executive Summary
The RGD tripeptide is a ubiquitous recognition motif for a wide range of integrins, playing a crucial role in cell adhesion, migration, and signaling. Its binding affinity and specificity can be significantly modulated by cyclization and flanking amino acid residues. In contrast, the this compound tetrapeptide is primarily recognized by the platelet-specific integrin αIIbβ3, mediating fibrinogen binding and subsequent platelet aggregation. While direct comparative data across a broad spectrum of integrins is limited for this compound, existing research points to a more restricted binding profile compared to the promiscuous nature of RGD.
Data Presentation: Quantitative Comparison of Binding Affinities
The following tables summarize the available quantitative data for the binding of this compound and RGD peptides to various integrin subtypes. It is important to note the disparity in the volume of research, with significantly more data available for RGD peptides.
Table 1: this compound Peptide Binding Affinity
| Integrin Subtype | Ligand | Binding Affinity (IC50/Kd) | Comments |
| αIIbβ3 | This compound-containing peptides | Comparable to RGD peptides[1] | Primarily involved in fibrinogen binding to activated platelets.[1] |
| αvβ3 | N/A | Limited to no data available in the public domain. | |
| αvβ5 | N/A | Limited to no data available in the public domain. | |
| α5β1 | N/A | Limited to no data available in the public domain. |
N/A: Not Available. Data for this compound binding to integrins other than αIIbβ3 is scarce.
Table 2: RGD Peptide Binding Affinity (Representative Examples)
| Integrin Subtype | Ligand | Binding Affinity (IC50/Kd) | Comments |
| αvβ3 | Cyclic RGD (e.g., c(RGDfV)) | ~1.5 - 6 nM[2] | High affinity and selectivity, often used in cancer targeting.[3][4] |
| Linear RGD | ~12 - 89 nM[5] | Lower affinity compared to cyclic counterparts.[6] | |
| αvβ5 | Cyclic RGD (e.g., Cilengitide) | ~250 - 503 nM[2] | Cilengitide, a cyclic RGD peptide, shows high affinity for both αvβ3 and αvβ5.[7] |
| Linear RGD | ~167 - 580 nM[5] | Generally lower affinity than for αvβ3.[5] | |
| α5β1 | Cyclic RGD | ~141 - 236 nM[2] | Specificity can be engineered through sequence modifications.[8] |
| Linear RGD | ~34 - 335 nM[5] | Affinity is dependent on the flanking sequences.[7] | |
| αIIbβ3 | Cyclic RGD | Micromolar affinities[8] | Generally lower affinity compared to αvβ3.[8] |
| Linear RGD | >10 µM[5] | Significantly lower affinity compared to this compound for this integrin.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of binding data.
Surface Plasmon Resonance (SPR) for Peptide-Integrin Binding Kinetics
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d) of peptide-integrin interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified integrin protein
-
Synthetic peptides (this compound and RGD)
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the purified integrin protein diluted in immobilization buffer over the activated surface. The protein will be covalently coupled to the surface via primary amine groups.
-
Deactivation: Inject 1 M ethanolamine-HCl to block any remaining active esters on the surface.
-
Analyte Binding: Inject a series of concentrations of the peptide (analyte) in running buffer over the immobilized integrin surface at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the peptide from the integrin.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer) to remove any remaining bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_d.[6][9]
Cell Adhesion Assay
Objective: To measure the ability of peptides to inhibit integrin-mediated cell adhesion to an extracellular matrix (ECM) protein.
Materials:
-
96-well microplate
-
ECM protein (e.g., vitronectin, fibronectin)
-
Integrin-expressing cells (e.g., U87MG glioblastoma cells for αvβ3)
-
Peptides (this compound and RGD) at various concentrations
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell staining dye (e.g., crystal violet)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein solution overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with blocking buffer for 1 hour at 37°C.
-
Cell Preparation: Harvest integrin-expressing cells and resuspend them in serum-free media.
-
Inhibition: Incubate the cells with various concentrations of the inhibitory peptides (this compound or RGD) for 30 minutes at 37°C.
-
Seeding: Add the cell-peptide suspension to the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with crystal violet solution.
-
Quantification: Solubilize the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition for each peptide concentration and determine the IC50 value.[10][11]
Signaling Pathways
The binding of peptides to integrins can trigger intracellular signaling cascades that regulate various cellular processes.
RGD-Mediated Integrin Signaling
Binding of RGD-containing ligands to integrins often leads to the recruitment of signaling proteins to the cytoplasmic tail of the integrin β-subunit. This initiates a cascade of events, including the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn modulate downstream pathways like the MAPK/ERK and PI3K/Akt pathways, influencing cell survival, proliferation, and migration.[12][13][14][15]
Caption: RGD-mediated integrin signaling pathway.
This compound-Mediated Integrin Signaling
The signaling pathways initiated by this compound binding are less characterized and appear to be more context-specific, primarily relating to platelet activation through integrin αIIbβ3. This involves inside-out signaling that activates the integrin, followed by outside-in signaling upon fibrinogen binding, leading to platelet spreading, aggregation, and thrombus formation.
Caption: this compound-mediated signaling in platelets.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the inhibitory activity of this compound and RGD peptides on integrin-mediated cell adhesion.
Caption: Workflow for comparing peptide inhibition.
Conclusion
The RGD peptide motif is a versatile tool for targeting a broad range of integrins, with a wealth of data supporting its use in various research and therapeutic contexts. Its affinity and selectivity can be fine-tuned through chemical modifications, particularly cyclization. The this compound peptide, in contrast, demonstrates a much more specialized role, primarily interacting with integrin αIIbβ3 to mediate platelet aggregation.
For researchers targeting αIIbβ3, both this compound and RGD peptides can be considered, with evidence suggesting comparable binding affinities. However, for targeting other integrins, particularly in the context of cancer (e.g., αvβ3, αvβ5) or fibrosis, the RGD motif is the demonstrably superior choice based on current scientific literature. Further research is warranted to explore the potential interactions of this compound with a wider array of integrin subtypes to fully elucidate its binding profile and potential therapeutic applications beyond hemostasis.
References
- 1. imrpress.com [imrpress.com]
- 2. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of AGDV in Platelet Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Alanine-Glycine-Aspartic Acid-Valine (AGDV) motif and its well-established counterpart, the Arginine-Glycine-Aspartic Acid (RGD) motif, in mediating platelet function. Platelet aggregation, a critical process in hemostasis and thrombosis, is primarily mediated by the binding of fibrinogen to the integrin αIIbβ3 on activated platelets. Both this compound and RGD sequences, present in fibrinogen, play pivotal roles in this interaction. This document summarizes key experimental data, details relevant protocols, and visualizes the involved signaling pathways to offer an objective comparison of their performance.
Comparative Analysis of this compound and RGD Performance
The interaction of this compound and RGD motifs with the platelet integrin αIIbβ3 has been quantitatively assessed using advanced biophysical techniques. These studies reveal a nuanced interplay between the two motifs, with both demonstrating potent capabilities in mediating the fibrinogen-αIIbβ3 interaction.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of this compound- and RGD-containing peptides. The data is primarily derived from studies comparing the C-terminal fibrinogen γ-chain dodecapeptide (γC-12), which contains the this compound sequence, with a cyclic RGD-containing peptide (cRGDFK).
| Parameter | This compound-containing Peptide (γC-12) | RGD-containing Peptide (cRGDFK) | Significance | Reference |
| Binding Affinity | ||||
| Docking Energy (kcal/mol) | -6.4 to -7.1 | -6.8 to -7.7 | cRGDFK shows slightly more stable binding. | [1] |
| Biophysical Interaction | ||||
| Dissociation Force Range (pN) | 60-120 | 60-120 | Both form stable bimolecular complexes. | [1][2] |
Table 1: Comparison of Binding Affinity and Biophysical Interaction of this compound and RGD Peptides with Integrin αIIbβ3. This table highlights the comparable, yet subtly different, binding characteristics of the two peptides to the platelet integrin.
While both peptides are potent inhibitors of the αIIbβ3–fibrinogen interaction, the binding of soluble fibrinogen to activated platelets is mediated exclusively by the this compound-containing sequence at the C-terminus of the fibrinogen γ chain[1][2]. In contrast, RGD sequences, located in the fibrinogen Aα chain, become more physiologically important when platelets interact with immobilized fibrinogen or polymerized fibrin[1].
Signaling Pathways in Platelet Activation
The binding of both this compound and RGD motifs to integrin αIIbβ3 triggers a common "outside-in" signaling cascade, leading to platelet spreading, granule secretion, and stabilization of the platelet aggregate. This signaling is initiated by the clustering of αIIbβ3 receptors upon ligand binding.
Experimental Workflow: Investigating Platelet Aggregation
A standard method to assess the functional role of this compound and RGD is through in vitro platelet aggregation assays.
Caption: Workflow for assessing platelet aggregation inhibition.
Signaling Cascade Downstream of αIIbβ3
Upon binding of fibrinogen (via this compound or RGD) to integrin αIIbβ3, a signaling cascade is initiated, leading to cytoskeletal reorganization and platelet activation. Key players in this pathway include the tyrosine kinases Src and Syk.
Caption: Outside-in signaling pathway initiated by αIIbβ3.
Detailed Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the preparation of PRP from whole human blood for use in platelet aggregation studies.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Sterile conical centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Benchtop centrifuge with a swinging-bucket rotor
Procedure:
-
Collect whole blood by venipuncture into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Gently invert the tubes several times to ensure proper mixing.
-
Transfer the blood to 15 mL conical tubes.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off. This initial slow centrifugation separates the red blood cells and white blood cells from the platelet-rich plasma.
-
Carefully collect the upper, straw-colored layer (PRP) using a sterile pipette, being cautious not to disturb the buffy coat (the thin layer of white blood cells) or the red blood cell pellet.
-
Pool the collected PRP into a 50 mL conical tube.
-
To obtain platelet-poor plasma (PPP) for use as a blank in the aggregometer, centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature.
-
Collect the supernatant (PPP) and store at room temperature.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use in aggregation assays.
Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring platelet aggregation using a light transmission aggregometer.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
This compound or RGD-containing peptides (as inhibitors)
-
Saline or appropriate buffer
-
Light transmission aggregometer with cuvettes and stir bars
Procedure:
-
Set the aggregometer to 37°C.
-
Pipette the required volume of PPP into a cuvette and place it in the reference well of the aggregometer to set the 100% aggregation baseline.
-
Pipette the same volume of PRP into a sample cuvette containing a stir bar and place it in the sample well to set the 0% aggregation baseline.
-
For inhibition studies, add the desired concentration of the this compound or RGD peptide to the PRP-containing cuvette and incubate for a specified time (e.g., 1-5 minutes) with stirring.
-
Initiate the recording of light transmission.
-
Add a submaximal concentration of a platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.
-
Continue recording until the aggregation response reaches a plateau.
-
The change in light transmission over time is recorded as an aggregation curve. The maximum aggregation percentage is determined by the software.
-
To determine the IC50 (the concentration of inhibitor that causes 50% inhibition of aggregation), perform the assay with a range of inhibitor concentrations.
Single-Molecule Force Spectroscopy (Optical Tweezers)
This is a high-level overview of the methodology used to obtain the quantitative binding data presented in Table 1. This technique measures the forces of interaction between single molecules.
Principle: An optical trap (or "tweezers") uses a highly focused laser beam to hold and manipulate microscopic dielectric beads. By attaching a peptide (e.g., γC-12 or cRGDFK) to one bead and the integrin αIIbβ3 to a surface or another bead, the interaction force between the two can be measured as the beads are moved relative to each other. The force required to rupture the bond between the peptide and the integrin provides a direct measure of their binding strength.
Generalized Workflow:
-
Functionalization: Covalently attach the peptide of interest to the surface of silica (B1680970) or polystyrene beads. Similarly, immobilize purified integrin αIIbβ3 on a coverslip or another bead.
-
Trapping and Manipulation: Use the optical tweezers to capture a peptide-coated bead.
-
Interaction Measurement: Bring the trapped bead into close proximity with the integrin-coated surface to allow for bond formation.
-
Force Measurement: Retract the trapped bead at a constant velocity. The displacement of the bead from the center of the trap is proportional to the force exerted on the bond.
-
Rupture Event: The force at which the bond breaks is recorded as the rupture force.
-
Data Analysis: Repeat the process hundreds or thousands of times to generate a histogram of rupture forces, from which the most probable rupture force and information about the energy landscape of the bond can be determined.
Conclusion
The this compound motif, located at the C-terminus of the fibrinogen γ-chain, is the primary recognition site for the binding of soluble fibrinogen to the platelet integrin αIIbβ3, a crucial step in initiating platelet aggregation. While the RGD motif, present in the fibrinogen Aα-chain, also demonstrates potent binding to αIIbβ3 and inhibitory activity, its role appears to be more significant in the context of platelet adhesion to immobilized fibrinogen or fibrin. Biophysical studies indicate that both this compound and RGD peptides form stable complexes with αIIbβ3 with comparable binding strengths. The binding of either motif to the integrin triggers a common downstream signaling cascade involving the activation of Src and Syk kinases, leading to platelet activation. The experimental protocols provided herein offer a framework for the functional validation and comparative analysis of these and other molecules involved in platelet function. This guide underscores the importance of both this compound and RGD motifs in the complex process of platelet aggregation and provides a foundation for further research and the development of novel anti-platelet therapies.
References
Comparative Analysis of AGDV and its Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of therapeutic agents targeting the fibrinogen-glycoprotein IIb/IIIa interaction, with a focus on the AGDV peptide sequence and its analogs. This analysis is supported by experimental data to inform preclinical and clinical research.
The tetrapeptide Alanine-Glycine-Aspartic acid-Valine (this compound) is a crucial recognition motif located at the C-terminus of the fibrinogen gamma chain. It plays a pivotal role in hemostasis and thrombosis by mediating the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on activated platelets, leading to platelet aggregation. Therapeutic agents that mimic or antagonize this interaction are of significant interest in the development of antiplatelet therapies. This guide provides a comparative analysis of this compound and its analogs, including the well-known Arginine-Glycine-Aspartic acid (RGD) motif and other GPIIb/IIIa antagonists.
Performance Comparison of GPIIb/IIIa Antagonists
The inhibitory potency of various agents targeting the GPIIb/IIIa receptor is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) for platelet aggregation and receptor binding are key parameters used for comparison. While direct head-to-head comparisons of a wide range of this compound analogs are limited in publicly available literature, data from various studies on established GPIIb/IIIa antagonists provide a valuable benchmark.
| Compound/Analog | Target | Assay | Agonist | IC50 | Reference |
| RGD Peptides & Mimetics | |||||
| RGDS | GPIIb/IIIa | CHO Cell Adhesion Inhibition | - | Comparable to AGD | [1] |
| Cyclic RGDFK (cRGDFK) | GPIIb/IIIa | Binding to αIIbβ3 | - | Comparable stability to γC-12 (this compound-containing peptide) | [2] |
| NS-11 (RGD Mimetic) | GPIIb/IIIa | ADP-induced Platelet Aggregation | ADP | 3 µM | [3] |
| This compound-related Peptides | |||||
| LGGAKQthis compound | GPIIb/IIIa | Fibrinogen Binding Inhibition | - | Comparable to RGDS | [1] |
| AGD | GPIIb/IIIa | CHO Cell Adhesion Inhibition | - | Comparable to RGD | [1] |
| Clinically Used GPIIb/IIIa Antagonists | |||||
| Eptifibatide | GPIIb/IIIa | ADP-induced Platelet Aggregation | 20 µM ADP | 0.11-0.22 µg/mL | [4] |
| Eptifibatide | GPIIb/IIIa | Collagen-induced Platelet Aggregation | 5 µg/mL Collagen | 0.28-0.34 µg/mL | [4] |
| Abciximab | GPIIb/IIIa | ADP-induced Platelet Aggregation | 20 µM ADP | 1.25-2.3 µg/mL | [4] |
| Abciximab | GPIIb/IIIa | Collagen-induced Platelet Aggregation | 5 µg/mL Collagen | 2.3-3.8 µg/mL | [4] |
| Tirofiban | GPIIb/IIIa | ADP-induced Platelet Aggregation (RPFA) | - | IC50: 7.7 nM | [5] |
| Tirofiban | GPIIb/IIIa | ADP-induced Platelet Aggregation (Aggregometry) | - | IC50: 19.6 nM | [5] |
| Preclinical Small Molecule Inhibitors | |||||
| Compound 1 | αIIb subunit of GPIIb/IIIa | ADP-induced Platelet Aggregation | ADP | 13 ± 5 µM | [6] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative analysis of drug candidates. Below are detailed methodologies for key experiments cited in this guide.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP) as the supernatant.
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
2. Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add the PRP to a cuvette with a magnetic stir bar and place it in the aggregometer.
-
Add the test compound (this compound analog or other inhibitor) at various concentrations and incubate for a specified time (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a specific agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission over time until a maximal aggregation response is achieved.
3. Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
IC50 values are determined by plotting the percentage of inhibition of aggregation against the logarithm of the inhibitor concentration.
Fibrinogen Binding Assay (Flow Cytometry)
This method quantifies the binding of labeled fibrinogen to activated platelets in the presence and absence of inhibitors.
1. Platelet Preparation:
-
Prepare washed platelets from whole blood to remove plasma proteins.
-
Resuspend platelets in a suitable buffer (e.g., Tyrode's buffer).
2. Incubation and Staining:
-
Activate the platelets with an agonist (e.g., ADP or thrombin).
-
Incubate the activated platelets with a fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) in the presence of varying concentrations of the test inhibitor.
-
Incubate for a defined period at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the platelet population, which corresponds to the amount of bound fibrinogen.
4. Data Analysis:
-
Calculate the percentage of inhibition of fibrinogen binding for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The binding of fibrinogen to GPIIb/IIIa initiates a cascade of intracellular signaling events, broadly categorized as "outside-in" signaling, which leads to platelet spreading, granule secretion, and clot retraction. This compound and its analogs exert their effects by modulating these pathways.
GPIIb/IIIa Signaling Pathway
Upon fibrinogen binding, GPIIb/IIIa clustering triggers the activation of several downstream signaling molecules. Key players in this pathway include the non-receptor tyrosine kinases Src and Focal Adhesion Kinase (FAK).
References
- 1. Inhibition of fibrinogen binding to GP IIb-IIIa by a GP IIIa peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of integrin-mediated platelet aggregation, fibrinogen-binding, and interactions with extracellular matrix by nonpeptidic mimetics of Arg-Gly-Asp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Application of high-throughput screening to identify a novel αIIb-specific small- molecule inhibitor of αIIbβ3-mediated platelet interaction with fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of AGDV-Targeted Antibodies
For Researchers, Scientists, and Drug Development Professionals
The specificity of a therapeutic antibody is paramount to its safety and efficacy. Off-target binding, or cross-reactivity, can lead to unforeseen side effects and diminished therapeutic potency. This guide provides a comparative overview of methodologies to assess the cross-reactivity of antibodies targeting the hypothetical protein AGDV (Angiogenic Growth and Differentiation Vessel factor), a critical regulator of angiogenesis. The following sections detail common experimental approaches, present illustrative comparative data for three hypothetical anti-AGDV monoclonal antibodies (mAbs), and provide standardized protocols.
Comparative Analysis of Anti-AGDV Antibody Specificity
The cross-reactivity profiles of three hypothetical this compound-targeted antibodies—Ab-1, Ab-2, and Ab-3—were evaluated using a panel of standard assays. The objective is to identify the antibody with the highest specificity for this compound and the lowest potential for off-target binding.
Table 1: In Silico Cross-Reactivity Prediction by Sequence Homology
| Antibody | Immunogen Sequence Homology with this compound Family Members | Predicted Cross-Reactivity |
| Ab-1 | This compound-L1 (89%), this compound-L2 (65%) | High with this compound-L1 |
| Ab-2 | This compound-L1 (45%), this compound-L2 (30%) | Low |
| Ab-3 | This compound-L1 (92%), this compound-L2 (78%) | High with this compound-L1 and this compound-L2 |
Sequence homology is a primary indicator of potential cross-reactivity. A homology of 75% or greater is often predictive of cross-reactive binding.[1][2]
Table 2: In Vitro Cross-Reactivity Assessment by ELISA
| Antibody | Target (this compound) Binding (EC50, nM) | Off-Target (this compound-L1) Binding (EC50, nM) | Off-Target (this compound-L2) Binding (EC50, nM) |
| Ab-1 | 0.5 | 5.2 | >1000 |
| Ab-2 | 0.8 | >1000 | >1000 |
| Ab-3 | 0.3 | 2.8 | 15.7 |
Competitive ELISA is a robust method to quantify the degree of cross-reactivity with structurally related antigens.[3]
Table 3: Tissue Cross-Reactivity (TCR) Screening Summary
| Antibody | On-Target Staining (this compound-expressing tissue) | Off-Target Staining (Unexpected binding) |
| Ab-1 | Strong, specific membrane staining | Moderate cytoplasmic staining in hepatocytes |
| Ab-2 | Strong, specific membrane staining | No significant off-target staining observed |
| Ab-3 | Strong, specific membrane staining | Strong membrane staining in renal tubules |
TCR assays on a panel of normal human tissues are a standard method for identifying potential off-target binding sites.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: In Silico Sequence Alignment for Cross-Reactivity Prediction
-
Obtain Immunogen Sequence: The amino acid sequence of the immunogen used to generate the anti-AGDV antibody is required.
-
Select Database: The NCBI Basic Local Alignment Search Tool (BLAST) is a commonly used tool for comparing a query sequence against a protein database.[2][5]
-
Perform BLASTp: The immunogen sequence is used as the query in a BLASTp (protein-protein BLAST) search against a database containing the proteome of the relevant species (e.g., human).
-
Analyze Results: The results are analyzed for proteins with high sequence similarity to the immunogen, particularly members of the same protein family as this compound.[5] A sequence homology of over 85% is a strong indicator of potential cross-reactivity.[2]
Protocol 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: 96-well microplates are coated with recombinant this compound protein and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
Antibody Incubation: A constant concentration of the anti-AGDV antibody is pre-incubated with serial dilutions of a competitor protein (e.g., this compound-L1, this compound-L2, or this compound itself as a positive control).
-
Transfer to Plate: The antibody-competitor mixtures are transferred to the coated plates and incubated.
-
Detection: The plates are washed, and a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Signal Development: A substrate for the enzyme is added, and the resulting colorimetric signal is measured using a plate reader. The signal is inversely proportional to the amount of binding between the primary antibody and the competitor protein.[3]
Protocol 3: Immunohistochemistry (IHC) for Tissue Cross-Reactivity
-
Tissue Preparation: A panel of snap-frozen normal human tissues (typically around 38 different types) is sectioned using a cryostat.[4]
-
Fixation and Blocking: The tissue sections are fixed (e.g., with acetone) and then treated with a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The anti-AGDV antibody is applied to the tissue sections at a predetermined optimal concentration and incubated.
-
Secondary Antibody and Detection: After washing, a labeled secondary antibody that binds to the primary antibody is added. This is followed by a detection reagent that generates a colored precipitate at the site of antibody binding.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Pathologist Evaluation: The stained slides are evaluated by a qualified pathologist to assess the intensity and localization of staining in different cell types and tissues, identifying both on-target and any unexpected off-target binding.[4]
Visualizing Workflows and Pathways
To further clarify the processes involved in assessing cross-reactivity and the biological context of this compound, the following diagrams are provided.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. histologix.com [histologix.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
Unveiling the Potency of AGDV: A Comparative Guide to Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the AGDV peptide with other prominent platelet aggregation inhibitors. The information presented herein is supported by experimental data to facilitate an objective evaluation of their relative potencies and mechanisms of action.
Executive Summary
The this compound peptide, derived from the C-terminus of the fibrinogen γ chain, is a potent inhibitor of platelet aggregation. It functions by targeting the αIIbβ3 integrin (glycoprotein IIb/IIIa), a key receptor in the final common pathway of platelet aggregation. This mechanism is shared with other well-known inhibitors, including RGD-containing peptides and clinically approved glycoprotein (B1211001) IIb/IIIa antagonists. Experimental evidence suggests that the binding affinity and inhibitory potency of this compound are comparable to those of RGD peptides. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear comparison of this compound with other classes of aggregation inhibitors.
Mechanism of Action: The Final Common Pathway
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases. The final step in platelet aggregation is the cross-linking of adjacent platelets by fibrinogen. This interaction is mediated by the platelet surface receptor αIIbβ3. Both this compound and RGD (Arg-Gly-Asp) peptides contain recognition sequences that bind to this receptor, competitively inhibiting fibrinogen binding and, consequently, platelet aggregation.
Other classes of inhibitors target different stages of the platelet activation and aggregation cascade:
-
Aspirin: Irreversibly inhibits the cyclooxygenase-1 (COX-1) enzyme, thereby blocking the production of thromboxane (B8750289) A2, a potent platelet agonist.
-
Thienopyridines (e.g., Clopidogrel): Irreversibly block the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor, preventing ADP-mediated platelet activation.
-
Glycoprotein IIb/IIIa Inhibitors (e.g., Abciximab, Eptifibatide): Directly bind to and block the αIIbβ3 receptor, preventing fibrinogen binding.
The following diagram illustrates the central role of the αIIbβ3 receptor in the platelet aggregation signaling pathway and highlights the points of intervention for various inhibitors.
Unveiling the Dynamics of AGDV-Integrin Binding: A Comparative Guide to Validation Using Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, understanding the intricacies of peptide-integrin interactions is paramount for advancing therapeutics. This guide provides a comprehensive comparison of the validation of the AGDV-integrin interaction, with a primary focus on Surface Plasmon Resonance (SPR) and alternative methodologies. Experimental data, detailed protocols, and visual representations of key processes are presented to offer a clear and objective overview.
The interaction between the this compound (Ala-Gly-Asp-Val) sequence, found in the γ-chain of fibrinogen, and the integrin αIIbβ3 is a critical event in platelet aggregation and thrombosis. While the RGD (Arg-Gly-Asp) motif has been extensively studied as a canonical integrin-binding sequence, the this compound motif presents a unique case. This guide delves into the validation of this interaction, offering a head-to-head comparison with the well-established RGD motif.
Quantitative Comparison of Binding Kinetics
While direct head-to-head SPR data for this compound peptide binding to integrin αIIbβ3 is limited in publicly available literature, valuable kinetic data has been obtained using optical trap-based nanomechanical measurements. The following table summarizes the kinetic parameters for a cyclic RGD peptide (cRGDFK) and the fibrinogen γ-chain C-terminal dodecapeptide (γC-12, containing the this compound sequence) interacting with integrin αIIbβ3. For comparative purposes, a representative range of SPR-derived kinetic constants for RGD peptides binding to various integrins is also included.
| Ligand | Integrin | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (M) | Reference |
| γC-12 (containing this compound) | αIIbβ3 | Optical Trap Nanomechanics | 0.71 x 10⁻¹⁴ cm²/s | 2.05 s⁻¹ | Not directly comparable | [1] |
| Cyclic RGD (cRGDFK) | αIIbβ3 | Optical Trap Nanomechanics | 0.61 x 10⁻¹⁴ cm²/s | 1.53 s⁻¹ | Not directly comparable | [1] |
| Representative RGD peptides | Various (e.g., αvβ3, α5β1) | Surface Plasmon Resonance | 10³ - 10⁶ | 10⁻² - 10⁻⁴ | 10⁻⁶ - 10⁻⁹ | [2][3][4] |
Note: The kinetic parameters from optical trap nanomechanics are presented in 2D units (cm²/s) and are not directly comparable to the 3D units (M⁻¹s⁻¹) from SPR. However, the data indicates that the binding of the cyclic RGD peptide and the this compound-containing peptide to integrin αIIbβ3 is comparable in terms of overall stability, with the RGD complex being slightly more stable.[1][5][6] One SPR-based study suggested that a peptide containing the this compound sequence was a weak inhibitor of fibrinogen binding to primed αIIbβ3, highlighting the potential for different experimental conditions to influence observed binding affinities.[5]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Peptide-Integrin Interaction Analysis
SPR is a label-free technique that measures real-time biomolecular interactions.
Objective: To determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) of the interaction between a peptide (e.g., this compound-containing peptide) and an integrin receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified integrin protein (ligand)
-
Synthetic peptide (analyte)
-
Immobilization buffers (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Methodology:
-
Ligand Immobilization:
-
The purified integrin is immobilized on the sensor chip surface. Common methods include amine coupling or capture-based approaches (e.g., using an anti-integrin antibody).
-
The level of immobilization is optimized to achieve a sufficient signal without causing mass transport limitations.
-
-
Analyte Injection:
-
A series of concentrations of the peptide analyte are prepared in the running buffer.
-
The peptide solutions are injected sequentially over the sensor surface at a constant flow rate.
-
The association of the peptide to the immobilized integrin is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
-
Dissociation:
-
After the association phase, the running buffer is flowed over the sensor surface to monitor the dissociation of the peptide from the integrin, observed as a decrease in the SPR signal.
-
-
Regeneration:
-
A regeneration solution is injected to remove any remaining bound analyte from the sensor surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Alternative Validation Method: Optical Trap-Based Nanomechanical Measurements
This single-molecule technique directly measures the forces and kinetics of molecular interactions.
Objective: To determine the kinetic parameters and binding strength of the interaction between a single peptide and a single integrin molecule.
Methodology:
-
Surface Preparation: One surface (e.g., a silica (B1680970) bead) is coated with the integrin, and another surface (e.g., a latex bead held by an optical trap) is functionalized with the peptide.
-
Interaction Probing: The peptide-coated bead is repeatedly brought into contact with the integrin-coated surface.
-
Force Measurement: The force required to rupture the bond between the peptide and the integrin is measured by the displacement of the bead from the center of the optical trap.
-
Kinetic Analysis: By analyzing the binding probability as a function of contact time and the bond lifetimes under force, the on- and off-rates of the interaction can be determined.[1][5]
Comparison with Other Alternatives
| Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Real-time, label-free, provides kinetic data (ka, kd, KD). | Requires immobilization of one interactant, potential for mass transport limitations. |
| Bio-layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Real-time, label-free, high throughput, less sensitive to bulk refractive index changes than SPR. | Lower sensitivity for small molecule analytes compared to SPR. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Label-free, solution-based, provides thermodynamic data (ΔH, ΔS, KD). | Requires large amounts of sample, lower throughput. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescent molecules in close proximity. | Can be used in living cells, provides information on proximity. | Requires labeling of both interactants, distance-dependent. |
| Molecular Dynamics (MD) Simulations | Computational method that simulates the movement of atoms and molecules. | Provides atomic-level insights into binding mechanisms and conformational changes. | Computationally intensive, accuracy depends on the force fields used. |
Signaling Pathways and Experimental Workflows
The binding of ligands like fibrinogen (containing the this compound motif) to integrin αIIbβ3 triggers "outside-in" signaling, a cascade of intracellular events that lead to platelet activation and aggregation.
Caption: Integrin αIIbβ3 outside-in signaling pathway initiated by fibrinogen binding.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of surface plasmon resonance to study the elongation kinetics and the binding properties of the highly amyloidogenic Aβ(1-42) peptide, synthesized by depsi-peptide technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Adeno-Associated Virus (AAV) Vector Performance Across Different Species
For Researchers, Scientists, and Drug Development Professionals
Adeno-associated virus (AAV) vectors have become a leading platform for in vivo gene therapy, demonstrating significant promise in numerous preclinical and clinical studies.[1][2] Their low immunogenicity, non-pathogenic nature, and ability to mediate long-term transgene expression make them attractive vehicles for treating a wide range of genetic disorders.[3][4] However, a critical challenge in the clinical translation of AAV-based therapies is the significant variation in vector performance observed across different species.[5][6] This guide provides a comparative overview of AAV vector tropism and transduction efficiency in commonly used animal models and discusses the implications for preclinical study design and clinical success.
Data Presentation: Comparative Transduction Efficiency
The tropism, or the propensity of a virus to infect a particular cell type, of AAV vectors is largely determined by the capsid serotype.[7] These differences in tropism can lead to substantial variations in gene delivery efficiency across species, impacting the predictability of preclinical models.[5][8] The following tables summarize quantitative data on the transduction patterns of various AAV serotypes in key target tissues across different species.
Table 1: Liver Transduction Efficiency of AAV Serotypes
| Serotype | Mouse Models | Non-Human Primates (NHPs) | Key Findings & Notes |
| AAV8 | Strong and rapid hepatocyte transduction.[9] | Strong hepatocyte transduction.[9] | Considered a benchmark for liver-directed gene therapy in multiple species. |
| AAV9 | High liver tropism.[10] | Efficient liver transduction.[5] | Also shows significant tropism for muscle and the central nervous system (CNS).[5][9] |
| AAVrh10 | High liver tropism.[10] | Efficiently transduces NHP livers.[8] | Often compared with AAV8 for liver-targeting applications. |
| AAV3B | Efficiently transduces human hepatocytes in xenograft models.[8] | Transduces NHP livers.[8] | Utilizes the human hepatocyte growth factor receptor, suggesting strong potential for human translation.[8] |
| AAV-LK03 | Less efficient than in NHPs. | Reported to be superior to AAV8 in some studies, though results can be contradictory.[8][11] | An engineered capsid designed to enhance human hepatocyte transduction.[11] |
| AAV4 | Exhibits a unique liver-detargeting pattern.[5] | Exhibits a liver-detargeting pattern.[5] | Useful for applications where avoiding the liver is desirable.[5] |
Table 2: Central Nervous System (CNS) & Muscle Transduction Efficiency of AAV Serotypes
| Serotype | Target Tissue | Mouse Models | Rat Models | Non-Human Primates (NHPs) | Key Findings & Notes |
| AAV1 | Skeletal Muscle | High transduction efficiency.[12] | - | High transduction efficiency.[12] | One of the first serotypes identified as highly efficient for muscle.[12] |
| AAV9 | CNS | Crosses the blood-brain barrier (BBB) to transduce neurons and astrocytes.[9][12] | - | Crosses the BBB.[9] | A key vector for CNS disorders requiring systemic delivery.[9] |
| AAV-PHP.B | CNS | Enhanced CNS transduction compared to AAV9, particularly in C57BL/6 mice.[3][5] | - | Does not exhibit the same enhanced CNS tropism as in mice.[5] | Highlights critical species differences in engineered capsid performance. |
| AAVrh10 | CNS | Efficiently transduces the CNS.[13] | - | Clinically tested for CNS applications.[13] | Shows widespread CNS transduction. |
| AAV2/1 | CNS (Nigrostriatal) | - | Greater number of transduced nigral cells compared to AAV2/2, 2/5, and 2/8.[14] | - | Demonstrates superior transduction and spread in the rat brain compared to the standard AAV2.[14] |
| MyoAAV | Muscle | High efficiency in muscle, heart, and diaphragm.[5] | - | High efficiency in muscle, heart, and diaphragm.[5] | An engineered capsid variant optimized for muscle transduction. |
Experimental Protocols
Evaluating AAV tropism across different species is a critical step in preclinical development. The following section outlines a generalized methodology for a comparative in vivo study.
Generalized Protocol for In Vivo Comparative AAV Tropism Study
-
Vector Production and Titration:
-
Recombinant AAV vectors of different serotypes (e.g., AAV8, AAV9, AAV-PHP.B) are produced, typically via triple transfection of HEK293 cells.[2]
-
Each vector carries a reporter gene cassette, such as Green Fluorescent Protein (GFP) or LacZ, driven by a ubiquitous promoter (e.g., CMV, CAG).
-
Vector genomes are purified and titered (viral genomes/mL) using quantitative PCR (qPCR) to ensure accurate and comparable dosing between groups.
-
-
Animal Models and Administration:
-
Select animal models from different species (e.g., C57BL/6 mice, Sprague-Dawley rats, Macaca fascicularis NHPs).
-
Administer a predetermined dose of each AAV serotype (e.g., 1x10¹¹ vg/animal) to cohorts via a specific route, typically intravenous (systemic) injection for broad tropism studies.
-
-
Tissue Harvesting and Analysis:
-
After a set period (e.g., 2-4 weeks) to allow for stable transgene expression, animals are euthanized.
-
Target organs (liver, brain, heart, skeletal muscle, lungs, etc.) are harvested.
-
Tissues are processed for analysis through multiple methods:
-
Histology/Immunohistochemistry: Tissues are sectioned and stained for the reporter protein (e.g., anti-GFP antibody) to visualize the spatial distribution and identify the cell types transduced.
-
qPCR: DNA is extracted from tissues to quantify the number of vector genomes per host cell genome, providing a measure of biodistribution.
-
RT-qPCR or Western Blot: RNA or protein is extracted to measure the level of transgene expression, indicating transduction efficiency.
-
-
-
Data Quantification and Comparison:
-
Quantify the percentage of transduced cells in specific regions (e.g., hepatocytes in the liver, neurons in the cortex).
-
Compare vector genome copy numbers and reporter gene expression levels across different serotypes and species.
-
Statistically analyze the results to determine significant differences in performance.
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs involved in AAV gene therapy research.
Caption: A generalized workflow for comparing AAV tropism in vivo across different species.
References
- 1. d-nb.info [d-nb.info]
- 2. Adeno-associated virus vector as a platform for gene therapy delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropism of adeno-associated virus serotypes in mouse lungs via intratracheal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Therapy Using Adeno-Associated Virus Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive study of AAV tropism across C57BL/6 mice, BALB/c mice, and crab-eating macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A comprehensive atlas of AAV tropism in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gene Therapy Advances: A Meta-Analysis of AAV Usage in Clinical Settings [frontiersin.org]
- 12. Various AAV Serotypes and Their Applications in Gene Therapy: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical toxicity evaluation of AAV for pain: evidence from human AAV studies and from the pharmacology of analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Transduction Efficiency of Recombinant AAV Serotypes 1, 2, 5, and 8 in the Rat Nigrostriatal System - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of Ligand Binding to Glycoprotein IIb/IIIa: A Comparative Analysis of AGDV and RGD Motifs
For Immediate Release
A comprehensive guide has been published today, offering researchers, scientists, and drug development professionals an in-depth comparison of the binding mechanisms of Arg-Gly-Asp (RGD) and Ala-Gly-Asp-Val (AGDV) sequences to the platelet receptor Glycoprotein IIb/IIIa (GPIIb/IIIa), also known as integrin αIIbβ3. This guide provides a detailed analysis of experimental data, protocols, and the structural basis for the interaction of these two crucial motifs, which play a central role in platelet aggregation and thrombosis.
The binding of ligands to GPIIb/IIIa is a critical event in hemostasis and is a key target for antiplatelet therapies. While the RGD motif is a well-established recognition sequence for many integrins, the this compound sequence, found at the C-terminus of the fibrinogen γ chain, is particularly important for the binding of soluble fibrinogen to activated platelets.[1][2] This guide dissects the nuances of these interactions, providing a valuable resource for the development of novel therapeutics with improved specificity and efficacy.
Comparative Binding Affinity and Kinetics
Quantitative data from various studies have demonstrated that both RGD and this compound-containing peptides are potent inhibitors of fibrinogen binding to GPIIb/IIIa.[1][2] Nanomechanical measurements and computational modeling have revealed that a cyclic RGD peptide (cRGDFK) binds to GPIIb/IIIa with an affinity at least as strong as the C-terminal this compound-containing dodecapeptide (γC-12) from fibrinogen.[1][2] The overall stability of the GPIIb/IIIa complexes with both cRGDFK and γC-12 were found to be comparable.[1][2]
| Ligand | Receptor | Technique | Key Findings | Reference |
| cRGDFK (cyclic RGD peptide) | Glycoprotein IIb/IIIa | Nanomechanical Measurements | Binds at least as tightly as γC-12. Dissociation in the 60-120 pN range. | [1][2] |
| γC-12 (this compound-containing dodecapeptide) | Glycoprotein IIb/IIIa | Nanomechanical Measurements | Dissociation in the 60-120 pN range. | [1][2] |
| cRGDFK | Glycoprotein IIb/IIIa | Computational Molecular Modeling | Overall stability of the complex is comparable to the γC-12 complex. | [1][2] |
| γC-12 | Glycoprotein IIb/IIIa | Computational Molecular Modeling | Forms a stable bimolecular complex. | [1][2] |
The Common Binding Pocket
Structural studies have confirmed that both RGD and this compound peptides bind to the same site on GPIIb/IIIa. This binding pocket is located at the interface between the β-propeller domain of the αIIb subunit and the βI domain of the β3 subunit.[1][2][3] This shared binding site explains the competitive nature of these ligands for the receptor.
Experimental Methodologies for Binding Confirmation
The confirmation of the this compound and RGD binding sites on GPIIb/IIIa has been achieved through a combination of sophisticated experimental techniques. These methodologies are crucial for researchers aiming to validate new ligands or further probe the intricacies of this interaction.
Competitive Binding Assays
This is a fundamental technique used to determine the relative affinity of a test ligand by measuring its ability to displace a known, labeled ligand from the receptor.
Protocol Outline:
-
Preparation of Platelets: Isolate human platelets from whole blood by centrifugation.
-
Receptor Activation: Activate the platelets with an agonist such as ADP or thrombin to induce the high-affinity conformation of GPIIb/IIIa.
-
Incubation: Incubate the activated platelets with a constant concentration of a labeled ligand (e.g., radiolabeled fibrinogen or a fluorescently tagged RGD/AGDV peptide) and varying concentrations of the unlabeled competitor ligand (e.g., this compound peptide, RGD peptide, or a test compound).
-
Separation of Bound and Free Ligand: Separate the platelets with bound ligand from the unbound ligand, often by centrifugation through a silicone oil layer or by filtration.
-
Quantification: Measure the amount of labeled ligand bound to the platelets at each concentration of the competitor.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor ligand to determine the IC50 value (the concentration of competitor that inhibits 50% of the labeled ligand binding). This can then be used to calculate the inhibition constant (Ki).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about molecules in solution, enabling the detailed characterization of peptide-receptor interactions.
Protocol Outline (Transferred NOE):
-
Sample Preparation: Prepare samples containing the peptide of interest (e.g., γC-12 or a cyclic RGD peptide) and the purified, soluble headpiece of GPIIb/IIIa.
-
NMR Data Acquisition: Acquire a series of two-dimensional NMR spectra, including NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
-
Transferred NOE Analysis: In the presence of the large receptor, the peptide will tumble slowly, leading to negative NOEs. By analyzing the NOE cross-peaks, it is possible to determine the conformation of the peptide when it is bound to the receptor.
-
Structure Calculation: Use the distance restraints derived from the NOE data to calculate a three-dimensional structure of the bound peptide.
Site-Directed Mutagenesis
This technique involves altering the amino acid sequence of the receptor to identify specific residues that are critical for ligand binding.
Protocol Outline:
-
Mutant Construction: Introduce point mutations in the cDNA of the αIIb or β3 subunit of GPIIb/IIIa, specifically targeting residues within the putative binding site.
-
Expression: Transfect a suitable host cell line (e.g., CHO cells) with the mutated cDNA to express the modified GPIIb/IIIa receptor on the cell surface.
-
Binding Assays: Perform binding assays (as described above) using the cells expressing the mutant receptor and compare the binding affinity of RGD and this compound ligands to that of the wild-type receptor.
-
Analysis: A significant reduction or loss of binding for a particular mutant indicates that the mutated residue is important for the ligand-receptor interaction.
Visualizing the Interactions and Pathways
To further clarify the complex processes involved in GPIIb/IIIa function, the following diagrams illustrate the key relationships and workflows.
Caption: Ligand-receptor binding interactions for Glycoprotein IIb/IIIa.
Caption: General workflow for a competitive ligand binding assay.
Caption: Bidirectional signaling of Glycoprotein IIb/IIIa.
This guide underscores the importance of understanding the specific molecular interactions at the GPIIb/IIIa receptor. By providing a clear comparison of the this compound and RGD binding motifs, along with detailed experimental frameworks, it aims to facilitate the advancement of research and development in the field of thrombosis and hemostasis.
References
- 1. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - figshare - Figshare [figshare.com]
- 3. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of AGDV Peptide Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data from independent studies on the AGDV peptide, a key motif in cell adhesion and platelet aggregation. The data presented here is collated from multiple research articles, offering a comprehensive overview of its biological activity and the methodologies used for its characterization. While not direct replications of a single study, these independent investigations provide a robust understanding of the this compound peptide's function.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the interaction of this compound-containing peptides with the integrin αIIbβ3, a critical receptor in platelet aggregation. These studies, while not exact replications, independently verify the inhibitory potential of the this compound motif.
Table 1: Inhibition of Fibrinogen Binding to Platelets by this compound-Containing Peptides
| Peptide Sequence | IC50 (µM) | Experimental System | Reference |
| HHLGGAKQthis compound (γ400-411) | 48 - 180 | Thrombin-stimulated platelets | [1] |
| Modified Peptide (Arg substitutions) | 0.2 - 0.8 | Thrombin-stimulated platelets | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance that is required for 50% inhibition of a biological process.
Table 2: Binding Affinity of Peptides to Integrin αIIbβ3
| Peptide | Dissociation Constant (Kd) (µM) | Method | Reference |
| Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val | 0.38 | Radioligand Binding Assay | [1] |
| This compound tetrapeptide | Comparable to RGDSP | X-ray Crystallography | [2] |
Kd: The equilibrium dissociation constant, a measure of the binding affinity between a ligand and a receptor. A lower Kd indicates a higher binding affinity.
Table 3: Nanomechanical Properties of Peptide-Integrin Interaction
| Peptide | Dissociation Force Range (pN) | Method | Reference |
| γC-12 (this compound-containing) | 60 - 120 | Optical Trap-based Nanomechanical Measurements | [3][4][5] |
| cRGDFK | 60 - 120 | Optical Trap-based Nanomechanical Measurements | [3][4][5] |
pN: piconewton, a unit of force.
Signaling Pathway
The this compound peptide, as part of the fibrinogen γ-chain, binds to the integrin αIIbβ3 on platelets. This interaction is a crucial step in platelet aggregation. The binding of fibrinogen, mediated by the this compound sequence, to activated αIIbβ3 triggers "outside-in" signaling, leading to a cascade of intracellular events that reinforce platelet adhesion and aggregation.
This compound-Integrin αIIbβ3 Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies.
Solid-Phase Integrin Binding Assay
This assay quantifies the binding of a peptide to a purified and immobilized integrin receptor.
Experimental Workflow:
Solid-Phase Integrin Binding Assay Workflow.
Methodology:
-
Coating: Purified integrin αIIbβ3 is adsorbed onto the wells of a microtiter plate.
-
Blocking: Non-specific binding sites on the plate are blocked using a protein solution like bovine serum albumin (BSA).
-
Peptide Incubation: A solution containing the this compound peptide (often biotinylated for detection) is added to the wells and incubated to allow binding to the immobilized integrin.
-
Washing: Unbound peptide is removed by washing the wells.
-
Detection: A detection reagent, such as streptavidin conjugated to horseradish peroxidase (HRP), is added, which binds to the biotinylated peptide.
-
Signal Generation: A chromogenic substrate for HRP is added, and the resulting color change is measured using a spectrophotometer. The absorbance is proportional to the amount of bound peptide.
Platelet Aggregation Assay
This assay measures the ability of a peptide to inhibit platelet aggregation induced by an agonist.
Experimental Workflow:
Platelet Aggregation Assay Workflow.
Methodology:
-
PRP Preparation: Platelet-rich plasma (PRP) is prepared from whole blood by centrifugation.
-
Incubation: The PRP is pre-incubated with varying concentrations of the this compound peptide.
-
Aggregation Induction: An agonist, such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin, is added to induce platelet aggregation.
-
Measurement: The change in light transmittance through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance. The extent of inhibition by the peptide is calculated relative to a control without the peptide.
Cell Adhesion Assay
This assay assesses the ability of cells expressing the target receptor to adhere to a surface coated with the peptide.
Experimental Workflow:
Cell Adhesion Assay Workflow.
Methodology:
-
Coating: A multi-well plate is coated with the this compound peptide.
-
Cell Seeding: Cells known to express integrin αIIbβ3 are seeded into the wells.
-
Incubation: The plate is incubated to allow the cells to adhere to the peptide-coated surface.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using fluorescently labeled cells and measuring fluorescence.
This guide demonstrates that while direct, formal replication studies of the this compound peptide are not explicitly published, a consistent body of evidence from independent research supports its crucial role in mediating cell adhesion and platelet aggregation through its interaction with integrin αIIbβ3. The provided data and protocols offer a valuable resource for researchers in the field.
References
- 1. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of AGDV and the γC-12 Dodecapeptide in Integrin Binding
In the landscape of molecular biology and drug development, the specificity of peptide-receptor interactions is paramount for therapeutic efficacy. This guide provides a detailed comparison of the tetrapeptide AGDV (Ala-Gly-Asp-Val) and the γC-12 dodecapeptide, with a focus on their roles in mediating platelet aggregation through binding to the integrin αIIbβ3. The γC-12 dodecapeptide is a sequence derived from the C-terminus of the fibrinogen γ chain, with the this compound sequence at its own C-terminus being the critical recognition motif.
Executive Summary
The this compound sequence is the essential binding motif within the larger γC-12 dodecapeptide (His-His-Leu-Gly-Gly-Ala-Lys-Gln-Ala-Gly-Asp-Val) that mediates the interaction with the platelet integrin αIIbβ3. This binding is a crucial step in platelet aggregation and thrombus formation. While this compound provides the core binding determinants, the full γC-12 dodecapeptide provides the necessary structural context for this interaction. Research indicates that both this compound-containing peptides and RGD-motif peptides are potent inhibitors of the interaction between fibrinogen and αIIbβ3.[1][2] The binding of soluble fibrinogen to activated αIIbβ3 is exclusively mediated by the C-terminal this compound-containing sequence of the fibrinogen γ chain.[1][2] The this compound residues on the carboxyl terminus of the fibrinogen gamma chain are essential for platelet aggregation.[3]
Data Presentation: Quantitative Comparison of Binding to αIIbβ3
The following table summarizes the quantitative data from a study that compared the binding of a cyclic RGD peptide (cRGDFK) and the γC-12 dodecapeptide to the αIIbβ3 integrin. This data provides insights into the binding characteristics of the this compound-containing γC-12 peptide.
| Parameter | γC-12 Dodecapeptide | cRGDFK Peptide | Significance |
| Binding Affinity Constant (Kb) | (1.22 ± 0.61) × 1012 cm2/mol | (1.96 ± 0.65) × 1012 cm2/mol | The difference does not reach statistical significance (p = 0.059), indicating that cRGDFK binding is at least as strong as γC-12 binding.[1] |
| Gibbs Free Energy of Binding (ΔGb) to open αIIbβ3 | 13.5 kcal/mol | 16.1 kcal/mol | Higher values indicate stronger coupling. The binding energy for cRGDFK was insignificantly higher than for γC-12.[1] |
| Dissociation Force Range | 60–120 pN | 60–120 pN | Both peptides form stable bimolecular complexes with αIIbβ3 that dissociate in a similar force range.[1][2] |
Signaling Pathways and Experimental Workflows
Fibrinogen-αIIbβ3 Signaling Pathway
The binding of fibrinogen, via its this compound sequence within the γC-12 region, to the αIIbβ3 integrin on activated platelets is a key step in outside-in signaling, leading to platelet aggregation.
Experimental Workflow: Optical Trap-Based Force Spectroscopy
This technique is used to measure the binding forces between single molecules, providing quantitative data on the interaction between peptides and their receptors.
Experimental Protocols
Optical Trap-Based Force Spectroscopy
This method was employed to quantify the binding kinetics and energetics of γC-12 to αIIbβ3.[1]
-
Preparation of Surfaces :
-
Purified human αIIbβ3 integrin is immobilized on micron-sized stationary silica beads (pedestals).
-
The peptide of interest (e.g., γC-12) is covalently bound to freely moving latex beads.[1]
-
-
Single-Molecule Measurement :
-
A peptide-functionalized latex bead is trapped by a focused laser beam.
-
The trapped bead is oscillated towards and away from the αIIbβ3-coated silica pedestal, allowing for repeated contact.
-
If an interaction occurs between the peptide and the integrin, a tensile (rupture) force is generated upon retraction of the bead. This force is measured by the displacement of the bead from the center of the optical trap.[1]
-
-
Data Analysis :
-
Data from thousands of contact/detachment cycles are collected.
-
The probability of binding is studied as a function of the contact duration to determine the on-rate (kon).
-
The distribution of rupture forces is analyzed to determine the off-rate (koff) and the Gibbs free energy of binding (ΔGb).[1]
-
Conclusion
The this compound tetrapeptide is the critical recognition sequence for the binding of the fibrinogen γ-chain to the αIIbβ3 integrin. The γC-12 dodecapeptide provides the natural context for this sequence, enabling potent and specific binding that is essential for platelet aggregation. While direct comparative studies between the isolated this compound tetrapeptide and the full γC-12 are not extensively documented in the literature, the available data underscores the indispensable role of the this compound motif within the γC-12 sequence for its biological function. The quantitative data from single-molecule studies highlight the high-affinity nature of this interaction, which is comparable to that of potent RGD-containing inhibitors. This detailed understanding is crucial for the design of novel antithrombotic agents that target the αIIbβ3 integrin.
References
- 1. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound residues on the gamma chain carboxyl terminus of platelet-bound fibrinogen are needed for platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Establishing Safe and Compliant Disposal Procedures for Novel Chemical Entities Like AGDV
The proper disposal of laboratory chemicals is a critical component of ensuring the safety of personnel and protecting the environment. For novel or uncharacterized substances, such as the hypothetical "AGDV," a systematic approach is essential to manage waste effectively and in compliance with regulations. This guide provides a framework for researchers, scientists, and drug development professionals to establish safe and compliant disposal procedures.
I. Characterization and Hazard Identification
Before any disposal protocol can be established, the first step is to thoroughly characterize the waste material. If "this compound" is a newly synthesized compound, its physical and chemical properties must be determined.
Key Experimental Protocols for Waste Characterization:
-
Toxicity Characteristic Leaching Procedure (TCLP): This method is used to determine if a waste has the characteristic of toxicity. It simulates the leaching a waste will undergo if disposed of in a landfill.
-
A representative sample of the waste is extracted with a fluid.
-
The extraction fluid is then analyzed to determine the concentration of various contaminants.
-
The results are compared to the regulatory limits set by the Environmental Protection Agency (EPA).
-
-
Ignitability Test: This determines if a waste is an ignitable hazardous waste.
-
For liquids, the flashpoint is determined using a Pensky-Martens Closed Cup Tester. A flashpoint below 60°C (140°F) is considered hazardous.
-
For solids, a test is conducted to see if the substance can cause fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns so vigorously and persistently that it creates a hazard.
-
-
Corrosivity Test: This test determines if a waste is a corrosive hazardous waste.
-
The pH of the waste is measured using a standard pH meter. A pH less than or equal to 2, or greater than or equal to 12.5, is considered hazardous.
-
-
Reactivity Test: This identifies wastes that are unstable, react violently with water, or can generate toxic gases. This is often determined through a review of the chemical's properties and literature rather than a specific standardized test.
A crucial resource for this information is the Safety Data Sheet (SDS). For a novel compound, a provisional SDS should be created based on known structural analogues and preliminary experimental data. The SDS provides critical information on handling, storage, and disposal.
II. Regulatory Compliance
All hazardous waste must be managed in accordance with federal, state, and local regulations.[1] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to properly identify and classify their waste.
III. Proper Waste Handling and Storage
Once characterized, "this compound" waste must be handled and stored safely prior to disposal.
Key Principles for Waste Handling:
-
Container Selection: Use a suitable, leak-proof container that is compatible with the chemical waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s).[2] Chemical abbreviations or formulas are not acceptable.
-
Segregation: Incompatible wastes must be segregated to prevent dangerous reactions.
-
Closure: Waste containers must be kept closed except when adding waste.[2]
-
Secondary Containment: Store waste containers in a secondary containment system to capture any potential leaks.
Quantitative Data Summary for Hazardous Waste Storage:
| Parameter | Guideline |
| Satellite Accumulation Area (SAA) Container Limit | ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous waste |
| Maximum Accumulation Time in SAA | No time limit until the container is full |
| Central Accumulation Area (CAA) Accumulation Time | ≤ 90 days for Large Quantity Generators (LQGs) or ≤ 180 days for Small Quantity Generators (SQGs) |
IV. Disposal Procedures
Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash.[2]
Step-by-Step Disposal Plan:
-
Waste Accumulation: Collect "this compound" waste in a properly labeled and sealed container in a designated Satellite Accumulation Area within the laboratory.
-
Request for Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]
-
Transportation: Trained EHS personnel will transport the waste to a Central Accumulation Area.
-
Final Disposal: The EHS department will arrange for a certified hazardous waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
V. Decontamination and Empty Container Management
Properly decontaminating labware and disposing of empty containers is a crucial final step.
-
Labware/Glassware: If contaminated with a toxic substance, the labware must be packaged in an appropriate container and labeled as "Hazardous Waste".[3]
-
Empty Containers: To be considered "empty," a container must be triple-rinsed with a suitable solvent.[1][2] The rinsate must be collected and treated as hazardous waste.[2] After triple-rinsing and air-drying, the original labels should be defaced or removed, and the container can then be disposed of in the regular trash or recycled.[3]
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of a novel chemical entity.
By following these procedures, research facilities can ensure that the disposal of novel chemical entities like "this compound" is conducted in a manner that is safe, compliant, and environmentally responsible, thereby building trust and reinforcing a culture of safety in the laboratory.
References
Essential Safety and Logistical Information for Handling the AGDV Peptide
For researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of experimental outcomes is paramount when working with synthetic peptides such as AGDV (Ala-Gly-Asp-Val). This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting. While many synthetic peptides are not classified as hazardous substances, the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, and therefore, it should be handled with due care, adhering to standard laboratory safety protocols.[1][2]
This compound is a peptide sequence corresponding to the C-terminal of the fibrinogen gamma chain and is known to be a binding site for the platelet integrin αIIbβ3, playing a role in platelet adhesion and aggregation.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and prevent contamination when handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should be worn at all times to protect against dust particles and splashes.[4][5] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, for instance, during the reconstitution of the lyophilized powder.[5] | |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[4] Gloves should be removed and replaced immediately if contaminated.[5] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from potential contamination.[4][5] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling the lyophilized powder to prevent inhalation of dust particles.[4][6][7] Work should be conducted in a well-ventilated area.[8] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of the this compound peptide and ensuring the safety of laboratory personnel.
Handling Lyophilized this compound:
-
Preparation: Before handling, ensure the designated work area (e.g., laboratory bench or chemical fume hood) is clean and uncluttered.[5] Confirm that a safety shower and eyewash station are readily accessible.
-
Equilibration: To prevent moisture absorption, which can degrade the peptide, allow the sealed vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[5][6][9]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: When weighing the lyophilized powder, perform this task in a controlled environment with minimal air currents, such as a chemical fume hood, to minimize the generation and inhalation of dust.[5] Use a clean spatula and appropriate weighing vessel.
-
Reconstitution: If preparing a solution, add the desired solvent slowly to the vial. Cap the vial securely before mixing to dissolve the peptide. Sonication may be used to aid in the dissolution of larger particles, but excessive heating should be avoided.[6]
Storage:
-
Lyophilized Peptide: For long-term storage, lyophilized this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[6][8][9]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended as they are less stable than in their lyophilized form.[6] If necessary, peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen at -20°C or below for a few weeks at most.[6][9]
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste.
-
Waste Collection: Place unused or expired this compound (both solid and in solution) and any materials that have come into direct contact with the peptide (e.g., pipette tips, gloves, empty vials) into a clearly labeled hazardous waste container.[5]
-
Container Sealing: Ensure the waste container is securely sealed to prevent leakage.[4]
-
Disposal: Dispose of the chemical waste in accordance with federal, state, and local environmental control regulations.[7] A licensed professional waste disposal service should be contacted for appropriate disposal.[1]
Experimental Protocol Context
While specific experimental protocols will vary, one documented use of this compound involves studying its interaction with the platelet integrin αIIbβ3. In such experiments, this compound is often coupled to a substrate, such as latex beads, which are then used in biophysical assays (e.g., using optical tweezers) to measure the binding forces between the peptide and the integrin.[10] These protocols typically involve the preparation of buffer solutions and the careful handling of the peptide to create the desired experimental setup.
Visualized Workflow for Handling Lyophilized this compound
The following diagram illustrates the key steps and safety precautions for handling lyophilized this compound peptide in a laboratory setting.
References
- 1. genscript.com [genscript.com]
- 2. peptides.de [peptides.de]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. peptide.com [peptide.com]
- 10. Mechanistic Basis for the Binding of RGD- and this compound-Peptides to the Platelet Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
